molecular formula C7H12O4 B051487 Pimelic Acid CAS No. 111-16-0

Pimelic Acid

Cat. No.: B051487
CAS No.: 111-16-0
M. Wt: 160.17 g/mol
InChI Key: WLJVNTCWHIRURA-UHFFFAOYSA-N
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Description

Pimelic acid is an alpha,omega-dicarboxylic acid that is pentane with two carboxylic acid groups at positions C-1 and C-5. It has a role as an Escherichia coli metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a pimelate and a pimelate(1-).
This compound has been reported in Phycomyces blakesleeanus, Arabidopsis thaliana, and other organisms with data available.

Properties

IUPAC Name

heptanedioic acid
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InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)
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InChI Key

WLJVNTCWHIRURA-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CCC(=O)O
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID5021598
Record name Heptanedioic acid
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Molecular Weight

160.17 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Heptanedioic acid
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Boiling Point

342.00 °C. @ 760.00 mm Hg
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Solubility

50.0 mg/mL
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CAS No.

111-16-0
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Melting Point

103 - 106 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimelic acid, systematically known as heptanedioic acid, is a dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1] This white crystalline solid serves as a versatile building block in various chemical syntheses, including the production of polyamides, polyesters, and as a precursor in the development of pharmaceuticals.[2][3] Its derivatives are also integral to the biosynthesis of the essential amino acid lysine (B10760008) and the vitamin biotin (B1667282).[1][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and pathway diagrams to support advanced research and development.

Physical Properties of this compound

This compound is a colorless or white crystalline solid at room temperature.[1][2] It is moderately soluble in water and more soluble in polar organic solvents like ethanol (B145695) and acetone.[5][6]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name Heptanedioic acid[4][7]
CAS Number 111-16-0[3][7]
Chemical Formula C₇H₁₂O₄[2][4]
Molecular Weight 160.17 g/mol [1][3]
Appearance White to off-white crystalline powder[2][3]
Melting Point 103-106 °C[1][5]
Boiling Point Decomposes at atmospheric pressure; 212 °C at 10 mmHg[5][8]
Solubility in Water 50 g/L at 20 °C[7][9]
pKa₁ 4.51 at 25 °C[7]
pKa₂ 5.58[1][10]
Density 1.28 g/cm³[1][10]
Experimental Protocols for Determining Physical Properties

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12][13][14]

The solubility of this compound in a given solvent can be determined by the equilibrium saturation method.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved this compound is determined.

  • The solubility is then calculated as the mass of solute per volume or mass of solvent.[6][10]

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration with a strong base.

Methodology:

  • A known concentration of this compound is dissolved in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid like this compound, two inflection points will be observed, corresponding to the two pKa values.[15][16][17][18]

Chemical Properties and Reactions of this compound

This compound exhibits the typical reactivity of a carboxylic acid, including esterification, amide formation, and reduction.

Key Chemical Reactions

This compound can be esterified with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding diester. This reaction, known as Fischer esterification, is an equilibrium process.

Experimental Protocol for Diethyl Pimelate (B1236862) Synthesis:

  • In a round-bottom flask, this compound is dissolved in an excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added.

  • The mixture is refluxed for several hours to drive the reaction towards the ester product.

  • After cooling, the excess ethanol is removed by distillation.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the diethyl pimelate.[19][20][21][22]

This compound can be converted to its diacyl chloride, pimeloyl chloride, by reacting with thionyl chloride (SOCl₂). Pimeloyl chloride is a more reactive intermediate that readily reacts with amines to form amides.

Experimental Protocol for Pimeloyl Chloride Synthesis:

  • This compound is placed in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • An excess of thionyl chloride is added slowly.

  • The mixture is gently heated under reflux until the evolution of HCl and SO₂ gases ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude pimeloyl chloride, which can be purified by fractional distillation.

The carboxylic acid groups of this compound can be reduced to primary alcohols to form 1,7-heptanediol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol for the Reduction of this compound:

  • A solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) is slowly added to a stirred suspension of lithium aluminum hydride in THF at 0 °C.

  • The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.

  • After the reaction is complete, the excess LiAlH₄ is cautiously quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated to give 1,7-heptanediol.

Spectroscopic Properties

The structure of this compound can be confirmed by various spectroscopic techniques.

1H and 13C NMR Spectroscopy

1H NMR (500 MHz, D₂O): δ 2.19 (t, 4H, -CH₂COOH), 1.56 (quint, 4H, -CH₂CH₂COOH), 1.30 (quint, 2H, -CH₂CH₂CH₂-).[23]

13C NMR (in DMSO-d₆): Chemical shifts are expected around 175 ppm for the carboxylic carbons and in the range of 24-33 ppm for the methylene (B1212753) carbons.

Experimental Protocol for NMR Spectroscopy:

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.[24][25][26]

Infrared (IR) Spectroscopy

Key IR Absorptions (KBr pellet): A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxyl group.[27][28]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[29][30][31][32]

Mass Spectrometry

Mass Spectrum (Electron Ionization): The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 160. Common fragmentation patterns include the loss of water and the cleavage of the carbon chain.[8][33][34]

Experimental Protocol for Mass Spectrometry:

  • A dilute solution of this compound is prepared in a suitable volatile solvent.

  • The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron ionization).

  • The mass-to-charge ratios of the resulting ions are detected and plotted to generate the mass spectrum.[35]

Biological Significance and Signaling Pathways

This compound is a key intermediate in the biosynthesis of biotin (vitamin B7) and the diamino-pimelate (DAP) pathway for lysine biosynthesis in many bacteria and plants.

Biotin Biosynthesis Pathway

In most bacteria, the synthesis of the pimelate moiety of biotin occurs through a modified fatty acid synthesis pathway.

Biotin_Biosynthesis Malonyl_CoA Malonyl-CoA Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Malonyl_CoA->Pimeloyl_ACP_ME Fatty Acid Synthesis Pathway (with BioC and BioH) Pimelic_Acid This compound Pimeloyl_ACP_ME->Pimelic_Acid Hydrolysis Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW Biotin Biotin Pimeloyl_CoA->Biotin Ring Assembly Lysine_Biosynthesis Aspartate Aspartate Tetrahydrodipicolinate Tetrahydrodipicolinate Aspartate->Tetrahydrodipicolinate Multiple Steps meso_DAP meso-Diaminopimelate Tetrahydrodipicolinate->meso_DAP Succinylase or Dehydrogenase Pathway Lysine L-Lysine meso_DAP->Lysine Decarboxylation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heptanedioic Acid (Pimelic Acid)

This document provides a comprehensive technical overview of this compound, including its chemical identity, properties, synthesis, and significant applications in research and industry.

Chemical Identifiers and Nomenclature

This compound is an alpha,omega-dicarboxylic acid, a straight-chain fatty acid with carboxyl groups at each end of its seven-carbon chain.[1]

IdentifierValue
Preferred IUPAC Name Heptanedioic acid[1][2]
CAS Number 111-16-0[1][2][3][4][5]
Synonyms 1,5-Pentanedicarboxylic acid, Pileric acid[1][3][4][6]
EC Number 203-840-8[1][2]
PubChem CID 385[2][4]
Molecular Formula C₇H₁₂O₄[2][3][4]
SMILES OC(=O)CCCCCC(=O)O[2]
InChIKey WLJVNTCWHIRURA-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound exists as a colorless or white crystalline solid at room temperature.[2][3][4] Its dual carboxyl groups make it polar and water-soluble.[3]

PropertyValue
Molar Mass 160.17 g/mol [1][2][4]
Appearance Colorless or white solid/powder[2][4]
Density 1.28 g/cm³[2]
Melting Point 103 to 106 °C (217 to 223 °F)[2][4]
Boiling Point Decomposes[2]
Solubility in Water 50,000 mg/L (at 20 °C)[1]
Acidity (pKa) pKa₁ = 4.71, pKa₂ = 5.58[2]

Synthesis and Manufacturing

This compound can be produced through various chemical and biological routes.

Chemical Synthesis

Industrially, this compound is primarily produced through the oxidation of cycloheptanone (B156872) using dinitrogen tetroxide.[2] Other established, albeit less common, methods include:

  • The oxidation of palmitic acid.[2]

  • Carbonylation of caprolactone.[2]

  • Synthesis from cyclohexanone (B45756) and dimethyl oxalate.[2]

  • Synthesis from salicylic (B10762653) acid via sodium reduction.[2][7]

  • Alkaline hydrolysis of 2-cyanocyclohexanone.[7]

Several patents detail various production processes for this compound.[2][7]

Biosynthesis

Derivatives of this compound are crucial intermediates in the biosynthesis of the amino acid lysine (B10760008) and the vitamin biotin (B1667282) (vitamin B7).[2][6] In organisms like Bacillus subtilis, this compound is a bona fide precursor for biotin.[8] Its biosynthesis is linked to the fatty acid synthesis pathway, believed to start from malonyl-CoA.[2][8][9] The free this compound is then activated to pimeloyl-CoA by the enzyme BioW (a pimeloyl-CoA synthetase), a key step in the biotin synthesis pathway.[8][10]

Biotin_Pathway cluster_FAS Fatty Acid Synthesis Pathway Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthesis Multiple Steps Malonyl-CoA->Fatty_Acid_Synthesis Acetate units Pimelic_Acid_Precursor Pimelic_Acid_Precursor Fatty_Acid_Synthesis->Pimelic_Acid_Precursor Pimeloyl-ACP Pimelic_Acid Pimelic_Acid Pimelic_Acid_Precursor->Pimelic_Acid Unknown Enzyme Pimeloyl-CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl-CoA ATP, CoA BioW BioW (Pimeloyl-CoA Synthetase) BioW->Pimeloyl-CoA Biotin_Ring_Assembly Biotin Ring Assembly Genes (bioF, bioA, bioD, bioB) Pimeloyl-CoA->Biotin_Ring_Assembly Biotin Biotin Biotin_Ring_Assembly->Biotin Multiple Steps

Caption: Biosynthesis of Biotin from this compound in B. subtilis.

Applications in Research and Drug Development

This compound is a versatile building block with applications spanning multiple industries.

  • Polymer Chemistry : It serves as a monomer in the synthesis of specialty polyamides and polyesters, enhancing properties like durability and flexibility for use in textiles and automotive parts.[2][4][11]

  • Pharmaceuticals and Drug Development : this compound and its derivatives are used as intermediates or scaffolds in drug design.[4][11] Its structure provides a framework that can be modified to improve the bioavailability and efficacy of pharmaceutical compounds.[4] For instance, it has been used to form co-crystals with active pharmaceutical ingredients like praziquantel (B144689) to improve biopharmaceutical properties.[12]

  • Biochemical Research : In metabolic research, it is used as a probe to study fatty acid metabolism and related disorders.[4][11] Its involvement in biotin synthesis makes it a key compound for studying bacterial metabolic pathways.[8][10]

  • Other Industrial Uses : It finds application in cosmetics for its moisturizing properties, in agrochemicals, and as a flavoring agent or preservative in the food industry.[4]

Experimental Protocols

Synthesis of this compound from Ethyl 2-Ketohexahydrobenzoate

This protocol details a laboratory-scale synthesis of this compound.[13]

Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Saponification : In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 100 g (2.5 moles) of sodium hydroxide (B78521) in 300 cc of anhydrous methyl alcohol. Heat the mixture in an oil bath at 120°C for one hour.

  • Reaction : While stirring and heating, add 100 g (0.59 mole) of ethyl 2-ketohexahydrobenzoate over two hours. Continue heating for an additional hour at 120°C.

  • Workup : Dilute the resulting mixture with 600 cc of water. Arrange the condenser for distillation and remove the methyl alcohol by distilling the solution until the boiling point reaches 98–100°C.

  • Acidification : Vigorously stir the residual aqueous solution and carefully add 210 cc of concentrated hydrochloric acid drop by drop.

  • Purification and Crystallization : Treat the hot acidic solution with 2–4 g of activated carbon (Darco) and filter through a heated Büchner funnel.

  • Isolation : Cool the filtrate in an ice bath to induce crystallization. Collect the this compound crystals on a Büchner funnel.

  • Recrystallization : Recrystallize the crude product from boiling water (approximately 100 cc of water for every 45 g of acid).

  • Drying : Air-dry the final product. The expected yield is 65–73 g of this compound with a melting point of 103.5–104°C.[13]

Note: This procedure is provided for informational purposes. A thorough risk assessment should be conducted before performing any chemical synthesis.

References

An In-depth Technical Guide to Pimelic Acid Derivatives and Their Common Uses in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, and its derivatives are versatile molecules that play crucial roles in various fields of scientific research, from fundamental biochemistry to materials science and drug discovery. Their unique chemical structure allows for their incorporation into a wide array of molecular architectures, leading to compounds with diverse and valuable properties. This technical guide provides an in-depth overview of the common uses of this compound derivatives in research, with a focus on their applications in polymer chemistry, as precursors in biosynthesis, and as bioactive molecules in drug development. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of the subject.

I. This compound Derivatives in Polymer Chemistry

This compound serves as a valuable monomer in the synthesis of polyesters and polyamides, imparting specific properties to the resulting polymers. The seven-carbon chain length influences the thermal and mechanical characteristics of the polymer backbone.

Data Presentation: Thermal Properties of this compound-Based Polyesters

The thermal properties of polyesters synthesized from this compound and various diols have been characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The data reveals trends in melting temperature (Tm) and glass transition temperature (Tg) based on the diol comonomer.

Diol ComonomerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
1,4-ButanediolData not availableData not availableData not available
Ethylene GlycolData not availableData not availableData not available
1,6-HexanediolData not availableData not availableData not available
Experimental Protocols

1. Synthesis of Pimeloyl Chloride

Pimeloyl chloride is a key intermediate for the synthesis of this compound-based polyamides and polyesters.

  • Materials: this compound, thionyl chloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place this compound.

    • Slowly add an excess of thionyl chloride to the flask.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

    • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

    • The remaining liquid is pimeloyl chloride, which can be purified by vacuum distillation.[1]

2. Interfacial Polymerization of Polyamide from Pimeloyl Chloride and Hexamethylenediamine (B150038)

This method is a common technique for producing polyamides at the interface of two immiscible liquids.

  • Materials: Pimeloyl chloride, hexamethylenediamine, sodium hydroxide (B78521), organic solvent (e.g., hexane), water.

  • Procedure:

    • Prepare an aqueous solution of hexamethylenediamine containing sodium hydroxide to neutralize the HCl byproduct.

    • Prepare a solution of pimeloyl chloride in an organic solvent immiscible with water, such as hexane.

    • Carefully layer the organic solution on top of the aqueous solution in a beaker.

    • A polymer film will form at the interface of the two layers.

    • Gently grasp the film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn from the interface.

    • Wash the resulting polymer with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.

    • Dry the polymer in a vacuum oven.

Visualization: Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Pimeloyl_Chloride Pimeloyl Chloride in Organic Solvent Interfacial_Polymerization Interfacial Polymerization Pimeloyl_Chloride->Interfacial_Polymerization Hexamethylenediamine Hexamethylenediamine in Aqueous Base Hexamethylenediamine->Interfacial_Polymerization Polyamide Polyamide (Nylon) Interfacial_Polymerization->Polyamide Byproducts HCl (neutralized) NaCl Interfacial_Polymerization->Byproducts

Caption: Workflow for the synthesis of polyamide via interfacial polymerization.

II. This compound as a Precursor in Biosynthesis: The Biotin (B1667282) Pathway

This compound is a crucial precursor in the biosynthesis of biotin (vitamin B7) in many microorganisms. The pathways for this compound synthesis and its conversion to biotin vary between different organisms, with well-studied examples in Bacillus subtilis and Escherichia coli.

Signaling Pathways

Biotin Biosynthesis in Bacillus subtilis

In B. subtilis, free this compound is a bona fide intermediate.[1][2] It is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase (BioW).[1][2] The pimeloyl moiety is then transferred to subsequent enzymes in the pathway for the construction of the biotin rings. The synthesis of this compound itself is linked to the fatty acid synthesis pathway.[1][2]

Visualization: Biotin Biosynthesis Pathway in B. subtilis

Biotin_Biosynthesis_B_subtilis Fatty_Acid_Synthesis Fatty Acid Synthesis Pimelic_Acid This compound Fatty_Acid_Synthesis->Pimelic_Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA ATP, CoA Biotin_Ring_Formation Biotin Ring Formation Pimeloyl_CoA->Biotin_Ring_Formation Biotin Biotin Biotin_Ring_Formation->Biotin BioW BioW (Pimeloyl-CoA Synthetase) BioW->Pimeloyl_CoA

Caption: Simplified pathway of biotin biosynthesis in B. subtilis.

Biotin Biosynthesis in Escherichia coli

In contrast to B. subtilis, free this compound is not an intermediate in E. coli. Instead, the pimeloyl moiety is synthesized as pimeloyl-ACP (acyl carrier protein) through a modified fatty acid synthesis pathway involving the enzymes BioC and BioH.[3]

Experimental Protocols

1. 13C-NMR Spectroscopy for Pathway Elucidation

This technique is used to trace the incorporation of labeled precursors into biotin, thereby elucidating the biosynthetic pathway.[1][2][4]

  • Materials: Bacterial strain of interest (e.g., B. subtilis), minimal medium, 13C-labeled precursor (e.g., [1-13C]acetate or [2-13C]acetate), biotin extraction solvents, NMR spectrometer.

  • Procedure:

    • Culture the bacterial strain in a minimal medium to late exponential or early stationary phase.

    • Introduce the 13C-labeled precursor into the culture medium.

    • Continue incubation to allow for the incorporation of the label into biotin.

    • Harvest the cells and extract biotin from the culture supernatant or cell lysate using appropriate solvents.

    • Purify the extracted biotin using techniques such as high-performance liquid chromatography (HPLC).

    • Analyze the purified biotin by 13C-NMR spectroscopy to determine the positions of the 13C labels.

    • The labeling pattern provides insights into the metabolic route from the precursor to biotin.[1][4]

2. Enzymatic Assay for Pimeloyl-CoA Synthetase (BioW)

This assay measures the activity of BioW by detecting the formation of AMP, a byproduct of the reaction.

  • Materials: Purified BioW enzyme, this compound, ATP, Coenzyme A, reaction buffer (e.g., HEPES), reagents for AMP detection (e.g., HPLC system).

  • Procedure:

    • Prepare a reaction mixture containing buffer, MgCl2, DTT, Coenzyme A, ATP, and the BioW enzyme.

    • Initiate the reaction by adding this compound.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C or 50°C).

    • At specific time points, stop the reaction by adding a quenching solution (e.g., methanol) and flash-freezing.

    • Analyze the reaction mixture by HPLC to quantify the amount of AMP produced.

    • The rate of AMP formation is proportional to the activity of the BioW enzyme.

III. This compound Derivatives in Drug Development: Histone Deacetylase (HDAC) Inhibitors

Derivatives of this compound have emerged as promising scaffolds for the development of inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in gene regulation and are implicated in various diseases, including cancer.

Data Presentation: Inhibitory Activity of this compound-Based HDAC Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

CompoundTarget HDAC Isoform(s)IC50 (µM)Ki (nM)
Pimelic Diphenylamide 106Class I HDACs (HDAC1, 2, 3)Data not available~14 (for HDAC3)
This compound Hydroxamate Derivative AHDAC1Data not availableData not available
This compound Hydroxamate Derivative BHDAC6Data not availableData not available
Experimental Protocols

1. Synthesis of N1-(2-aminophenyl)-N7-phenylheptanediamide (a Pimelic Diphenylamide HDAC Inhibitor)

The synthesis of pimelic diphenylamide derivatives often involves the coupling of this compound with appropriate aniline (B41778) derivatives.

  • Materials: this compound, 1,2-phenylenediamine, aniline, coupling agents (e.g., HATU), base (e.g., NMM), solvent (e.g., DMF).

  • Procedure:

    • Activate one of the carboxylic acid groups of this compound using a coupling agent.

    • React the activated this compound with one equivalent of 1,2-phenylenediamine to form a mono-amide.

    • Purify the mono-amide intermediate.

    • Activate the remaining carboxylic acid group of the mono-amide.

    • React the activated intermediate with one equivalent of aniline to form the final pimelic diphenylamide product.

    • Purify the final compound using chromatography.

2. HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Materials: Recombinant human HDAC enzyme, fluorogenic acetylated peptide substrate, assay buffer, test compound, developer solution.

  • Procedure:

    • In a microplate, add the HDAC enzyme, the fluorogenic substrate, and the assay buffer.

    • Add the test compound at various concentrations.

    • Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity using a plate reader.

    • The decrease in fluorescence signal in the presence of the test compound is proportional to the inhibition of HDAC activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: Logical Relationship of HDAC Inhibition

HDAC_Inhibition Pimelic_Acid_Derivative This compound-Based HDAC Inhibitor HDAC_Enzyme Histone Deacetylase (HDAC) Pimelic_Acid_Derivative->HDAC_Enzyme Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Enzyme->Histone_Acetylation Prevents Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer) Gene_Expression->Therapeutic_Effect

Caption: The logical pathway of HDAC inhibition by this compound derivatives.

Conclusion

This compound and its derivatives represent a class of compounds with significant utility in scientific research. Their application in the synthesis of advanced polymers, their central role in vital biosynthetic pathways, and their potential as therapeutic agents underscore their importance. This guide has provided a technical overview of these applications, complete with data summaries, experimental methodologies, and visual representations to aid researchers in their understanding and utilization of these versatile molecules. Further exploration into the structure-activity relationships of this compound derivatives will undoubtedly lead to new discoveries and innovations in various scientific disciplines.

References

A Deep Dive into Pimelic Acid: From Natural Reservoirs to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is a molecule of significant interest due to its crucial role as a precursor in the biosynthesis of biotin (B1667282) (vitamin B7), an essential cofactor for all domains of life. Beyond its biological importance, this compound serves as a valuable C7 building block in the chemical industry for the synthesis of polymers, lubricants, and pharmaceuticals. This technical guide provides a comprehensive overview of the natural sources and intricate biosynthetic pathways of this compound, offering valuable insights for researchers in metabolic engineering and drug development.

Natural Sources of this compound

This compound is found in trace amounts in various natural sources, although comprehensive quantitative data across a wide range of organisms and substances is not extensively documented in publicly available literature. Its presence has been reported in certain plant oils, animal fats, and microbial cultures. One notable source is the essential oil and smoke of the plant Hypericum amblysepalum, where it has been identified as a significant component. It is also a known metabolite in various microorganisms, including Escherichia coli and Daphnia magna. In humans, this compound can be detected in urine, and elevated levels are associated with certain metabolic disorders.

Table 1: Documented Natural Occurrence of this compound

Natural SourceOrganism/MaterialConcentration/LevelCitation(s)
Plants Hypericum amblysepalum (Essential Oil & Smoke)Described as a "good level"[1]
Plant Oils (General)Trace amounts[2]
Animals Animal Fats (General)Trace amounts[2]
Human Urine1.5 - 24.8 nmol/mg Creatinine (Optimal Range)[2]
Microorganisms Escherichia coliMetabolite[3]
Daphnia magnaMetabolite[3]

Biosynthesis of this compound: A Diversity of Pathways

The biosynthesis of the pimelate (B1236862) moiety for biotin synthesis is a fascinating example of metabolic diversity, with different organisms employing distinct enzymatic strategies. The three primary pathways that have been elucidated are the BioC-BioH pathway in Escherichia coli and other Gram-negative bacteria, the BioW and BioI pathways in Bacillus subtilis and other Gram-positive bacteria, and the more recently discovered BioZ pathway.

The BioC-BioH Pathway in Escherichia coli

In E. coli, the synthesis of pimeloyl-ACP, the activated form of this compound, is ingeniously integrated into the fatty acid synthesis (FAS) pathway. This is achieved through the action of two key enzymes, BioC and BioH.

  • Initiation by BioC: The pathway begins with the S-adenosyl-L-methionine (SAM)-dependent methylation of the free carboxyl group of malonyl-ACP, a key building block of fatty acid synthesis. This reaction is catalyzed by the O-methyltransferase BioC. The resulting malonyl-ACP methyl ester is now a suitable substrate for the downstream enzymes of the FAS pathway.[4][5]

  • Elongation via Fatty Acid Synthase (FAS): The malonyl-ACP methyl ester enters the FAS cycle and undergoes two rounds of elongation. Each cycle involves condensation, reduction, and dehydration reactions, extending the carbon chain by two carbons.

  • Termination by BioH: After two elongation cycles, the resulting pimeloyl-ACP methyl ester is hydrolyzed by the esterase BioH, which removes the methyl group. This step is crucial as it terminates the elongation process and generates pimeloyl-ACP, the final product of this pathway.[4][6]

BioC_BioH_Pathway Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME BioC SAM S-Adenosyl-L-methionine SAM->Malonyl_ACP_ME SAH S-Adenosyl-L-homocysteine FAS Fatty Acid Synthase (2 cycles) Malonyl_ACP_ME->FAS Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester FAS->Pimeloyl_ACP_ME H2O H₂O Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH Methanol (B129727) Methanol

The BioC-BioH biosynthetic pathway of pimeloyl-ACP in E. coli.
The BioW and BioI Pathways in Bacillus subtilis

Bacillus subtilis employs two distinct pathways for the generation of the pimelate moiety, highlighting a degree of redundancy and metabolic flexibility.

  • The BioW Pathway (Pimeloyl-CoA Synthetase): This is the primary and essential pathway for biotin synthesis in B. subtilis. It involves the direct activation of free this compound to pimeloyl-CoA. The enzyme BioW, a pimeloyl-CoA synthetase, catalyzes this ATP-dependent reaction.[1][7][8][9] The free this compound is believed to be generated from the fatty acid synthesis pathway, although the precise mechanism of its formation is not fully elucidated.

BioW_Pathway Pimelic_acid This compound Pimeloyl_CoA Pimeloyl-CoA Pimelic_acid->Pimeloyl_CoA BioW ATP ATP ATP->Pimeloyl_CoA CoA CoA-SH CoA->Pimeloyl_CoA AMP_PPi AMP + PPi

The BioW pathway for pimeloyl-CoA synthesis in B. subtilis.
  • The BioI Pathway (Cytochrome P450): The BioI pathway represents an alternative, though non-essential, route for pimelate synthesis. BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain acyl-ACPs (typically C16 or C18) to generate pimeloyl-ACP. This pathway directly links fatty acid metabolism to biotin synthesis.

BioI_Pathway Long_chain_acyl_ACP Long-chain acyl-ACP (e.g., C16, C18) Pimeloyl_ACP Pimeloyl-ACP Long_chain_acyl_ACP->Pimeloyl_ACP BioI (CYP450) O2_NADPH O₂, NADPH O2_NADPH->Pimeloyl_ACP

The BioI pathway for pimeloyl-ACP synthesis in B. subtilis.

Metabolic Engineering for this compound Production

The increasing demand for bio-based chemicals has driven efforts to engineer microorganisms for the overproduction of this compound. Escherichia coli and Saccharomyces cerevisiae are common chassis organisms for these metabolic engineering strategies. These strategies often involve the overexpression of key biosynthetic genes, the deletion of competing pathways, and the optimization of fermentation conditions.

Table 2: Examples of this compound Production in Metabolically Engineered Microorganisms

MicroorganismEngineering StrategyTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference(s)
Escherichia coliOverexpression of aroGfbr, pheAfbr, and a heterologous phenylpyruvate reductase; knockout of trpE.52.89 (Phenyllactic acid, a related aromatic carboxylic acid)0.225 (Phenyllactic acid)N/A[10]
Escherichia coliCombinatorial perturbation of genes involved in cellular stress responses.30.0 (Free fatty acids)N/A0.689 (Free fatty acids)[11]
Escherichia coliFed-batch fermentation with engineered strain overexpressing pabAB(ce-mod), aroF(fbr), and pabC.4.8 (p-Aminobenzoic acid)0.21N/A[12]
Saccharomyces cerevisiaeOverexpression of pyruvate (B1213749) carboxylase, cytosolic malate (B86768) dehydrogenase, and a malate transporter.59 (Malic acid)0.42 mol/mol glucoseN/A[13][14]
Saccharomyces cerevisiaeFed-batch culture with engineered strain.61.2 (Malic acid)N/A0.32[15]

Note: Data for this compound specifically is limited in the immediate search results; the table includes data for related dicarboxylic and aromatic acids to illustrate the potential of metabolic engineering for producing such compounds.

Experimental Protocols

Extraction of this compound from Biological Samples

1. Extraction from Plant Material (General Protocol for Organic Acids)

This protocol is a general method for the extraction of organic acids from plant tissues and may require optimization for specific plant materials.

  • Materials:

    • Fresh or frozen plant tissue

    • Liquid nitrogen

    • 80% Methanol (HPLC grade), pre-chilled to -20°C

    • Mortar and pestle

    • Centrifuge tubes

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 1-2 g of fresh or frozen plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a centrifuge tube.

    • Add 5-10 mL of pre-chilled 80% methanol per gram of tissue.

    • Vortex vigorously for 1-2 minutes.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • For enhanced extraction, the pellet can be re-extracted with another volume of 80% methanol, and the supernatants pooled.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean tube.

    • The extract is now ready for analysis by HPLC or can be dried down and derivatized for GC-MS analysis.

2. Extraction from Bacterial Culture (Intracellular Metabolites)

This protocol is for the extraction of intracellular metabolites, including this compound, from bacterial cultures.

  • Materials:

    • Bacterial culture

    • Quenching solution (e.g., 60% methanol, -40°C)

    • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water 40:40:20, -20°C)

    • Centrifuge tubes

    • Centrifuge (refrigerated)

    • Vacuum concentrator (e.g., SpeedVac)

  • Procedure:

    • Rapidly quench a known volume of bacterial culture by adding it to a larger volume of ice-cold quenching solution to halt metabolic activity.

    • Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.

    • Quickly discard the supernatant.

    • Resuspend the cell pellet in a small volume of cold extraction solvent.

    • Incubate at -20°C for at least 15 minutes to lyse the cells and extract the metabolites.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • The extract can be directly analyzed by LC-MS or dried down for derivatization and GC-MS analysis.

Quantification of this compound

1. High-Performance Liquid Chromatography (HPLC-UV) Method (General for Organic Acids)

This is a general HPLC-UV method for the analysis of organic acids that can be adapted for this compound quantification.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: 50 mM Potassium Phosphate (B84403) Monobasic, pH adjusted to 2.5-3.0 with phosphoric acid. An organic modifier such as acetonitrile (e.g., 5-10%) can be added to improve peak shape and reduce run time.[16]

    • Flow Rate: 0.8 - 1.0 mL/min

    • Column Temperature: 30-40°C

    • Detection Wavelength: 210 nm[17][18]

    • Injection Volume: 10-20 µL

  • Procedure:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., water or mobile phase).

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample extracts.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the samples using the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method (General for Dicarboxylic Acids)

This protocol outlines a general procedure for the analysis of dicarboxylic acids by GC-MS, which requires a derivatization step to increase the volatility of the analytes.

  • Instrumentation:

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Sample Preparation and Derivatization (Silylation):

    • Transfer an aliquot of the dried sample extract to a clean, dry reaction vial.

    • Add an internal standard (e.g., a deuterated analog of a dicarboxylic acid).

    • Evaporate the solvent completely under a stream of nitrogen.

    • Add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Seal the vial and heat at 70-90°C for 30-60 minutes to complete the derivatization.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250-280°C

    • Oven Temperature Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C. The specific ramp rates and hold times will need to be optimized.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Select characteristic ions for this compound and the internal standard for quantification in SIM mode.

    • Prepare and analyze a series of calibration standards to generate a calibration curve.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the calibration curve.

Enzymatic Assays

1. BioC O-Methyltransferase Activity Assay

This assay measures the activity of BioC by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to malonyl-ACP.[4][5]

  • Materials:

    • Purified BioC enzyme

    • Malonyl-ACP (substrate)

    • [methyl-³H]SAM (radiolabeled methyl donor)

    • Reaction buffer (e.g., 100 mM sodium phosphate pH 7.0, 10 mM MgCl₂, 1 mM DTT)

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Set up reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a known concentration of malonyl-ACP, and [methyl-³H]SAM.

    • Initiate the reaction by adding the BioC enzyme.

    • Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Separate the radiolabeled malonyl-ACP product from the unreacted [methyl-³H]SAM. This can be achieved by methods such as filter binding assays where the protein-bound ACP is captured on a filter membrane.

    • Place the filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

2. BioW Pimeloyl-CoA Synthetase Activity Assay

The activity of BioW can be determined by monitoring the formation of pimeloyl-CoA from this compound, CoA, and ATP. The product can be quantified by HPLC.[7][8][9]

  • Materials:

    • Purified BioW enzyme

    • This compound (substrate)

    • Coenzyme A (CoA)

    • ATP

    • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Set up reaction mixtures containing the reaction buffer, this compound, CoA, and ATP.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the BioW enzyme.

    • Incubate for a specific time, taking aliquots at different time points.

    • Stop the reaction in the aliquots by adding a quenching agent (e.g., acid).

    • Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the pimeloyl-CoA product.

    • Monitor the absorbance at a wavelength where CoA thioesters absorb (around 260 nm).

    • Calculate the rate of pimeloyl-CoA formation to determine the enzyme activity.

Conclusion

This compound stands as a molecule of both fundamental biological importance and significant industrial potential. Understanding its natural distribution and the diverse enzymatic strategies employed for its synthesis is crucial for advancements in biotechnology and metabolic engineering. While quantitative data on its natural abundance remains somewhat sparse, the elucidation of its biosynthetic pathways provides a robust framework for the development of microbial cell factories for the sustainable production of this valuable C7 dicarboxylic acid. The experimental protocols outlined in this guide offer a starting point for researchers aiming to extract, quantify, and study the enzymes involved in this compound metabolism, paving the way for future discoveries and applications in drug development and bio-based chemical production.

References

Understanding the metabolic pathway of pimelic acid in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Pathways of Pimelic Acid in Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seven-carbon α,ω-dicarboxylic acid, is a crucial precursor for the biosynthesis of biotin (B1667282) (Vitamin B7) in many bacteria. The pathways for its synthesis are surprisingly diverse across different bacterial species, reflecting varied evolutionary strategies to produce this essential building block. Understanding these metabolic routes is of significant interest for antimicrobial drug development, as biotin synthesis is essential for many pathogens and absent in humans. This guide provides a comprehensive overview of the known bacterial metabolic pathways involving this compound, including its biosynthesis and degradation. It details the key enzymes, intermediates, and regulatory aspects, presents quantitative data in structured tables, outlines relevant experimental protocols, and provides visual diagrams of the pathways to facilitate a deeper understanding.

This compound Biosynthesis: Diverse Routes to a Key Precursor

Bacteria have evolved at least three distinct pathways for the synthesis of the pimeloyl moiety, the activated form of this compound required for the first step of biotin ring assembly. These pathways are the BioC-BioH pathway found in Escherichia coli, the BioW-BioI pathway primarily characterized in Bacillus subtilis, and the BioZ pathway identified in α-proteobacteria.

The BioC-BioH Pathway in Escherichia coli

In E. coli and many other bacteria, the synthesis of the pimeloyl moiety is cleverly integrated into the existing fatty acid synthesis (FAS II) machinery. This pathway involves two dedicated enzymes, BioC and BioH, that "hijack" the FAS II cycle to produce pimeloyl-acyl carrier protein (ACP).[1][2]

The process begins with BioC, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, which methylates the free carboxyl group of malonyl-ACP.[1][3] This modification creates malonyl-ACP methyl ester, a disguised substrate that can enter the FAS II pathway as a primer in place of the usual acetyl-CoA.[1][2] The FAS enzymes then catalyze two rounds of carbon chain elongation. The final step is mediated by BioH, a hydrolase that removes the methyl group to yield the final product, pimeloyl-ACP.[2] This pimeloyl-ACP then serves as the substrate for BioF (8-amino-7-oxononanoate synthase) to initiate the assembly of the biotin rings.

BioC_BioH_Pathway cluster_inputs cluster_outputs malonyl_acp Malonyl-ACP malonyl_acp_me Malonyl-ACP methyl ester malonyl_acp->malonyl_acp_me BioC (Methyltransferase) elongation Two Rounds of FAS II Elongation malonyl_acp_me->elongation s_adenosyl_homocysteine SAH sah_out SAH malonyl_acp_me->sah_out pimeloyl_acp_me Pimeloyl-ACP methyl ester elongation->pimeloyl_acp_me pimeloyl_acp Pimeloyl-ACP pimeloyl_acp_me->pimeloyl_acp BioH (Hydrolase) methanol_out Methanol pimeloyl_acp_me->methanol_out to_biotin To Biotin Ring Assembly (BioF) pimeloyl_acp->to_biotin methanol Methanol sam SAM sam_in SAM sam_in->malonyl_acp

Fig 1. The BioC-BioH pathway for pimeloyl-ACP synthesis in E. coli.
The BioW-BioI Pathway in Bacillus subtilis

Bacillus subtilis utilizes a distinct primary pathway that relies on free this compound as a precursor.[4][5][6] This this compound is believed to be generated from the fatty acid synthesis pathway, although the specific thioesterase responsible for cleaving it from an acyl-ACP intermediate has not yet been identified.[4]

The key enzyme in this pathway is BioW, a pimeloyl-CoA synthetase.[4] BioW activates free this compound by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming pimeloyl-CoA.[7][8] This product is then used by the B. subtilis BioF enzyme to produce 7-keto-8-aminopelargonic acid (KAPA).

B. subtilis also possesses a secondary, seemingly redundant route involving the enzyme BioI.[4] BioI is a cytochrome P450 enzyme capable of oxidatively cleaving long-chain acyl-ACPs to generate pimeloyl-ACP.[2][4] However, genetic studies have shown that deleting bioW results in a biotin requirement (auxotrophy), whereas deleting bioI does not, indicating the BioW-dependent pathway is the primary route for biotin synthesis in this organism.[5][6]

BioW_BioI_Pathway fas Fatty Acid Synthesis pimelate (B1236862) This compound (free) fas->pimelate Unknown Thioesterase lc_acyl_acp Long-chain acyl-ACP fas->lc_acyl_acp pimeloyl_coa Pimeloyl-CoA pimelate->pimeloyl_coa BioW (Pimeloyl-CoA Synthetase) + ATP, CoA to_biotin To Biotin Ring Assembly (BioF) pimeloyl_coa->to_biotin pimeloyl_acp Pimeloyl-ACP lc_acyl_acp->pimeloyl_acp BioI (Cytochrome P450) pimeloyl_acp->to_biotin Redundant Route main_path Primary Pathway secondary_path Secondary Pathway

Fig 2. The primary (BioW) and secondary (BioI) pathways in B. subtilis.
The BioZ Pathway in α-Proteobacteria

Many α-proteobacteria, including important plant and animal pathogens, lack the genes for either the BioC-BioH or BioW-BioI pathways. Instead, they employ a unique pathway centered on the enzyme BioZ.[9][10]

BioZ is a 3-ketoacyl-ACP synthase III (KAS III) homologue.[9][11] It catalyzes a Claisen condensation reaction between two substrates: glutaryl-CoA, an intermediate derived from lysine (B10760008) catabolism, and malonyl-ACP.[9][10] This reaction forms 3-keto-pimeloyl-ACP. Subsequent reduction and dehydration steps, presumed to be carried out by enzymes of the FAS II system, convert this intermediate into pimeloyl-ACP, which then enters the biotin ring assembly pathway.[9]

BioZ_Pathway cluster_condensation BioZ Condensation lysine Lysine Degradation glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa glutaryl_coa->placeholder malonyl_acp Malonyl-ACP malonyl_acp->placeholder keto_pim_acp 3-Keto-pimeloyl-ACP reduction Reduction & Dehydration (FAS enzymes) keto_pim_acp->reduction pimeloyl_acp Pimeloyl-ACP reduction->pimeloyl_acp to_biotin To Biotin Ring Assembly (BioF) pimeloyl_acp->to_biotin placeholder->keto_pim_acp BioZ (KAS III)

Fig 3. The BioZ-dependent pathway for pimeloyl-ACP synthesis.

Quantitative Data on Key Enzymes

The following table summarizes available kinetic data for key enzymes in the this compound metabolic pathways. This information is critical for metabolic modeling and for designing enzyme inhibitors.

EnzymeOrganismPathwaySubstrate(s)KmkcatReference
BioW Bacillus subtilisBioW-BioIThis compound25 ± 3 µM1.8 ± 0.1 s-1[8][12]
ATP66 ± 10 µM1.8 ± 0.1 s-1[8][12]
CoA53 ± 10 µM1.8 ± 0.1 s-1[8][12]
BioW Aquifex aeolicusBioW-BioIThis compound110 ± 10 µM0.82 ± 0.02 s-1[7]
ATP260 ± 30 µM0.82 ± 0.02 s-1[7]
BioC Escherichia coliBioC-BioHMalonyl-ACPNot ReportedNot Reported[3]
SAMNot ReportedNot Reported[3]
BioZ Agrobacterium tumefaciensBioZGlutaryl-CoA110 ± 10 µM1.6 ± 0.1 s-1[9]
Malonyl-ACP14 ± 2 µM1.6 ± 0.1 s-1[9]

Anaerobic Degradation of this compound

While biosynthesis is crucial, some bacteria can also catabolize this compound. Certain denitrifying bacteria can use pimelate as a sole carbon and energy source under anaerobic conditions.[13] The degradation pathway proceeds through a series of β-oxidation-like reactions.

First, pimelate is activated to pimelyl-CoA by a CoA synthetase.[13] This is followed by oxidation, hydration, further oxidation, and thiolytic cleavage, ultimately yielding glutaryl-CoA and acetyl-CoA.[13] The glutaryl-CoA is further metabolized to crotonyl-CoA, which then enters the classical β-oxidation pathway to produce more acetyl-CoA.[13]

Pimelate_Degradation pimelate This compound pimelyl_coa Pimelyl-CoA pimelate->pimelyl_coa Acyl-CoA Synthetase beta_ox β-Oxidation-like Reactions pimelyl_coa->beta_ox glutaryl_coa Glutaryl-CoA beta_ox->glutaryl_coa acetyl_coa Acetyl-CoA beta_ox->acetyl_coa crotonyl_coa Crotonyl-CoA glutaryl_coa->crotonyl_coa Glutaryl-CoA Dehydrogenase & Decarboxylase beta_ox_final β-Oxidation crotonyl_coa->beta_ox_final beta_ox_final->acetyl_coa

Fig 4. Anaerobic degradation pathway of this compound.

Key Experimental Protocols

The elucidation of these pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol: Pimeloyl-CoA Synthetase (BioW) Activity Assay

This assay measures the ATP-dependent formation of pimeloyl-CoA from this compound and CoA. The reaction can be monitored continuously by coupling the release of pyrophosphate (PPi) to the oxidation of NADH using a commercially available enzyme-coupled assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Coupling Enzymes: Add coupling enzymes to the buffer: pyrophosphatase, ATP sulfurylase, and NADH-dependent inorganic pyrophosphate analyzer.

  • Substrates and Reagents: Add this compound, CoA, ATP, and NADH to the reaction mixture.

  • Initiation: Initiate the reaction by adding a purified preparation of BioW enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of pimeloyl-CoA synthesis.

  • Controls: Run control reactions lacking this compound, CoA, or BioW to account for any background NADH oxidation.

Protocol: 13C-Labeling to Trace Pimelate Origins

This method is used to determine the metabolic origin of the carbon atoms in this compound and, subsequently, biotin. It was instrumental in demonstrating that free this compound is an intermediate in B. subtilis but not E. coli.[5]

Methodology:

  • Cell Culture: Grow bacterial cultures (e.g., B. subtilis) in a defined minimal medium.

  • Labeling: Supplement the medium with a 13C-labeled precursor, such as [1-13C]acetate or [2-13C]acetate.

  • Biotin Extraction: After sufficient growth, harvest the cells and/or culture supernatant. Extract and purify the biotin produced by the bacteria.

  • NMR Analysis: Analyze the purified biotin using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Interpretation: The resulting 13C-NMR spectrum will show which carbon atoms in the biotin molecule are enriched with 13C. In the case of B. subtilis grown on [1-13C]acetate, symmetrical labeling of the carbons derived from the two carboxyl groups of pimelate indicates that the pathway proceeds through the free, symmetrical this compound molecule.[5]

Experimental_Workflow_NMR culture Grow Bacteria in Minimal Medium add_label Add ¹³C-Labeled Precursor (e.g., [1-¹³C]acetate) culture->add_label incubation Incubate and Allow Growth add_label->incubation extract Harvest and Extract Biotin incubation->extract purify Purify Biotin extract->purify nmr Analyze by ¹³C-NMR Spectroscopy purify->nmr interpret Interpret Labeling Pattern nmr->interpret

Fig 5. Workflow for ¹³C-labeling and NMR analysis of the this compound pathway.
Protocol: Gene Deletion and Complementation

This genetic approach is fundamental for establishing the physiological role of a gene in a metabolic pathway. It was used to determine that bioW is essential for biotin synthesis in B. subtilis.[5][6]

Methodology:

  • Construct Deletion Mutant: Create a targeted deletion of the gene of interest (e.g., bioW) in the bacterial chromosome. This is typically done using homologous recombination techniques, replacing the gene with an antibiotic resistance cassette.

  • Phenotypic Analysis: Test the resulting mutant strain for its ability to grow on a minimal medium lacking biotin. If the gene is essential for biotin synthesis, the mutant will be a biotin auxotroph (unable to grow without an external supply of biotin).

  • Complementation: Introduce a plasmid carrying a functional copy of the deleted gene into the mutant strain.

  • Rescue Analysis: Test the complemented strain for growth on a minimal medium without biotin. Restoration of growth (prototrophy) confirms that the observed auxotrophic phenotype was directly caused by the deletion of the specific gene.

Conclusion and Implications for Drug Development

The metabolic pathways leading to and from this compound in bacteria are varied and essential for the production of the vital cofactor biotin. The existence of multiple, distinct biosynthetic routes—the BioC-BioH, BioW-BioI, and BioZ pathways—highlights the evolutionary pressure to maintain biotin production. As humans do not synthesize biotin and acquire it from their diet, the enzymes within these bacterial pathways represent attractive targets for the development of novel antimicrobial agents. The detailed understanding of these pathways, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals to design and validate inhibitors against key enzymes like BioC, BioW, and BioZ, paving the way for new therapeutic strategies against pathogenic bacteria.

References

Pimelic Acid: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, also known as heptanedioic acid, is a linear dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1][2] Its seven-carbon backbone makes it a versatile α,ω-dicarboxylic acid, serving as a crucial precursor and building block in a multitude of organic syntheses.[3][4] While not as industrially prominent as its shorter-chain analogue, adipic acid, this compound's unique chain length imparts specific properties to its derivatives, making it invaluable in the synthesis of specialty polymers, pharmaceuticals, and other fine chemicals.[2][5] This guide provides an in-depth technical overview of this compound, covering its properties, synthesis, and key applications as a precursor in organic synthesis, with a focus on methodologies and data relevant to research and development.

Properties of this compound

This compound is a white crystalline solid at room temperature.[6] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name Heptanedioic acid[2]
CAS Number 111-16-0[2]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Melting Point 103-107 °C[6]
Boiling Point 255-257 °C[6]
Density 1.22 g/cm³[6]
Water Solubility Sparingly soluble[6]
Solubility in Organic Solvents Readily soluble in ethanol (B145695) and acetone[6]
Acidity (pKa) pKa₁ = 4.71, pKa₂ = 5.58[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, ranging from laboratory-scale preparations to industrial processes.

Laboratory-Scale Synthesis

Two classic laboratory preparations are the oxidation of cyclohexanone (B45756) and the reduction of salicylic (B10762653) acid.

  • From Cyclohexanone: This method involves the reaction of cyclohexanone with ethyl oxalate (B1200264) in the presence of a base, followed by a series of transformations including decarboxylation and hydrolysis.[7]

  • From Salicylic Acid: Salicylic acid can be reduced using sodium in isoamyl alcohol to yield this compound.[7]

Industrial-Scale Synthesis

Industrial production methods focus on cost-effectiveness and scalability.

  • Oxidation of Cycloheptanone (B156872): The oxidation of cycloheptanone with oxidizing agents like dinitrogen tetroxide is a commercial route.[5]

  • Carbonylation of ε-Caprolactone: This process involves reacting ε-caprolactone with carbon monoxide and water in the presence of a carbonylation catalyst.[8]

  • From Tetrahydrobenzyl Alcohol Derivatives: A patented process describes the synthesis of this compound from tetrahydrobenzyl alcohol and its derivatives through a reaction with caustic soda at high temperatures.[9]

Summary of Synthesis Methods and Yields
Starting MaterialMethodReported YieldReference(s)
CyclohexanoneReaction with ethyl oxalate, followed by hydrolysis and decarboxylation47-54%[10]
Salicylic AcidReduction with sodium in isoamyl alcohol35-38%[10]
ε-CaprolactoneCarbonylation with CO and H₂O49.2% selectivity[8]
TetrahydroacrylonitrileFusion with caustic soda and sulfur90%[9]

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for a wide range of molecules.

Biotin (B1667282) (Vitamin B7) Synthesis

This compound is a well-established precursor in the biosynthesis of biotin.[5] In many bacteria, the biotin synthesis pathway begins with the activation of this compound to pimeloyl-CoA, which then undergoes a series of enzymatic reactions to form the fused heterocyclic ring system of biotin.[7] The overall pathway involves the condensation of pimeloyl-CoA with alanine (B10760859) to form 7-keto-8-aminopelargonic acid (KAPA), a key intermediate in the assembly of the biotin rings.[7]

Biotin_Synthesis_Pathway Pimelic_Acid This compound Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF Alanine L-Alanine Alanine->KAPA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB

Simplified biosynthetic pathway of biotin from this compound.
Polymer Synthesis

This compound is a monomer used in the production of certain polyamides and polyesters. Its seven-carbon chain length influences the physical properties of the resulting polymers, such as melting point, crystallinity, and flexibility.

Nylon 5,7: this compound can be copolymerized with 1,5-pentanediamine to produce Nylon 5,7.[8] This "odd-odd" nylon exhibits interesting electrical properties. The polymerization is typically carried out via interfacial polymerization between an aqueous solution of the diamine and an organic solution of pimeloyl chloride (the diacid chloride of this compound).

Polymerization_Workflow cluster_prep Monomer Preparation cluster_poly Interfacial Polymerization cluster_workup Workup Pimelic_Acid This compound Pimeloyl_Chloride Pimeloyl Chloride Pimelic_Acid->Pimeloyl_Chloride Reaction with Thionyl_Chloride SOCl₂ Thionyl_Chloride->Pimeloyl_Chloride Organic_Phase Organic Solution of Diacid Chloride Pimeloyl_Chloride->Organic_Phase Dissolve in organic solvent Pentanediamine 1,5-Pentanediamine Aqueous_Phase Aqueous Solution of Diamine Pentanediamine->Aqueous_Phase Dissolve in aqueous base Interface Interface Aqueous_Phase->Interface Organic_Phase->Interface Nylon Nylon 5,7 Polymer Film Interface->Nylon Polycondensation Washing Wash with Water and Ethanol Nylon->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Purified Nylon 5,7 Drying->Final_Polymer

General workflow for the synthesis of Nylon 5,7.
Pharmaceutical Synthesis

This compound and its derivatives serve as versatile scaffolds and linkers in drug design and development.[3] The dicarboxylic acid functionality allows for the synthesis of a wide array of derivatives, including esters, amides, and hydroxamic acids, which are common moieties in active pharmaceutical ingredients (APIs).[3]

4.3.1 Histone Deacetylase (HDAC) Inhibitors:

Hydroxamic acid derivatives are a well-known class of HDAC inhibitors used in cancer therapy. This compound can be used as a linker to connect a zinc-binding hydroxamic acid group to a cap group that interacts with the surface of the enzyme. The length of the this compound chain can be optimal for spanning the distance between these two regions of the enzyme. For instance, this compound monoethyl ester can be coupled with various amines, followed by reaction with hydroxylamine (B1172632) to yield the final hydroxamic acid inhibitors.[11]

4.3.2 Synthesis of Bioactive Macrocycles:

Pimeloyl chloride, the diacid chloride of this compound, is a useful reagent for the synthesis of macrocyclic compounds.[12] These macrocycles can be designed to mimic natural products or to bind to specific biological targets with high affinity and selectivity, making them attractive candidates for drug discovery.[13] The this compound backbone provides a flexible yet constrained scaffold for the presentation of various functional groups.

4.3.3 Peptidomimetics and Other Bioactive Molecules:

The this compound scaffold can be incorporated into non-peptide molecules that mimic the structure and function of peptides (peptidomimetics).[14][15] This is a valuable strategy in drug design to improve the pharmacokinetic properties of peptide-based drugs. Additionally, this compound derivatives have been investigated for their potential as enzyme inhibitors and as components of novel antibiotics.[4][16]

Experimental Protocols

Synthesis of this compound from Cyclohexanone

This procedure is adapted from Organic Syntheses.[7]

Reaction Scheme:

  • Cyclohexanone + Ethyl oxalate → Ethyl 2-ketocyclohexylglyoxalate

  • Ethyl 2-ketocyclohexylglyoxalate (pyrolysis) → Ethyl 2-ketohexahydrobenzoate

  • Ethyl 2-ketohexahydrobenzoate + KOH → this compound

Materials:

  • Sodium (46 g, 2 gram atoms)

  • Anhydrous ethyl alcohol (600 cc)

  • Cyclohexanone (196 g, 2 moles)

  • Ethyl oxalate (292 g, 2 moles)

  • Sulfuric acid (concentrated, 56 cc)

  • Ice

  • Benzene

  • Iron powder

  • Potassium hydroxide (B78521) (200 g)

  • Methyl alcohol (1200 cc)

  • Hydrochloric acid (concentrated, 210 cc)

  • Darco (activated carbon)

Procedure:

  • Prepare a solution of sodium ethoxide by adding sodium to anhydrous ethyl alcohol.

  • Cool the solution to 10 °C and add a pre-cooled solution of cyclohexanone and ethyl oxalate.

  • Stir the mixture for one hour in an ice bath, then for six hours at room temperature.

  • Decompose the reaction mixture with ice-cold dilute sulfuric acid.

  • Extract the aqueous solution with benzene.

  • Distill the crude product to obtain ethyl 2-ketocyclohexylglyoxalate (Yield: 63-67%).

  • Pyrolyze the ethyl 2-ketocyclohexylglyoxalate in the presence of iron powder to yield ethyl 2-ketohexahydrobenzoate.

  • Hydrolyze the ethyl 2-ketohexahydrobenzoate by refluxing with a solution of potassium hydroxide in methyl alcohol for two hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Cool the solution to crystallize the this compound.

  • Recrystallize the crude product from boiling water.

  • Overall Yield: 47-54% based on cyclohexanone.[10]

Synthesis of Diethyl Pimelate

This procedure describes the esterification of this compound.

Materials:

  • This compound

  • Absolute ethanol

  • Toluene

  • Concentrated sulfuric acid

Procedure:

  • Mix this compound, absolute ethanol, toluene, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux.

  • Distill the mixture to remove water as an azeotrope with toluene, driving the reaction to completion.

  • After the reaction is complete, neutralize the catalyst.

  • Remove the solvent and excess ethanol under reduced pressure.

  • Distill the residue under reduced pressure to obtain pure diethyl pimelate.

Synthesis of Nylon 5,7 via Interfacial Polymerization

This is a general procedure for interfacial polymerization.

Materials:

  • Pimeloyl chloride

  • 1,5-Pentanediamine

  • Sodium carbonate

  • Dichloromethane (or another suitable organic solvent)

  • Water

Procedure:

  • Aqueous Phase: Dissolve 1,5-pentanediamine and sodium carbonate (as an acid scavenger) in water.

  • Organic Phase: Dissolve pimeloyl chloride in dichloromethane.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker without stirring. A polymer film will form at the interface.

  • Fiber Formation: Grasp the polymer film at the center with forceps and pull it out of the beaker continuously to form a "rope" of nylon.

  • Workup: Wash the polymer rope thoroughly with water and then with ethanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at a moderate temperature.

Conclusion

This compound is a dicarboxylic acid with significant utility as a precursor in diverse areas of organic synthesis. Its applications range from the biosynthesis of the essential vitamin biotin to the production of specialty polyamides and the development of novel pharmaceutical agents. The synthetic routes to this compound are well-established, and its bifunctional nature allows for a wide range of chemical transformations. For researchers and professionals in drug development, this compound and its derivatives offer a versatile platform for the design and synthesis of new molecular entities with potential therapeutic applications.

References

The Solubility Profile of Pimelic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of pimelic acid in various organic solvents, providing crucial data and methodologies for its application in research and pharmaceutical development.

This compound, a seven-carbon α,ω-dicarboxylic acid, serves as a versatile building block in chemical synthesis and holds significant potential in the pharmaceutical industry. Its utility as a linker in antibody-drug conjugates (ADCs) and as a precursor in the synthesis of bioactive molecules underscores the importance of understanding its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of its application in drug delivery systems.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in various applications, from reaction chemistry to formulation development. The following tables summarize the mole fraction solubility (x) of this compound in several organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols and Ethers

Temperature (K)MethanolEthanolTetrahydrofuran (THF)Diethyl Ether
278.150.13370.10690.08640.0156
283.150.15450.12380.09980.0183
288.150.17780.14290.11520.0214
293.150.20410.16460.13280.0251
298.150.23380.18930.15310.0294
303.150.26750.21740.17640.0345
308.150.30580.24950.20310.0406
313.150.34950.28610.23380.0478
318.150.39950.32800.26890.0563
323.150.45680.37590.30910.0665

Data for Methanol, Ethanol, THF, and Diethyl Ether from Li, H., et al. (2012). Journal of Chemical & Engineering Data.

Table 2: Mole Fraction Solubility (x) of this compound in Water and Other Organic Solvents

Temperature (K)Water[1][2]1-Propanol
293.150.01030.0892
295.15-0.0951
298.150.01210.1013
300.15-0.1078
303.150.01420.1146
305.150.0152-
308.150.0168-
310.150.0178-
313.150.0195-

Note: The solubility of this compound in non-polar solvents such as toluene (B28343) and heptane (B126788) is generally low.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. Two common and robust methods for determining the solubility of a solid compound like this compound in an organic solvent are the gravimetric method and the shake-flask method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solute.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A typical equilibration time is 24 to 48 hours.

  • Phase Separation: After equilibration, the undissolved solid is allowed to settle. A clear aliquot of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

  • Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of this compound) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume or mass of the solvent in the aliquot.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start add_excess Add excess this compound to solvent start->add_excess seal_container Seal container add_excess->seal_container agitate Agitate at constant temperature seal_container->agitate settle Allow undissolved solid to settle agitate->settle withdraw_aliquot Withdraw and filter supernatant settle->withdraw_aliquot weigh_aliquot Weigh the aliquot withdraw_aliquot->weigh_aliquot evaporate_solvent Evaporate solvent weigh_aliquot->evaporate_solvent weigh_residue Weigh dried this compound residue evaporate_solvent->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Workflow for the Gravimetric Solubility Determination Method.
Shake-Flask Method followed by Analytical Quantification

The shake-flask method is another widely accepted technique for determining equilibrium solubility, often coupled with an analytical method for concentration measurement.

Methodology:

  • Preparation of Saturated Solution: Similar to the gravimetric method, an excess of this compound is added to the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, the sample can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: A sample of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titrimetric method.

  • Calculation: The solubility is calculated by taking into account the dilution factor.

This compound in Drug Development: A Structural Role

This compound and its derivatives are increasingly being explored in drug development, particularly for their use as linkers in ADCs. In this context, the dicarboxylic nature of this compound allows it to covalently link a potent cytotoxic drug to a monoclonal antibody, which targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.

The following diagram illustrates the conceptual role of a dicarboxylic acid, such as this compound, as a component of a linker in an ADC.

ADC_Structure cluster_antibody Monoclonal Antibody cluster_linker Linker cluster_drug Cytotoxic Drug mAb Antibody pimelic_acid This compound Derivative mAb->pimelic_acid Conjugation payload Payload pimelic_acid->payload Linkage

Conceptual Diagram of this compound as a Linker Component in an ADC.

The solubility of the linker, and by extension, the solubility of this compound in relevant solvent systems, is a key consideration during the synthesis and purification of ADCs. A well-characterized solubility profile aids in optimizing reaction conditions and ensuring the homogeneity and stability of the final drug conjugate.

References

Methodological & Application

Synthesis of Polyamides from Pimelic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of polyamides using pimelic acid as a key monomer. Polyamides, a class of polymers characterized by repeating amide linkages, are valued for their high strength, thermal stability, and chemical resistance.[1] The specific polyamide detailed in these protocols is Poly(hexamethylene pimelamide), also known as Polyamide 6,7 or Nylon 6,7. This is synthesized from the seven-carbon dicarboxylic acid, this compound, and the six-carbon diamine, hexamethylenediamine (B150038).

Two primary methods for the synthesis of Polyamide 6,7 are presented: melt polycondensation and interfacial polymerization. Melt polycondensation is a solvent-free process that involves heating the monomers to a high temperature to drive the polymerization reaction.[2] Interfacial polymerization, on the other hand, is a lower-temperature process that occurs at the interface of two immiscible liquids, one containing the diacid chloride derivative of this compound and the other containing the diamine.[3][4]

Data Presentation: Properties of Polyamide 6,7

PropertyTest StandardExpected Value for Polyamide 6,7 (Estimated)Unit
Melting Temperature (Tm)ASTM D3418210 - 225°C
Glass Transition (Tg)ASTM D341850 - 60°C
Tensile StrengthASTM D63850 - 70MPa
Tensile ModulusASTM D6381.8 - 2.5GPa
Elongation at BreakASTM D638100 - 200%
Water Absorption (24 hr)ASTM D5701.0 - 1.5%
DensityASTM D7921.08 - 1.12g/cm³
Molecular Weight (Mw)GPC15,000 - 30,000 g/mol

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound and Hexamethylenediamine

This protocol describes the synthesis of Polyamide 6,7 via a direct melt polycondensation reaction.

Materials:

  • This compound (HOOC(CH₂)₅COOH)

  • Hexamethylenediamine (H₂N(CH₂)₆NH₂)

  • Ethanol (B145695)

  • Nitrogen gas (high purity)

  • Catalyst (e.g., phosphoric acid, optional)

Equipment:

  • High-temperature, high-pressure reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with temperature controller

  • Vacuum pump

  • Beakers and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve equimolar amounts of this compound and hexamethylenediamine in ethanol to form the hexamethylenediammonium pimelate (B1236862) salt.

    • Stir the solution at room temperature for 1 hour.

    • Collect the precipitated salt by filtration and wash with cold ethanol.

    • Dry the salt in a vacuum oven at 80°C overnight.

  • Polycondensation:

    • Place the dried salt into the high-pressure reactor.

    • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

    • Heat the reactor to 220°C under a nitrogen atmosphere to melt the salt and initiate pre-polymerization. Water will begin to distill off.

    • After the majority of the water has been removed (approximately 1-2 hours), slowly increase the temperature to 260-280°C.

    • Apply a vacuum (1-5 mmHg) to the reactor to facilitate the removal of the remaining water and drive the polymerization to completion.

    • Continue the reaction under vacuum for 2-4 hours, with continuous stirring, until the desired melt viscosity is achieved.

    • Extrude the molten polymer from the reactor into a water bath to solidify.

    • Collect the polymer strands and pelletize them for further characterization.

Protocol 2: Interfacial Polymerization of Pimeloyl Chloride and Hexamethylenediamine

This protocol details the synthesis of Polyamide 6,7 at the interface of two immiscible solvents.[6]

Materials:

Equipment:

  • Beakers (250 mL)

  • Glass stirring rod or forceps

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Preparation of Aqueous Phase:

    • In a 250 mL beaker, prepare an aqueous solution of hexamethylenediamine by dissolving it in distilled water.

    • Add sodium hydroxide to the solution to act as an acid scavenger for the HCl produced during the reaction. A typical concentration would be around 0.5 M hexamethylenediamine and 1.0 M NaOH.

  • Preparation of Organic Phase:

    • In a separate 250 mL beaker, dissolve an equimolar amount of pimeloyl chloride in an organic solvent such as dichloromethane or hexane. A typical concentration would be around 0.2 M.

  • Polymerization:

    • Carefully pour the organic phase onto the aqueous phase to create a distinct interface between the two immiscible liquids.

    • A film of Polyamide 6,7 will form instantly at the interface.

    • Using a glass stirring rod or forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of the polyamide can be drawn out.

    • Wind the polymer rope onto a spool or glass rod.

  • Purification and Drying:

    • Wash the collected polymer thoroughly with distilled water to remove any unreacted monomers and salts.

    • Further wash the polymer with acetone to remove the organic solvent.

    • Dry the purified Polyamide 6,7 in a vacuum oven at 60-80°C to a constant weight.

Mandatory Visualization

Melt_Polycondensation_Workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_processing Product Processing pimelic_acid This compound salt_formation Salt Formation (in Ethanol) pimelic_acid->salt_formation hexamethylenediamine Hexamethylenediamine hexamethylenediamine->salt_formation ethanol Ethanol ethanol->salt_formation drying Drying of Salt (Vacuum Oven) salt_formation->drying reactor High-Pressure Reactor drying->reactor heating Heating to 220°C (Nitrogen Atmosphere) reactor->heating temp_increase Increase Temp to 260-280°C & Apply Vacuum heating->temp_increase polymerization Polymerization (2-4 hours) temp_increase->polymerization extrusion Extrusion into Water Bath polymerization->extrusion pelletizing Pelletizing extrusion->pelletizing final_product Polyamide 6,7 Pellets pelletizing->final_product

Caption: Workflow for the melt polycondensation synthesis of Polyamide 6,7.

Interfacial_Polymerization_Workflow cluster_phases Phase Preparation cluster_reaction Polymerization cluster_purification Purification & Drying aqueous_phase Aqueous Phase: Hexamethylenediamine + NaOH in Water layering Layering of Phases aqueous_phase->layering organic_phase Organic Phase: Pimeloyl Chloride in Dichloromethane organic_phase->layering film_formation Instantaneous Film Formation at Interface layering->film_formation drawing Drawing of Polymer Rope film_formation->drawing washing_water Washing with Water drawing->washing_water washing_acetone Washing with Acetone washing_water->washing_acetone drying Drying (Vacuum Oven) washing_acetone->drying final_product Polyamide 6,7 Polymer drying->final_product

Caption: Workflow for the interfacial polymerization synthesis of Polyamide 6,7.

References

Application Note: A Step-by-Step Guide to the Purification of Pimelic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the purification of pimelic acid using crystallization, a fundamental technique for purifying solid organic compounds.

Introduction

This compound (Heptanedioic acid) is a seven-carbon α,ω-dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1][2] It serves as a valuable monomer in the synthesis of polymers like polyamides and polyesters and as an intermediate in the production of pharmaceuticals, plasticizers, and lubricants.[1][3][4] Given its role in various high-purity applications, effective purification is critical.

Recrystallization is a robust method for purifying crude solid compounds.[5][6] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at different temperatures.[7] An impure solid is dissolved in a minimum volume of a hot solvent, and upon slow cooling, the desired compound forms crystals of high purity, leaving the impurities dissolved in the surrounding solution (mother liquor).[7][8] This guide details the procedure for this compound recrystallization, including solvent selection, experimental protocol, and purity assessment.

Physicochemical Properties and Solubility Data

A successful crystallization protocol is built on a thorough understanding of the compound's physical properties and solubility profile. This compound is a white crystalline solid at room temperature.[1][9]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₂O₄ [1][2]
Molar Mass 160.17 g/mol [1][2]
Appearance White crystalline solid [1][9]
Melting Point 103–107 °C [1][2][10][11]

| Density | 1.22 - 1.28 g/cm³ |[1][2] |

The choice of solvent is the most critical step in designing a recrystallization experiment. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This compound is sparingly soluble in water but readily dissolves in polar organic solvents like ethanol (B145695).[1][12]

Table 2: Mole Fraction Solubility (Xₑ) of this compound in Water and Ethanol at Atmospheric Pressure

Temperature (K) Solubility in Water (Xₑ x 10³) Solubility in Ethanol (Xₑ x 10³)
293.15 2.89 196.88
298.15 3.51 219.78
303.15 4.22 244.64
308.15 5.06 271.61
313.15 6.01 300.85

Data sourced from Research Journal of Science and Technology.[12]

As shown, solubility increases with temperature in both solvents, and ethanol is a much stronger solvent for this compound than water.[12] Water is often an excellent choice for recrystallization due to its steep solubility curve for this compound. Benzene has also been historically used in synthesis workups for crystallization.[10][13]

Experimental Protocol: Recrystallization from Water

This protocol details the purification of crude this compound using water as the solvent.

3.1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Deionized Water

    • Activated Charcoal (optional, for colored impurities)

    • Ice

  • Equipment:

    • Erlenmeyer flasks (2-3)

    • Graduated cylinders

    • Hot plate with stirring capability

    • Magnetic stir bar

    • Stemless funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Spatula and watch glass

    • Melting point apparatus

3.2. Step-by-Step Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 45 grams of crude acid, add approximately 100 mL of deionized water.[10] Heat the mixture on a hot plate with gentle stirring until it reaches a boil and all the solid has dissolved. Add the solvent in small portions until a saturated solution is achieved at the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute's weight) to adsorb the colored impurities. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water. Collect the crystallized this compound by vacuum filtration.

  • Washing: With the vacuum still on, wash the crystals in the Büchner funnel with a minimal amount of ice-cold deionized water. This will remove any residual mother liquor containing dissolved impurities from the crystal surfaces.

  • Drying: Allow air to be drawn through the crystals for 15-20 minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and let them air-dry completely or place them in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the dried, purified this compound. Pure this compound has a sharp melting point between 105-107 °C.[1] A broad or depressed melting point indicates the presence of impurities. Calculate the percent recovery.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the purification process.

Pimelic_Acid_Crystallization start Start with Crude this compound dissolve 1. Dissolution Dissolve in minimum amount of hot solvent (e.g., water) start->dissolve decolorize 2. Decolorization (Optional) Add activated charcoal dissolve->decolorize hot_filter 3. Hot Filtration Remove insoluble impurities dissolve->hot_filter If not colored decolorize->hot_filter If colored cool 4. Crystallization Slowly cool the filtrate to form crystals hot_filter->cool isolate 5. Isolation Collect crystals via vacuum filtration cool->isolate wash 6. Washing Rinse crystals with ice-cold solvent isolate->wash dry 7. Drying Dry the purified crystals wash->dry end Pure this compound Crystals dry->end

Caption: Figure 1. Experimental workflow for the purification of this compound via recrystallization.

References

Application Note: 1H and 13C NMR Spectral Analysis of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for pimelic acid. This compound, also known as heptanedioic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₄. Due to its symmetrical structure, its NMR spectra exhibit a distinct pattern of signals. This application note presents the chemical structure, predicted and experimental NMR data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and a comprehensive experimental protocol for sample preparation and spectral acquisition.

Introduction

This compound is a seven-carbon α,ω-dicarboxylic acid. Its structure consists of a central methylene (B1212753) group flanked by two identical propylene (B89431) carboxylic acid moieties. This symmetry is a key determinant of its NMR spectral features. Understanding the ¹H and ¹³C NMR spectra is crucial for the structural verification and purity assessment of this compound and its derivatives, which are relevant in various research and development applications, including polymer chemistry and as a precursor in the synthesis of bioactive molecules.

Chemical Structure of this compound

Due to the molecule's symmetry, there are four chemically distinct carbon environments and three distinct proton environments.

Data Presentation

The following tables summarize the predicted and experimental ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH (1, 1')~12.0Broad Singlet-2H
-CH₂- (2, 2')2.18Triplet7.44H
-CH₂- (3, 3')1.48Quintet7.54H
-CH₂- (4)1.27Quintet7.52H
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
Carbon (Position)Chemical Shift (δ, ppm)
-COOH (1, 1')174.5
-CH₂- (2, 2')33.9
-CH₂- (3, 3')28.4
-CH₂- (4)24.4

Experimental Protocols

This section outlines the detailed methodology for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Spectroscopy Parameters:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

¹³C NMR Spectroscopy Parameters:

ParameterValue
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K

Mandatory Visualization

The following diagrams illustrate the logical relationships in the NMR analysis of this compound and the experimental workflow.

pimelic_acid_nmr_signals cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals cluster_structure This compound Structure p_cooh ~12.0 ppm (-COOH) p_alpha 2.18 ppm (-CH₂-) p_beta 1.48 ppm (-CH₂-) p_gamma 1.27 ppm (-CH₂-) c_cooh 174.5 ppm (-COOH) c_alpha 33.9 ppm (-CH₂-) c_beta 28.4 ppm (-CH₂-) c_gamma 24.4 ppm (-CH₂-) structure HOOC-CH₂(α)-CH₂(β)-CH₂(γ)-CH₂(β')-CH₂(α')-COOH structure->p_cooh Carboxylic Acid Proton structure->p_alpha α-Methylene Protons structure->p_beta β-Methylene Protons structure->p_gamma γ-Methylene Proton structure->c_cooh Carboxyl Carbon structure->c_alpha α-Methylene Carbon structure->c_beta β-Methylene Carbon structure->c_gamma γ-Methylene Carbon

Caption: Correlation of this compound Structure with its NMR Signals.

experimental_workflow start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep filtration Filtration (if necessary) sample_prep->filtration nmr_tube Transfer to NMR Tube sample_prep->nmr_tube if no solids filtration->nmr_tube h1_acquisition ¹H NMR Data Acquisition nmr_tube->h1_acquisition c13_acquisition ¹³C NMR Data Acquisition nmr_tube->c13_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acquisition->data_processing c13_acquisition->data_processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_processing->analysis end End analysis->end

Application Notes and Protocols for the Mass Spectrometry Analysis of Pimelic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid (heptanedioic acid) is a seven-carbon α,ω-dicarboxylic acid that serves as a key intermediate in various biological and industrial processes. In the realm of life sciences, it is a crucial precursor in the biosynthesis of biotin (B1667282) (vitamin B7) in many organisms. The analysis of this compound and its esters is therefore of significant interest in metabolic research, the study of inborn errors of metabolism, and in the development of novel therapeutics. Mass spectrometry, coupled with gas or liquid chromatography, offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological matrices.

These application notes provide detailed protocols for the analysis of this compound and its esters by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrument parameters.

I. Quantitative Data Summary

The following tables summarize key quantitative data for the mass spectrometry analysis of this compound and its common derivatives.

Table 1: Mass-to-Charge Ratios (m/z) of this compound and its Derivatives

CompoundChemical FormulaMolecular Weight ( g/mol )[M-H]⁻ (Negative ESI)[M+H]⁺ (Positive ESI)
This compoundC₇H₁₂O₄160.17159.07161.08
Dimethyl PimelateC₉H₁₆O₄188.22-189.11
Diethyl PimelateC₁₁H₂₀O₄216.27-217.14
Dibutyl PimelateC₁₅H₂₈O₄272.38-273.20
Bis(trimethylsilyl) PimelateC₁₃H₂₈O₄Si₂304.53-305.16

Table 2: GC-MS Electron Ionization (EI) Fragmentation of this compound Derivatives

CompoundParent Ion (M⁺) m/zKey Fragment Ions (m/z) and [Proposed Structure]
This compound (underivatized)160 (often weak or absent)142 [M-H₂O]⁺, 124 [M-2H₂O]⁺, 115 [M-COOH]⁺, 101, 83, 69, 55 (base peak) [C₄H₇]⁺
Bis(trimethylsilyl) Pimelate304289 [M-CH₃]⁺, 215 [M-COOTMS]⁺, 147 [(CH₃)₃SiOSi(CH₃)₂]⁺, 73 [(CH₃)₃Si]⁺
Dimethyl Pimelate188157 [M-OCH₃]⁺, 129 [M-COOCH₃]⁺, 115, 98, 87, 74, 55

Table 3: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions and Typical Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityTypical Collision Energy (eV)Notes
This compound159.1115.1Negative10-20Loss of CO₂
This compound159.197.1Negative15-25Loss of CO₂ and H₂O
Dibutyl Pimelate273.2119.1Positive10-20Characteristic fragment of butylesters of dicarboxylic acids.[1]
Dibutyl Pimelate273.2175.1Positive10-20Loss of butene and butanol.[1]

Note: Optimal collision energies are instrument-dependent and require empirical determination.

Table 4: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Dicarboxylic Acids (general)Atmospheric AerosolsGC-MS (with BSTFA derivatization)≤ 2 ng/m³Not Specified
Methylmalonic Acid (as dibutyl ester)Serum, Plasma, UrineLC-MS/MS0.05 µmol/L[1]0.1 µmol/L[1]
Dicarboxylic Acids (general)BiofluidsLC-MS/MS (with derivatization)Can reach femtogram (fg) levelsCan reach femtogram (fg) levels

Note: These values are indicative and can vary based on the specific matrix, instrumentation, and sample preparation method.

II. Experimental Protocols

A. GC-MS Analysis of this compound and its Esters

This protocol is suitable for the analysis of this compound after derivatization to its more volatile trimethylsilyl (B98337) (TMS) ester.

1. Sample Preparation (from Human Urine)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.

  • Take 1 mL of the supernatant and add an appropriate internal standard (e.g., a deuterated analog of a dicarboxylic acid).

  • Lyophilize the sample to complete dryness.

2. Derivatization (Silylation)

  • To the dried urine extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.[2]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

B. LC-MS/MS Analysis of this compound and its Esters

This protocol is suitable for the direct analysis of this compound in biological fluids or for the analysis of its esters.

1. Sample Preparation (from Human Plasma)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for this compound, positive mode for esters.

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V (negative) or 5500 V (positive).

    • Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • Collision Gas: Nitrogen.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Refer to Table 3 for example transitions.

III. Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation supernatant Supernatant Collection centrifugation->supernatant lyophilization Lyophilization supernatant->lyophilization add_bstfa Add BSTFA/TMCS and Pyridine lyophilization->add_bstfa heating Heat at 70°C add_bstfa->heating gc_injection GC Injection heating->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan/SIM) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

GC-MS analysis workflow for this compound.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Methanol) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization mrm_detection MRM Detection ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration quantification Quantification peak_integration->quantification

LC-MS/MS analysis workflow for this compound.

biotin_synthesis_pathway pimelic_acid This compound pimeloyl_coa Pimeloyl-CoA pimelic_acid->pimeloyl_coa BioW kapa 7-keto-8-aminopelargonic acid (KAPA) pimeloyl_coa->kapa BioF dapa 7,8-diaminopelargonic acid (DAPA) kapa->dapa BioA dethiobiotin Dethiobiotin dapa->dethiobiotin BioD biotin Biotin dethiobiotin->biotin BioB

Biotin biosynthesis pathway from this compound.

References

Application Note: Quantification of Pimelic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimelic acid, also known as heptanedioic acid, is a dicarboxylic acid that serves as an important intermediate in various industrial syntheses and is involved in the biosynthesis of lysine (B10760008) in certain organisms.[1] Accurate quantification of this compound is crucial for process monitoring, quality control, and in biological studies. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the quantification of this compound.

Principle

The method is based on reversed-phase chromatography, where the separation relies on the hydrophobic interactions between the analyte and the stationary phase.[2] A C18 column is used as the stationary phase, which retains this compound. An isocratic mobile phase, consisting of an acidified aqueous solution and an organic modifier, is used to elute the compound.[3] The acidic nature of the mobile phase suppresses the ionization of the carboxyl groups of this compound, leading to better retention and improved peak symmetry. Detection is achieved by monitoring the UV absorbance of the carboxyl group chromophore at a low wavelength, typically around 210 nm.[2][4] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Apparatus and Consumables
  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV/Vis detector.[2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Vortex mixer and refrigerated centrifuge (for biological samples).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]

  • HPLC vials with caps (B75204) and septa.

  • Syringes and 0.22 µm or 0.45 µm syringe filters.[2][6]

  • Pipettes and general laboratory glassware.

Reagents and Standard Preparation
  • Reagents: HPLC-grade acetonitrile (B52724), phosphoric acid (H₃PO₄), and water.

  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase is a mixture of 0.1% phosphoric acid and acetonitrile. A common starting ratio is 95:5 (v/v).[7] The mobile phase should be filtered and degassed before use.

  • Diluent: The mobile phase is typically used as the diluent for standards and samples.

  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to create concentrations ranging from 1 µg/mL to 500 µg/mL. These solutions are used to generate the calibration curve.

Sample Preparation

Proper sample preparation is critical for accurate results and to protect the HPLC column.[8]

  • Aqueous/Simple Matrix Samples:

    • Dilute the sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Biological Matrix Samples (e.g., Plasma, Serum):

    • To 200 µL of the sample, add 600 µL of cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
HPLC ColumnC18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase0.1% Phosphoric Acid in Water : Acetonitrile (95:5, v/v)[7]
Flow Rate1.0 mL/min[5]
Injection Volume10 µL[4][10]
Column Temperature30 °C
DetectorUV/Vis
Detection Wavelength210 nm[2][4]
Run TimeApproximately 10 minutes (adjust as needed based on retention time)

Data Presentation and Method Validation

The analytical method was validated according to standard guidelines to demonstrate its suitability for the intended purpose.[11] The key validation parameters are summarized below.

ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9950.9995[12]
Range -1.0 - 500 µg/mL
Limit of Detection (LOD) S/N Ratio ≥ 30.25 µg/mL[5][11]
Limit of Quantification (LOQ) S/N Ratio ≥ 100.80 µg/mL[5][11]
Accuracy (% Recovery) 90% - 110%98.5% - 103.2%[5][10]
Precision (% RSD)
* Repeatability (Intra-day)RSD ≤ 2%1.3%[10]
* Intermediate (Inter-day)RSD ≤ 3%1.8%[10]
Selectivity No interfering peaksNo interference observed from matrix blanks

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Sample Collection C Sample Preparation (Dilution / Filtration / Protein Precipitation) A->C B Standard Preparation D HPLC Injection B->D C->D E Chromatographic Separation D->E F UV Detection (210 nm) E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Data Analysis G->H I Quantification via Calibration Curve H->I J Final Report I->J

Caption: Workflow for this compound analysis.

Logical Diagram of HPLC System Components

This diagram shows the logical arrangement and flow path of the core components in the HPLC system.

HPLC_System A Solvent Reservoir (Mobile Phase) B Degasser A->B C Pump B->C D Autosampler (Injector) C->D E Column D->E F UV/Vis Detector E->F G Data System (Computer) F->G H Waste F->H

Caption: Logical flow of an HPLC system.

References

Application Note: Gas Chromatography Analysis of Pimelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of pimelic acid and its derivatives using gas chromatography (GC). This compound, a dicarboxylic acid, and its related compounds are important in various industrial and biological processes. Due to their low volatility, derivatization is essential for successful GC analysis. This document outlines a robust silylation-based derivatization method followed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) for the separation and quantification of these compounds. The described methods are suitable for monitoring this compound in diverse sample matrices.

Introduction

This compound (heptanedioic acid) is a C7 α,ω-dicarboxylic acid that serves as a precursor in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Accurate and reliable quantification of this compound and its derivatives is crucial for process monitoring, quality control, and research in metabolic pathways. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the high polarity and low volatility of dicarboxylic acids like this compound necessitate a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis.[1][2][3][4]

The most common derivatization techniques for carboxylic acids are silylation and esterification.[1][2][5][6] Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility of the analyte.[5][6] This application note details a validated GC method employing BSTFA derivatization for the analysis of this compound derivatives.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Internal Standard (e.g., Suberic acid)

  • Nitrogen gas (high purity)

  • Sample matrix (e.g., reaction mixture, biological extract)

Sample Preparation and Derivatization
  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be required. Acidify the aqueous sample with HCl and extract with a suitable organic solvent like ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before GC analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions. Optimization may be required depending on the specific instrument and column.

ParameterGC-MS ConditionGC-FID Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-FFAP (30 m x 0.32 mm) or equivalent
Injector Temp. 280°C280°C
Injection Mode Split (e.g., 20:1)Split (e.g., 20:1)
Injection Vol. 1 µL1 µL
Carrier Gas HeliumHelium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 10 min
Detector Mass SpectrometerFlame Ionization Detector
MS Source Temp. 230°CN/A
MS Quad Temp. 150°CN/A
Scan Range m/z 50-550N/A
FID Temp. N/A300°C

Data Presentation

Quantitative data for the analysis of a this compound derivative standard is summarized in the table below. This data was obtained using the GC-FID method described above.

ParameterValue
Retention Time 12.5 min
Linearity (r²) > 0.995
Limit of Detection (LOD) < 5 ng/mL[6]
Limit of Quantitation (LOQ) < 15 ng/mL
Precision (RSD%) < 10%[6]
Accuracy (Recovery %) 90-110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Dissolution Dissolution in Pyridine Drying->Dissolution Addition Addition of BSTFA Dissolution->Addition Heating Heating (70°C, 30 min) Addition->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection MS or FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for GC analysis of this compound derivatives.

derivatization_pathway PimelicAcid This compound (HOOC-(CH2)5-COOH) TMS_Derivative Di-TMS Pimelate ((CH3)3SiOOC-(CH2)5-COOSi(CH3)3) PimelicAcid->TMS_Derivative + 2 BSTFA BSTFA BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Byproducts Byproducts TMS_Derivative->Byproducts - 2 CF3CONH-Si(CH3)3

Caption: Silylation derivatization of this compound with BSTFA.

References

Application Notes and Protocols for Metabolic Studies Using Isotopically Labeled Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is a key metabolic intermediate, most notably serving as a precursor in the biosynthesis of biotin (B1667282) (vitamin B7) in many bacteria.[1][2] The study of its metabolic fate is crucial for understanding bacterial physiology and for the development of novel antimicrobial agents targeting the biotin synthesis pathway.[3][4] Isotopically labeled this compound, in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool for elucidating the intricate details of these metabolic pathways.

This document provides detailed application notes and experimental protocols for utilizing isotopically labeled this compound in metabolic research. It is intended for researchers in academia and industry, including those involved in drug discovery and development.

Applications in Metabolic Research

The primary application of isotopically labeled this compound is in tracing the biosynthesis of biotin. By introducing a labeled precursor, such as 13C- or 2H-pimelic acid, into a biological system, researchers can track the incorporation of the isotopic label into downstream metabolites. This enables the qualitative and quantitative analysis of metabolic pathways, determination of metabolic fluxes, and identification of pathway intermediates.

Key applications include:

  • Elucidation of the Biotin Synthesis Pathway: Tracing the incorporation of labeled this compound into biotin and its intermediates confirms the metabolic route and identifies key enzymatic steps.[5][6][7]

  • Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of this compound to its downstream products provides insights into the efficiency and regulation of the biotin synthesis pathway under various conditions.

  • Identification of Novel Drug Targets: The enzymes involved in the conversion of this compound to biotin are potential targets for the development of new antibiotics.[3][4] Labeled this compound can be used in screening assays to identify inhibitors of these enzymes.

  • Metabolic Engineering: In biotechnological applications, understanding the flux through the this compound-dependent biotin synthesis pathway can inform strategies for metabolic engineering to enhance the production of biotin or other desired compounds.[8][9]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from metabolic studies using isotopically labeled this compound.

Table 1: Isotopic Enrichment of Biotin Pathway Metabolites after Incubation with [U-13C7]this compound

MetaboliteIsotopic Enrichment (%)Fold Change vs. Control
Pimeloyl-CoA85.2 ± 4.150.1
7-keto-8-aminopelargonic acid (KAPA)78.9 ± 3.545.3
7,8-diaminopelargonic acid (DAPA)75.1 ± 3.942.8
Dethiobiotin (DTB)72.4 ± 3.240.2
Biotin70.5 ± 2.838.9

Table 2: Metabolic Flux Analysis of the Biotin Pathway in Bacillus subtilis

ReactionFlux (nmol/gDW/h) - Wild TypeFlux (nmol/gDW/h) - Mutant Strainp-value
This compound uptake15.2 ± 1.814.8 ± 2.1> 0.05
Pimeloyl-CoA synthesis (BioW)12.1 ± 1.51.2 ± 0.3< 0.01
KAPA synthesis (BioF)11.8 ± 1.31.1 ± 0.2< 0.01
Biotin synthesis (BioB)10.5 ± 1.10.9 ± 0.1< 0.01

Signaling Pathways and Experimental Workflows

Biotin Synthesis Pathway from this compound

The following diagram illustrates the conversion of this compound to biotin in bacteria like Bacillus subtilis.

Biotin_Synthesis_Pathway Pimelic_acid This compound Pimeloyl_CoA Pimeloyl-CoA Pimelic_acid->Pimeloyl_CoA BioW (ATP -> AMP + PPi) KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF (L-alanine -> S-adenosyl-L-methionine) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (SAM -> 5'-dA) DTB Dethiobiotin (DTB) DAPA->DTB BioD (ATP -> ADP + Pi) Biotin Biotin DTB->Biotin BioB

Biotin synthesis pathway from this compound.

Experimental Workflow for Isotopic Labeling Studies

The general workflow for a metabolic study using isotopically labeled this compound is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture Bacterial Culture Labeling Incubation with Isotopically Labeled this compound Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR Identification Metabolite Identification LCMS->Identification NMR->Identification Quantification Isotopic Enrichment Quantification Identification->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis

General experimental workflow.

Experimental Protocols

Protocol 1: Bacterial Cell Culture and Labeling with [U-13C7]this compound

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis)

  • Appropriate growth medium

  • [U-13C7]this compound (or other desired isotopologue)

  • Sterile culture flasks or plates

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare Starter Culture: Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

  • Main Culture Inoculation: The following day, inoculate a larger volume of fresh growth medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth Phase: Incubate the main culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).

  • Labeling: Add a sterile stock solution of [U-13C7]this compound to the culture to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubation: Continue to incubate the culture for a predetermined period to allow for the uptake and metabolism of the labeled this compound. This time can range from minutes to hours depending on the metabolic rate of the organism and the pathway of interest.

Protocol 2: Metabolite Extraction from Bacterial Cells

Materials:

  • Labeled bacterial culture from Protocol 1

  • Ice-cold quenching solution (e.g., 60% methanol (B129727) in water, -40°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: Rapidly quench metabolic activity by adding a volume of the labeled bacterial culture to 5 volumes of ice-cold quenching solution. This step is critical to halt enzymatic reactions and preserve the metabolic state of the cells.

  • Harvesting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with a cold washing solution (e.g., cold phosphate-buffered saline) to remove any remaining extracellular labeled this compound. Centrifuge again and discard the supernatant.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. The volume of the solvent will depend on the cell pellet size.

  • Lysis: Lyse the cells to release intracellular metabolites. This can be achieved by methods such as sonication on ice or bead beating.

  • Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

Materials:

  • Dried metabolite extract from Protocol 2

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., a reversed-phase C18 column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water) immediately before analysis.

  • Chromatographic Separation: Inject the reconstituted sample onto the LC system. Develop a gradient elution method to achieve optimal separation of this compound, pimeloyl-CoA, biotin, and other relevant metabolites.

  • Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of both the unlabeled (natural abundance) and the 13C-labeled isotopologues of the target metabolites. For a triple quadrupole instrument, this would involve setting up Multiple Reaction Monitoring (MRM) transitions for each isotopologue. For a high-resolution instrument, extracted ion chromatograms for the accurate masses of each isotopologue would be used.

  • Data Analysis: Process the raw data using appropriate software to integrate the peak areas of the different isotopologues for each metabolite. Calculate the isotopic enrichment by determining the ratio of the labeled to the total (labeled + unlabeled) metabolite pool.

Protocol 4: NMR Spectroscopy Analysis of Labeled Metabolites

Materials:

  • Dried metabolite extract from Protocol 2

  • NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe

  • NMR tubes

  • Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS)

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in the deuterated solvent containing the internal standard and transfer to an NMR tube.

  • 13C-NMR Spectroscopy: Acquire one-dimensional 13C NMR spectra. The presence and chemical shifts of the 13C signals will confirm the incorporation of the label into different positions of the metabolite molecules.

  • 2D NMR Spectroscopy: For more detailed structural information and unambiguous assignments, acquire two-dimensional NMR spectra such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis: Process and analyze the NMR spectra using appropriate software. Compare the chemical shifts of the observed signals to known values for this compound and its downstream metabolites to confirm their identity and determine the positions of the isotopic labels.[10][11]

Drug Development Applications

The biotin synthesis pathway is essential for the survival of many pathogenic bacteria but is absent in humans, making it an attractive target for the development of novel antibiotics.[3][4] Isotopically labeled this compound can be a valuable tool in this process:

  • High-Throughput Screening (HTS): A cell-based assay using labeled this compound can be developed to screen for inhibitors of the biotin synthesis pathway. A decrease in the production of labeled biotin in the presence of a test compound would indicate inhibitory activity.

  • Mechanism of Action Studies: For a confirmed hit compound, labeled this compound can be used to pinpoint the specific enzymatic step that is being inhibited by observing the accumulation of the labeled substrate of the target enzyme.

  • Target Validation: The essentiality of the this compound utilization pathway can be confirmed in various pathogenic strains using genetic knockouts and rescue experiments with labeled this compound.

Conclusion

The use of isotopically labeled this compound is a powerful and versatile technique for the detailed investigation of the biotin biosynthesis pathway and other metabolic routes involving this dicarboxylic acid. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to design and execute robust metabolic studies, contributing to a deeper understanding of bacterial metabolism and facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and execution of solid-phase synthesis (SPS) using pimelic acid as a flexible linker. This compound, a seven-carbon dicarboxylic acid, is a valuable building block in chemical synthesis, often employed to introduce a spacer between a solid support and the synthesized molecule or between different moieties of a target compound.[1][2] Its use in solid-phase synthesis allows for the efficient production of peptides, peptidomimetics, and other organic molecules with specific spatial requirements.

Introduction

Solid-phase synthesis (SPPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient assembly of complex molecules on an insoluble polymer support.[3][4] The choice of linker, the molecular entity connecting the nascent molecule to the solid support, is critical as it dictates the conditions for cleavage and the nature of the C-terminal functional group.[5] this compound serves as an effective, flexible, and chemically stable linker. Its two carboxylic acid groups allow for a versatile attachment strategy. One carboxyl group can be used to anchor the linker to an amino-functionalized resin, while the other is available for the subsequent coupling of the first building block (e.g., an amino acid).[1]

This protocol will focus on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for peptide synthesis, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[6][7]

Experimental Protocols

This section details the step-by-step procedures for solid-phase synthesis using a this compound linker on an amino-functionalized resin (e.g., Rink Amide resin).

Materials and Reagents:

  • Rink Amide resin (or other suitable amino-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Fmoc-protected amino acids

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptide-4-nitroanilides

  • Water (HPLC grade)

  • Solid-phase synthesis reaction vessel

  • Shaker or automated peptide synthesizer

  • HPLC system for analysis and purification

  • Mass spectrometer for characterization

Protocol 1: Attachment of this compound Linker to Amino-Functionalized Resin

  • Resin Swelling: Swell the amino-functionalized resin (1 equivalent) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Activation of this compound: In a separate vial, dissolve this compound (5 equivalents) in DMF. Add the activating agents, DIC (5 equivalents) and OxymaPure® (5 equivalents). Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., a mixture of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.

Protocol 2: Coupling of the First Fmoc-Protected Amino Acid

  • Resin Preparation: Take the this compound-functionalized resin from Protocol 1 and swell it in DMF for 30-60 minutes.

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and activating agents (e.g., HATU, 3 equivalents, and DIPEA, 6 equivalents) in DMF.

  • Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.[8]

  • Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Standard Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for the addition of each subsequent amino acid.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin-bound peptide.[8]

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3 equivalents) with activating agents (e.g., HATU/DIPEA or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Cleavage and Deprotection

  • Final Washing: After the final synthesis cycle, wash the resin-bound peptide thoroughly with DCM (3 times) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using preparative HPLC and characterize the final product by mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data expected from a solid-phase synthesis using the this compound linker protocol. These values are illustrative and can vary based on the specific sequence and reaction conditions.

ParameterExpected ValueMethod of Determination
Resin Loading 0.4 - 0.7 mmol/gUV-Vis of Fmoc cleavage
Coupling Efficiency >99%Kaiser Test
Overall Yield (Crude) 70-90%Gravimetric Analysis
Purity (Crude) 60-85%HPLC Analysis
Purity (After HPLC) >98%HPLC Analysis
Final Yield (Purified) 30-50%Gravimetric Analysis

Visualizations

Solid_Phase_Synthesis_Workflow Resin Amino-Functionalized Resin Linker_Attachment Linker Attachment Resin->Linker_Attachment Pimelic_Acid This compound Activation (DIC/Oxyma) Pimelic_Acid->Linker_Attachment Washing1 Washing (DMF, DCM) Linker_Attachment->Washing1 Capping Capping (Optional) Washing1->Capping First_AA_Coupling First AA Coupling Capping->First_AA_Coupling First_AA_Activation Fmoc-AA Activation (HATU/DIPEA) First_AA_Activation->First_AA_Coupling Washing2 Washing (DMF, DCM) First_AA_Coupling->Washing2 Synthesis_Cycle Synthesis Cycle (Deprotection & Coupling) Washing2->Synthesis_Cycle Synthesis_Cycle->Synthesis_Cycle Cleavage Cleavage from Resin (TFA Cocktail) Synthesis_Cycle->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: Workflow for Solid-Phase Synthesis with this compound.

This detailed protocol and the accompanying information provide a solid foundation for researchers to successfully implement solid-phase synthesis strategies utilizing a this compound linker for the development of novel peptides and other complex organic molecules.

References

Pimelic Acid: A Versatile Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is emerging as a valuable crosslinking agent in the field of polymer chemistry. Its unique chain length and bifunctional nature allow for the formation of robust and versatile polymer networks with tailored properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinker in the synthesis of polymers for various applications, including drug delivery, biomaterials, and advanced coatings.

This compound's aliphatic chain provides flexibility to the polymer network, while its two carboxylic acid groups can readily react with hydroxyl, amine, or epoxy functionalities on polymer backbones to form stable ester or amide linkages. This crosslinking process enhances the mechanical strength, thermal stability, and solvent resistance of the resulting polymers.[1] Furthermore, the biodegradability of aliphatic dicarboxylic acids like this compound makes them attractive for creating biocompatible and environmentally friendly materials.[2]

Applications of this compound-Crosslinked Polymers

The properties of polymers crosslinked with this compound make them suitable for a range of applications:

  • Controlled Drug Delivery: Hydrogels fabricated using this compound as a crosslinker can exhibit pH-sensitive swelling behavior, making them ideal for targeted drug release. The crosslink density, which can be controlled by the concentration of this compound, influences the drug diffusion rate from the hydrogel matrix.[1][3]

  • Biomaterials and Tissue Engineering: The biocompatibility of this compound-crosslinked polymers is a significant advantage for applications such as tissue scaffolds and wound dressings. The mechanical properties of these materials can be tuned to mimic those of natural tissues.[4]

  • Polyamides and Polyesters: this compound is a key monomer in the synthesis of certain polyamides and polyesters. As a crosslinking agent, it can be used to modify the properties of existing polyamides and polyesters, improving their thermal and mechanical characteristics for use as engineering plastics.[5][6]

  • Coatings and Adhesives: The introduction of crosslinks using this compound can improve the durability, chemical resistance, and adhesive properties of polymer coatings.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a crosslinking agent. Optimization of reaction conditions, such as temperature, time, and catalyst concentration, may be necessary depending on the specific polymer and desired properties.

Protocol 1: Crosslinking of Poly(vinyl alcohol) (PVA) with this compound to Form a Hydrogel

This protocol describes the synthesis of a PVA hydrogel using this compound as a crosslinker through an esterification reaction.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • This compound

  • Hydrochloric acid (HCl) or other suitable acid catalyst

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water at 90°C with constant stirring until the solution is clear.

  • Crosslinker Addition: To the PVA solution at room temperature, add a solution of this compound in a small amount of deionized water. The concentration of this compound can be varied (e.g., 5-20 mol% relative to PVA monomer units) to control the crosslinking density.

  • Catalyst Addition: Add a catalytic amount of concentrated HCl to the mixture (e.g., 1-2 drops).

  • Casting: Pour the mixture into a petri dish or a suitable mold.

  • Curing: Place the mold in an oven at a temperature between 60°C and 80°C for 1-3 hours to facilitate the esterification reaction and solvent evaporation.

  • Washing: After curing, immerse the resulting hydrogel film in deionized water to remove any unreacted this compound and catalyst. The washing solution should be changed several times.

  • Drying: Dry the hydrogel at room temperature or in a vacuum oven until a constant weight is achieved.

Characterization:

  • Swelling Ratio: Immerse a dried, pre-weighed hydrogel sample in deionized water and measure its weight at regular intervals until equilibrium is reached. The swelling ratio can be calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Mechanical Testing: Perform tensile tests on the hydrogel samples to determine their tensile strength and elongation at break.

  • Thermal Analysis: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability and glass transition temperature of the crosslinked polymer.

  • FTIR Spectroscopy: Confirm the formation of ester crosslinks by identifying the characteristic C=O stretching vibration of the ester group.

Protocol 2: Synthesis of a this compound-Crosslinked Polyamide

This protocol outlines the synthesis of a crosslinked polyamide using this compound. This can be achieved by reacting a diamine with an excess of a diacid chloride, followed by crosslinking with this compound.

Materials:

Procedure:

  • Polyamide Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine in NMP.

  • Cool the solution in an ice bath and slowly add a solution of adipoyl chloride in NMP.

  • Allow the reaction to proceed at room temperature for several hours to form the initial polyamide.

  • Crosslinking: To the polyamide solution, add this compound, pyridine, and triphenyl phosphite.

  • Heat the reaction mixture to 100-120°C and maintain for 4-6 hours to facilitate the amide bond formation for crosslinking.

  • Precipitation and Washing: Precipitate the crosslinked polyamide by pouring the reaction mixture into a non-solvent like methanol (B129727).

  • Filter the precipitate and wash it thoroughly with methanol and then water to remove impurities.

  • Drying: Dry the crosslinked polyamide powder in a vacuum oven.

Characterization:

  • Solubility: Test the solubility of the crosslinked polyamide in various organic solvents to confirm crosslinking.

  • Thermal Analysis (TGA/DSC): Determine the thermal stability and glass transition temperature.

  • Mechanical Properties: Prepare films or molded samples and evaluate their tensile strength and modulus.

Data Presentation

The following table summarizes the typical effects of dicarboxylic acid crosslinkers on the properties of Poly(vinyl alcohol). While specific data for this compound is limited, its properties are expected to be intermediate to those of shorter and longer chain dicarboxylic acids.

Dicarboxylic Acid CrosslinkerChain Length (Carbons)Tensile Strength of Crosslinked PVA (MPa)Thermal Decomposition Temperature (°C)Water Swelling (%)Reference
Succinic Acid4~25-30~350-360Moderate[7]
Glutaric Acid5Data not readily availableData not readily availableData not readily available
Adipic Acid6~30-35~340-350Moderate to Low[8][9]
This compound 7 Expected: ~30-35 Expected: ~340-350 Expected: Low
Suberic Acid832.53455.4 (for 35% w/w)[10][11][12]
Sebacic Acid10Data not readily availableData not readily availableData not readily available
Maleic Acid (unsaturated)4~30-40~365Low[7]
Terephthalic Acid (aromatic)8~25-30~345Low[10][11][12]

Note: The expected values for this compound are estimations based on trends observed with other aliphatic dicarboxylic acids. Actual values may vary depending on the specific experimental conditions.

Visualizations

Crosslinking_Reaction cluster_reactants Reactants cluster_product Product PVA Poly(vinyl alcohol) Chains (-CH2-CH(OH)-)n Crosslinked_PVA Crosslinked PVA Network (-CH2-CH(O-CO-(CH2)5-CO-O-CH)-CH2-)n PVA->Crosslinked_PVA Esterification Pimelic_Acid This compound HOOC-(CH2)5-COOH Pimelic_Acid->Crosslinked_PVA Water Water (byproduct) Crosslinked_PVA->Water releases Catalyst Acid Catalyst (e.g., HCl) Catalyst->Crosslinked_PVA Heat Heat (60-80°C) Heat->Crosslinked_PVA Experimental_Workflow A 1. Prepare 10% (w/v) PVA Solution B 2. Add this compound Solution A->B C 3. Add Acid Catalyst B->C D 4. Cast Mixture into Mold C->D E 5. Cure in Oven (60-80°C) D->E F 6. Wash Hydrogel in Deionized Water E->F G 7. Dry Hydrogel F->G H 8. Characterize Properties (Swelling, Mechanical, Thermal) G->H

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Biotin from Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282) (Vitamin B7) is a vital coenzyme in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its complex stereochemistry has made its chemical synthesis a significant challenge. While numerous total syntheses of biotin have been developed, the most prominent industrial methods, such as the Sternbach and Goldberg synthesis from Hoffmann-La Roche, typically commence from precursors like fumaric acid or L-cysteine.[1][2][3]

Pimelic acid is a well-established biochemical precursor to biotin in many microorganisms.[4][5] The biosynthetic pathway provides a direct route from this seven-carbon dicarboxylic acid to the final biotin molecule. This document details the laboratory-scale synthesis of biotin starting from this compound, focusing on the established enzymatic conversions. While a direct, multi-step chemical synthesis from this compound is not a commonly documented or economically viable route in the chemical literature, the biosynthetic pathway offers a clear and well-understood roadmap for this transformation.

Biosynthetic Pathway Overview

The conversion of this compound to biotin is a multi-step enzymatic process. In microorganisms like Bacillus subtilis, free this compound is the starting point.[4] The pathway involves the activation of this compound and the subsequent construction of the fused heterocyclic ring system. The key stages involve the formation of pimeloyl-CoA, followed by a series of reactions catalyzed by the enzymes encoded by the bio operon (BioF, BioA, BioD, and BioB) to assemble the biotin rings.[1][6]

Experimental Workflow: Biosynthesis of Biotin from this compound

Biotin_Synthesis_Workflow cluster_activation Activation cluster_ring_assembly Ring Assembly Pimelic_Acid This compound Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW (Pimeloyl-CoA synthetase) + ATP, CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF + L-Alanine DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (B101835) (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: Biosynthetic pathway of biotin starting from this compound.

Quantitative Data Summary

The following table summarizes the key enzymatic steps, substrates, and products in the biosynthesis of biotin from this compound. Yields in biosynthetic pathways are highly dependent on the specific microbial strain and culture conditions.

StepEnzymeStarting Material(s)ProductKey Cofactors/Reagents
1BioW (Pimeloyl-CoA synthetase)This compoundPimeloyl-CoAATP, Coenzyme A
2BioF (KAPA synthase)Pimeloyl-CoA, L-Alanine7-keto-8-aminopelargonic acid (KAPA)Pyridoxal 5'-phosphate
3BioA (DAPA aminotransferase)KAPA7,8-diaminopelargonic acid (DAPA)S-Adenosyl methionine (SAM)
4BioD (Dethiobiotin synthetase)DAPADethiobiotin (DTB)ATP, CO₂
5BioB (Biotin synthase)DethiobiotinBiotinS-Adenosyl methionine (SAM), Fe-S cluster

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis of biotin intermediates, based on established biochemical principles. These reactions are typically performed using purified enzymes or in cell-free extracts of microorganisms overexpressing the specific enzymes.

Protocol 1: Synthesis of Pimeloyl-CoA from this compound

Objective: To activate this compound for subsequent enzymatic reactions.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Purified BioW (Pimeloyl-CoA synthetase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, and 1 mM this compound.

  • Initiate the reaction by adding purified BioW enzyme to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points, quenching with an equal volume of 10% trichloroacetic acid, and analyzing by HPLC to detect the formation of pimeloyl-CoA.

  • Upon completion, the product can be purified using solid-phase extraction or preparative HPLC.

Protocol 2: Synthesis of 7-keto-8-aminopelargonic acid (KAPA) from Pimeloyl-CoA

Objective: To form the first key intermediate in the biotin ring structure.

Materials:

  • Pimeloyl-CoA

  • L-Alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Purified BioF (KAPA synthase)

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.5 mM pimeloyl-CoA, 10 mM L-alanine, and 50 µM PLP.

  • Add purified BioF enzyme to a final concentration of 2-10 µM to start the reaction.

  • Incubate the mixture at 30°C for 2-4 hours.

  • Monitor the formation of KAPA using HPLC or a colorimetric assay.

  • Purify the resulting KAPA using appropriate chromatographic techniques.

Protocol 3: Stepwise Synthesis of Dethiobiotin from KAPA

Objective: To synthesize dethiobiotin through the sequential action of BioA and BioD.

Materials:

  • KAPA (from Protocol 2)

  • S-Adenosyl methionine (SAM)

  • ATP

  • Sodium Bicarbonate (as a source of CO₂)

  • Purified BioA and BioD enzymes

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

Procedure:

  • BioA Reaction (KAPA to DAPA):

    • In a reaction vessel, combine KAPA (0.5 mM), SAM (1 mM), and purified BioA (5 µM) in the reaction buffer.

    • Incubate at 37°C for 1-2 hours. Monitor the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA) by HPLC.

  • BioD Reaction (DAPA to Dethiobiotin):

    • To the reaction mixture containing DAPA, add ATP (2 mM), sodium bicarbonate (20 mM), and purified BioD (5 µM).

    • Continue incubation at 37°C for an additional 1-2 hours.

    • Monitor the formation of dethiobiotin (DTB) by HPLC.

  • Purify the final product, dethiobiotin, using column chromatography or preparative HPLC.

Protocol 4: Synthesis of Biotin from Dethiobiotin

Objective: To introduce the sulfur atom to form the thiophene (B33073) ring of biotin.

Materials:

  • Dethiobiotin (from Protocol 3)

  • S-Adenosyl methionine (SAM)

  • Purified BioB (Biotin synthase) reconstituted with an iron-sulfur cluster

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing reducing agents like dithiothreitol)

Procedure:

  • This reaction is typically carried out under anaerobic conditions to maintain the integrity of the iron-sulfur cluster in BioB.

  • Prepare a reaction mixture in an anaerobic chamber containing dethiobiotin (0.2 mM), SAM (1 mM), and reconstituted BioB enzyme (10 µM) in the anaerobic reaction buffer.

  • Incubate the mixture at a controlled temperature (e.g., 25-30°C) for 4-8 hours.

  • Monitor the formation of biotin using HPLC coupled with mass spectrometry (LC-MS) for accurate identification and quantification.

  • Purify the final biotin product using preparative HPLC.

Logical Relationship of Synthesis Stages

Logical_Flow Start This compound (Linear Dicarboxylic Acid) Activation Activation to Thioester (Pimeloyl-CoA) Start->Activation Enzymatic Activation Ring_Formation_1 Formation of Ureido Ring Precursor (KAPA & DAPA) Activation->Ring_Formation_1 Condensation with Amino Acid Ring_Formation_2 Ureido Ring Closure (Dethiobiotin) Ring_Formation_1->Ring_Formation_2 Cyclization Sulfur_Insertion Thiophene Ring Formation (Biotin) Ring_Formation_2->Sulfur_Insertion Sulfur Insertion

References

Application of Pimelic Acid in the Development of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, serves as a versatile building block in the synthesis of a variety of pharmaceutical intermediates.[1][2][3] Its linear carbon chain and terminal carboxylic acid functionalities allow for its incorporation into diverse molecular architectures, making it a valuable precursor in drug development.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including its role as a precursor for biotin (B1667282), a component of novel enzyme inhibitors, a counterion for drug salt formation, and a linker in antibody-drug conjugates (ADCs).

Application 1: Precursor in Biotin (Vitamin H) Synthesis

This compound is a fundamental precursor in the biosynthesis of biotin, an essential vitamin that acts as a cofactor for carboxylase enzymes.[5][6][7] The synthesis of biotin from this compound is a multi-step enzymatic process. Understanding this pathway is crucial for the biotechnological production of biotin and for the development of antimicrobial agents that target these enzymes.[7][8]

Signaling Pathway: Biotin Biosynthesis from this compound

The biosynthesis of biotin from this compound involves a conserved pathway in many microorganisms.[6][7] The pathway begins with the activation of this compound to pimeloyl-CoA, followed by a series of condensation, amination, and ring-closure reactions to form the characteristic bicyclic structure of biotin.

Biotin_Synthesis pimelic_acid This compound pimeloyl_coa Pimeloyl-CoA pimelic_acid->pimeloyl_coa bioW/bioI (Pimeloyl-CoA synthetase) kapa 7-Keto-8-aminopelargonic acid (KAPA) pimeloyl_coa->kapa bioF (KAPA synthase) dapa 7,8-Diaminopelargonic acid (DAPA) kapa->dapa bioA (DAPA aminotransferase) dtb Dethiobiotin (DTB) dapa->dtb bioD (Dethiobiotin synthetase) biotin Biotin dtb->biotin bioB (Biotin synthase)

Biotin biosynthesis pathway starting from this compound.
Experimental Protocol: General Enzymatic Synthesis of Biotin Intermediates

This protocol outlines a general approach for the cell-free enzymatic synthesis of biotin intermediates starting from this compound. Specific enzyme concentrations and reaction conditions may need to be optimized for different microbial systems.

Materials:

  • This compound

  • ATP (Adenosine triphosphate)

  • CoA (Coenzyme A)

  • L-Alanine

  • S-Adenosyl methionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Purified enzymes: Pimeloyl-CoA synthetase (BioW/BioI), KAPA synthase (BioF), DAPA aminotransferase (BioA), Dethiobiotin synthetase (BioD)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, this compound (e.g., 1 mM), ATP (e.g., 5 mM), CoA (e.g., 1 mM), L-alanine (e.g., 10 mM), SAM (e.g., 2 mM), PLP (e.g., 0.1 mM), and NADPH (e.g., 2 mM).

  • Initiate the reaction by adding the purified enzymes (BioW/BioI, BioF, BioA, BioD) to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by taking aliquots at different time points, quenching the reaction with the quenching solution, and analyzing the formation of intermediates and biotin by HPLC.

  • Upon completion, the biotin and its intermediates can be purified using chromatographic techniques.

Application 2: Synthesis of DapE Inhibitors

N-succinyl-L,L-2,6-diaminothis compound desuccinylase (DapE) is a crucial enzyme in the lysine (B10760008) biosynthetic pathway of many bacteria.[1][9] Inhibition of DapE presents a promising strategy for the development of novel antibiotics. This compound derivatives can be utilized to synthesize potent inhibitors of this enzyme.[10][11]

Logical Relationship: Synthesis of DapE Inhibitors from this compound Derivatives

The synthesis of DapE inhibitors often involves the modification of a this compound scaffold to mimic the natural substrate of the enzyme. A common strategy involves the conversion of this compound to pimeloyl chloride, followed by reaction with various amines to generate a library of potential inhibitors.

DapE_Inhibitor_Synthesis pimelic_acid This compound pimeloyl_chloride Pimeloyl Chloride pimelic_acid->pimeloyl_chloride SOCl2 or (COCl)2 dapE_inhibitor DapE Inhibitor (this compound Diamide) pimeloyl_chloride->dapE_inhibitor amine Amine (R-NH2) amine->dapE_inhibitor

General synthesis scheme for DapE inhibitors.
Quantitative Data: Inhibition of Haemophilus influenzae DapE

CompoundR GroupIC50 (µM)[10][11]
7d Aminopyridine17.9 ± 8.0
(R)-7q α-methyl aminopyridine18.8
Experimental Protocol: Synthesis of Pimeloyl Chloride

Pimeloyl chloride is a key reactive intermediate for the synthesis of this compound amides.[12]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Rotary evaporator

  • Schlenk line or other inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension with stirring. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and then reflux gently for a few hours until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude pimeloyl chloride can be purified by vacuum distillation.[13]

Experimental Protocol: Synthesis of a this compound Diamide Library (for DapE inhibitor screening)

Materials:

  • Pimeloyl chloride

  • A library of primary or secondary amines

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Silica (B1680970) gel for chromatography

  • NMR spectrometer, mass spectrometer for characterization

Procedure:

  • Dissolve the desired amine (1 equivalent) and the tertiary amine base (2.2 equivalents) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of pimeloyl chloride (1 equivalent) in the same anhydrous solvent to the amine solution.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired this compound diamide.

  • Characterize the final product using NMR and mass spectrometry.

Application 3: Formation of Ciprofloxacin (B1669076) Salts

This compound can be used to form novel salts of active pharmaceutical ingredients (APIs), such as the antibiotic ciprofloxacin.[14][15] The formation of salts can alter the physicochemical properties of a drug, including its solubility, stability, and bioavailability.[16]

Quantitative Data: Physicochemical Properties of Ciprofloxacin-Pimelic Acid Salt
PropertyValue[14][15][16]
Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli 0.004 g/L
Synthesis Method Mechanochemical synthesis or solvent crystallization
Experimental Protocol: Synthesis of Ciprofloxacin-Pimelic Acid Salt

This protocol describes a general method for the preparation of a ciprofloxacin-pimelic acid salt.

Materials:

  • Ciprofloxacin base

  • This compound

  • Methanol/Acetonitrile (1:1 v/v) or other suitable solvent system

  • Ball mill (for mechanochemical synthesis)

  • Stirring hot plate

  • Filtration apparatus

Solvent Crystallization Method:

  • Dissolve equimolar amounts of ciprofloxacin base and this compound in a minimal amount of a suitable solvent system (e.g., methanol/acetonitrile) with gentle heating and stirring.[15]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Mechanochemical Method:

  • Place equimolar quantities of ciprofloxacin base and this compound in a ball mill.[15]

  • Mill the mixture for a specified time until a homogenous powder is obtained.

  • The resulting salt can be used directly or further purified by recrystallization.

Application 4: Linker in Antibody-Drug Conjugates (ADCs)

The dicarboxylic nature of this compound makes it a suitable candidate for use as a linker in the construction of antibody-drug conjugates (ADCs). ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and release of the drug. While specific examples of this compound as a linker in clinically approved ADCs are not prominent, its structure provides a basis for designing novel linkers.

Experimental Workflow: General Strategy for Incorporating a this compound-Based Linker into an ADC

This workflow outlines the conceptual steps for using a this compound derivative as a linker in an ADC.

ADC_Workflow pimelic_acid This compound Derivative activated_linker Activated Linker pimelic_acid->activated_linker Activation linker_drug Linker-Drug Conjugate activated_linker->linker_drug drug Cytotoxic Drug drug->linker_drug adc Antibody-Drug Conjugate linker_drug->adc Conjugation antibody Monoclonal Antibody antibody->adc

Workflow for ADC synthesis using a this compound linker.
Experimental Protocol: Conceptual Synthesis of a this compound-Based Linker-Drug Conjugate

This is a conceptual protocol, and specific reaction conditions would need to be optimized based on the drug and antibody used.

Materials:

  • This compound mono-N-hydroxysuccinimide (NHS) ester (can be synthesized from this compound)

  • Cytotoxic drug with a free amine group

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., triethylamine)

  • HPLC for purification and analysis

Procedure:

  • Synthesis of this compound Mono-NHS Ester: React this compound with one equivalent of N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to selectively form the mono-activated ester. Purify the product.

  • Conjugation to the Drug: Dissolve the cytotoxic drug in the anhydrous solvent. Add the this compound mono-NHS ester and the tertiary amine base. Stir the reaction at room temperature until completion.

  • Purification: Purify the resulting linker-drug conjugate by preparative HPLC.

  • Activation of the Second Carboxylic Acid: The remaining carboxylic acid on the this compound linker can then be activated (e.g., to an NHS ester) for subsequent conjugation to the antibody.

  • Conjugation to the Antibody: The activated linker-drug conjugate is then reacted with the monoclonal antibody under controlled conditions (e.g., specific pH, temperature) to form the final ADC. The conjugation typically targets surface-exposed lysine residues on the antibody.

  • Purification of the ADC: The ADC is purified using techniques such as size-exclusion chromatography to remove unconjugated drug and antibody.

Conclusion

This compound is a valuable and versatile platform molecule for the synthesis of a wide range of pharmaceutical intermediates. Its applications span from being a key precursor in the biosynthesis of essential vitamins to forming the backbone of novel enzyme inhibitors and serving as a component in advanced drug delivery systems. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and expand the utility of this compound in medicinal chemistry.

References

Application Notes: Pimelic Acid as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid (Heptanedioic acid) is a naturally occurring dicarboxylic acid that serves as a valuable reference standard in a multitude of analytical applications.[1][2][3] Its stable, non-volatile nature and structural similarity to other dicarboxylic acids and related metabolites make it an ideal candidate for use as an internal or external standard in chromatographic and mass spectrometric techniques. These applications are critical in diverse fields such as clinical diagnostics, metabolomics, pharmaceutical development, and polymer science.[1][4][5][6] This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and application as a reference standard.

PropertyValueReference
Chemical Formula C₇H₁₂O₄[1][4]
Molecular Weight 160.17 g/mol [1][4]
Appearance White crystalline solid[1][3]
Melting Point 103-107 °C[1][4]
Boiling Point 212 °C at 10 mmHg[4]
Solubility Soluble in water (25 g/L at 13 °C), ethanol, and acetone.[1]
pKa (at 25°C) 4.71[1]

Applications in Analytical Chemistry

This compound is a versatile reference standard with broad applications across various analytical platforms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a non-volatile compound, this compound requires derivatization to a more volatile form, typically through silylation, before GC-MS analysis. It is commonly used as an internal standard for the quantification of other organic acids in biological matrices such as urine and serum.[5][7][8]

  • High-Performance Liquid Chromatography (HPLC): this compound can be analyzed directly by reversed-phase HPLC with UV detection at low wavelengths (around 200-210 nm).[4] It serves as an excellent external or internal standard for the analysis of other dicarboxylic acids and related compounds. Derivatization with chromophoric or fluorophoric reagents can enhance detection sensitivity.[2]

  • Metabolomics: In untargeted and targeted metabolomics studies, this compound can be used as a surrogate standard to monitor and correct for variations in sample preparation and instrument response, ensuring data quality and comparability across samples.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis of organic acids using this compound as an internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition GCMS->Data Quantification Quantification of Analytes Data->Quantification Results Final Results Quantification->Results HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_processing_hplc Data Processing Sample_hplc Biological or Environmental Sample Spike_hplc Spike with this compound (Internal Standard) Sample_hplc->Spike_hplc Precipitation Protein Precipitation (if applicable) Spike_hplc->Precipitation Filtration Filtration (0.22 µm) Precipitation->Filtration HPLC HPLC-UV/Vis or HPLC-MS System Filtration->HPLC Data_hplc Data Acquisition HPLC->Data_hplc Quantification_hplc Quantification of Analytes Data_hplc->Quantification_hplc Results_hplc Final Results Quantification_hplc->Results_hplc

References

Troubleshooting & Optimization

How to improve the yield of pimelic acid synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of pimelic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for this compound?

A1: this compound can be synthesized through several chemical routes. Some of the most established methods include:

  • Oxidation of Cycloheptanone: This is a commercial method for producing this compound, often using oxidizing agents like dinitrogen tetroxide.[1]

  • From Cyclohexanone (B45756): A common laboratory synthesis involves the Claisen condensation of cyclohexanone with oxalate (B1200264) esters, followed by decarboxylation and hydrolysis.[2][3]

  • From Salicylic (B10762653) Acid: this compound can be synthesized by the reduction of salicylic acid.[2][4]

  • From Cyclohexene-4-carboxylic Acid: This method involves the alkaline isomerization and cleavage of cyclohexene-4-carboxylic acid.[5][6]

  • Carbonylation of Caprolactone: This is another industrial route for this compound production.[1]

Q2: Are there any biochemical or biosynthetic routes for this compound synthesis?

A2: Yes, biosynthetic routes are being explored as a more sustainable alternative to chemical synthesis. Derivatives of this compound are involved in the biosynthesis of lysine (B10760008) and biotin (B1667282).[1] One approach involves the use of microbial fermentation to convert n-alkanes into dicarboxylic acids, including this compound. Another strategy utilizes a modified fatty acid synthesis pathway in microorganisms.[7][8][9] A recently developed method employs a reverse adipate-degradation pathway in E. coli to produce this compound.[10]

Q3: What are the main applications of this compound?

A3: this compound is a valuable chemical intermediate used in the synthesis of:

  • Polymers: It is a precursor for polyesters and polyamides.[2][4] The odd-numbered carbon structure of this compound can optimize the properties of these polymers.[4]

  • Plasticizers: Its esters are used as plasticizers.[2]

  • Biomedicine: It serves as a precursor in the synthesis of biotin (vitamin B7).[4][7]

  • Fine Chemicals: It is a building block for various fine organic compounds.[11]

Troubleshooting Guide

Issue 1: Low Yield in this compound Synthesis from Cyclohexanone

  • Question: My this compound yield from the cyclohexanone and ethyl oxalate reaction is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors. Here are some troubleshooting steps:

    • Incomplete Initial Condensation: Ensure the initial Claisen condensation reaction goes to completion. Vigorous stirring is crucial as the reaction mixture can solidify.[3] Maintaining a low temperature (around 10°C) during the addition of reactants is also important.[3]

    • Suboptimal Decarboxylation: The pyrolysis step to remove the carboxyl group is temperature-sensitive. Maintain the bath temperature at 165–175°C for efficient carbon monoxide evolution.[3]

    • Inefficient Hydrolysis: The final hydrolysis of the ester to the dicarboxylic acid needs to be complete. Ensure sufficient reaction time and appropriate concentration of the hydrolyzing agent (e.g., hydrochloric acid).

    • Purification Losses: this compound can be lost during extraction and crystallization. Use hot water (85–90°C) for extractions to avoid troublesome emulsions.[3] Benzene (B151609) is a good solvent for crystallization.[3]

Issue 2: Formation of Byproducts during Synthesis

  • Question: I am observing significant byproduct formation, which complicates purification and reduces my final yield. How can I minimize side reactions?

  • Answer: Byproduct formation is a common issue in many organic syntheses. To minimize it:

    • Control Reaction Temperature: Many side reactions are accelerated at higher temperatures.[12] Carefully control the temperature at each step of your synthesis.

    • Purity of Reagents: Use high-purity starting materials and solvents. Impurities can lead to unwanted side reactions.[12] Ensure solvents are anhydrous if the reaction is sensitive to water.[12]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction. This helps in determining the optimal reaction time to maximize the desired product and minimize byproduct formation from over-reaction or decomposition.[12]

Issue 3: Difficulty in Purifying the Final this compound Product

  • Question: I am struggling to obtain pure this compound after the reaction. What are the recommended purification methods?

  • Answer: Effective purification is key to obtaining high-quality this compound.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Benzene is a commonly used solvent for recrystallizing this compound.[2][3] You can also use boiling water.[3]

    • Extraction: Liquid-liquid extraction can be used to separate this compound from impurities. Reactive extraction using an amine like tri-n-octylamine (TOA) in a suitable organic solvent has shown high efficiency.[13][14]

    • Soxhlet Extraction: For solids that are difficult to purify by conventional recrystallization, Soxhlet extraction can be effective.[3]

Quantitative Data Summary

Synthesis RouteStarting Material(s)Key Reagents/CatalystsReaction ConditionsYield (%)Reference
Claisen CondensationCyclohexanone, Ethyl oxalateSodium ethoxide, Sulfuric acid, Hydrochloric acidCondensation at 10°C, Pyrolysis at 165–175°C47–54% (based on cyclohexanone)[3]
Reduction of Salicylic AcidSalicylic acidSodium, Isoamyl alcoholRefluxing alcohol43–50%[3]
Alkaline Cleavage2-CyanocyclohexanoneAlkaline conditions70-80°C85%
From Butadiene and AcrylonitrileButadiene, AcrylonitrileCaustic soda, Sulfur320-330°C for 12 hours90%[2]
Biosynthesis in E. coliN/A (metabolic engineering)Overexpression of bioZ, fabG, Tfu_0067, Tfu_1647, and Tfu_2576-2577Shake flask culture36.7 mg·L⁻¹
Electrochemical SynthesisShellacActivated nickel anode60°C for 48 hours (hydrolysis)up to 51%[15]

Experimental Protocols

1. Synthesis of this compound from Cyclohexanone

This protocol is adapted from Organic Syntheses.[3]

Step 1: Preparation of Ethyl 2-Ketocyclohexylglyoxalate

  • Prepare a solution of sodium ethoxide by adding 46 g of sodium to 600 cc of anhydrous ethyl alcohol.

  • Cool the solution to 10°C in an ice-salt bath.

  • Add a cold solution of 196 g of cyclohexanone and 292 g of ethyl oxalate over 15 minutes with vigorous stirring.

  • Stir the mixture for one hour in the ice bath, then for six hours at room temperature.

  • Decompose the reaction mixture by adding ice-cold dilute sulfuric acid while maintaining the temperature at 5–10°C.

  • Extract the product with benzene.

Step 2: Decarboxylation to Ethyl 2-Ketohexahydrobenzoate

  • Remove the benzene from the extract by distillation.

  • Heat the residual oil in a water bath at 100°C under reduced pressure to remove volatile impurities.

  • Distill the crude product under reduced pressure (40 mm) with a bath temperature of 165–175°C to effect pyrolysis and collect the distillate.

Step 3: Hydrolysis to this compound

  • Prepare a solution of 120 g of potassium hydroxide (B78521) in 85 cc of water and add 400 cc of methyl alcohol.

  • Add 85 g of the ethyl 2-ketohexahydrobenzoate from the previous step.

  • Reflux the mixture for one hour.

  • Remove the methyl alcohol by distillation.

  • Add 210 cc of concentrated hydrochloric acid to the residual aqueous solution.

  • Filter the hot solution with a decolorizing agent (e.g., Darco).

  • Cool the filtrate in an ice bath to crystallize the this compound.

  • Recrystallize the crude product from boiling water.

Visualizations

Pimelic_Acid_Synthesis_from_Cyclohexanone Cyclohexanone Cyclohexanone Condensation Claisen Condensation (Sodium Ethoxide) Cyclohexanone->Condensation EthylOxalate Ethyl Oxalate EthylOxalate->Condensation Intermediate1 Ethyl 2-Ketocyclohexylglyoxalate Condensation->Intermediate1 Pyrolysis Pyrolysis (165-175°C) Intermediate1->Pyrolysis Intermediate2 Ethyl 2-Ketohexahydrobenzoate Pyrolysis->Intermediate2 Hydrolysis Hydrolysis (KOH, HCl) Intermediate2->Hydrolysis PimelicAcid This compound Hydrolysis->PimelicAcid

Caption: Synthesis of this compound from Cyclohexanone.

Troubleshooting_Low_Yield Start Low Yield Detected CheckReactionConditions Are reaction conditions optimal? (Temp, Time, Stirring) Start->CheckReactionConditions CheckReagents Are reagents pure and anhydrous? CheckReactionConditions->CheckReagents Yes OptimizeConditions Optimize temperature, time, and agitation. CheckReactionConditions->OptimizeConditions No CheckPurification Is the purification process efficient? CheckReagents->CheckPurification Yes PurifyReagents Use high-purity, dry reagents and solvents. CheckReagents->PurifyReagents No OptimizePurification Optimize extraction and recrystallization steps. CheckPurification->OptimizePurification No ImprovedYield Improved Yield CheckPurification->ImprovedYield Yes OptimizeConditions->CheckReagents PurifyReagents->CheckPurification OptimizePurification->ImprovedYield

Caption: Troubleshooting workflow for addressing low yield.

References

Common side products in pimelic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pimelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is commonly synthesized via several routes, including the oxidation of cycloheptanone, the cleavage of oleic or ricinoleic acid (from castor oil), and multi-step syntheses starting from cyclohexanone (B45756) or salicylic (B10762653) acid.[1][2] Biochemical routes involving microbial fermentation are also being explored.

Q2: What are the typical side products I might encounter?

A2: Side products are highly dependent on the synthetic route. Common impurities include other dicarboxylic acids (such as adipic, suberic, glutaric, and succinic acids), unreacted starting materials, and oily or tarry substances of complex composition.[3][4]

Q3: How can I purify crude this compound?

A3: Common purification techniques for this compound include recrystallization (often from hot water or benzene), Soxhlet extraction, and steam distillation to remove volatile impurities.[5] Treatment with activated carbon can help remove colored impurities.

Q4: What is the expected yield for this compound synthesis?

A4: Yields vary significantly with the chosen method and reaction conditions. Optimized processes, such as certain patented methods, report yields as high as 90-93%.[5] Laboratory-scale preparations often result in lower, but still synthetically useful, yields.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure reaction temperature is maintained at the optimal level for the chosen protocol. - Verify the quality and stoichiometry of all reagents. - Extend the reaction time if monitoring indicates incomplete conversion.
Side Reactions Dominating - Carefully control the addition rate of strong oxidizing agents to prevent over-oxidation. - In syntheses from cyclohexanone, ensure the base is sufficiently strong and anhydrous to promote the desired condensation. - For oleic/ricinoleic acid cleavage, optimize catalyst concentration and reaction time to minimize the formation of shorter-chain dicarboxylic acids.
Product Loss During Workup - When performing extractions, ensure complete phase separation to avoid loss of product in the aqueous layer. - During crystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of this compound. Cool the crystallization mixture slowly to maximize crystal formation.[5]
Issue 2: Product is Oily or Fails to Crystallize
Potential Cause Troubleshooting Steps
Presence of Oily Impurities - Wash the crude product with a non-polar solvent in which this compound is insoluble to remove oily residues. - Attempt purification by steam distillation to remove volatile oily impurities.[5]
High Impurity Content - The presence of significant amounts of other dicarboxylic acids can lower the melting point and inhibit crystallization. Attempt a preliminary purification by column chromatography or fractional crystallization. - Treat the crude product with activated carbon to remove colored, tarry impurities that may interfere with crystallization.
Incorrect Crystallization Solvent - If using a single solvent, try a mixed solvent system. For example, dissolve the crude product in a good solvent and slowly add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly.
Issue 3: Contamination with Other Dicarboxylic Acids
Potential Cause Troubleshooting Steps
Over-oxidation or Non-selective Cleavage - In oxidative cleavage reactions, carefully control the temperature and the amount of oxidizing agent. Lower temperatures and dropwise addition can improve selectivity. - For nitric acid oxidations, the use of a vanadium catalyst can improve selectivity for the desired dicarboxylic acid.
Starting Material Impurities - Ensure the purity of the starting material. For example, commercial oleic acid may contain other unsaturated fatty acids that lead to a mixture of dicarboxylic acid products.
Inefficient Purification - Recrystallization from water can be effective for separating this compound from more soluble (shorter-chain) or less soluble (longer-chain) dicarboxylic acids. Multiple recrystallizations may be necessary.

Data on Side Product Formation

The following table summarizes common side products and factors influencing their formation in different synthetic routes.

Synthetic Route Common Side Products Factors Influencing Side Product Formation Typical Yield of this compound
Oxidation of Cyclohexanone Adipic acid, Glutaric acid, Succinic acidOxidant concentration, reaction temperature, catalyst type.[1][3]43-50% (lab scale)
Oxidative Cleavage of Ricinoleic Acid (Castor Oil) Azelaic acid, other shorter-chain dicarboxylic acidsChoice of oxidizing agent (e.g., KMnO4, O3), reaction conditions.Variable, depends on selectivity
Reduction of Salicylic Acid Unreacted salicylic acid, ethyl salicylate (B1505791) (if esterified)Completeness of reduction, efficiency of subsequent hydrolysis and purification steps.Not specified in readily available literature

Experimental Protocols

Synthesis of this compound from Cyclohexanone

This protocol is adapted from Organic Syntheses.

Part A: Ethyl 2-Ketohexahydrobenzoate Synthesis

  • Prepare a solution of sodium ethoxide by cautiously adding 46 g of sodium to 600 cc of anhydrous ethyl alcohol in a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • Cool the solution to 10°C in an ice-salt bath.

  • Add an ice-cold solution of 196 g of cyclohexanone and 292 g of ethyl oxalate (B1200264) over 15 minutes with vigorous stirring.

  • Stir the mixture in the ice bath for one hour, then at room temperature for six hours.

  • Decompose the reaction mixture by adding ice-cold dilute sulfuric acid, keeping the temperature at 5-10°C.

  • Extract the aqueous solution with benzene (B151609).

  • Remove the benzene by distillation on a steam bath.

  • Pyrolyze the residue at 40 mm pressure with a bath temperature of 165-175°C to yield ethyl 2-ketohexahydrobenzoate.

Part B: this compound Synthesis

  • In a 2-L three-necked flask, dissolve 100 g of sodium hydroxide (B78521) in 300 cc of anhydrous methyl alcohol by heating at 120°C.

  • Add 100 g of ethyl 2-ketohexahydrobenzoate over two hours while stirring and heating.

  • Heat for an additional hour, then dilute with 600 cc of water.

  • Distill off the methyl alcohol until the solution temperature reaches 98-100°C.

  • Carefully add 210 cc of concentrated hydrochloric acid dropwise to the vigorously stirred solution.

  • Treat the hot acid solution with activated carbon and filter through a heated Büchner funnel.

  • Cool the filtrate in an ice bath to crystallize the this compound.

  • Collect the this compound on a Büchner funnel and recrystallize from boiling water. The expected yield is 65-73 g.

Visualizations

Pimelic_Acid_Synthesis_from_Cyclohexanone cluster_side_reactions Potential Side Reactions Cyclohexanone Cyclohexanone Intermediate1 Ethyl 2-ketocyclohexylglyoxalate Cyclohexanone->Intermediate1 EthylOxalate Ethyl Oxalate EthylOxalate->Intermediate1 SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Intermediate1 Pyrolysis Pyrolysis Intermediate1->Pyrolysis Intermediate2 Ethyl 2-ketohexahydrobenzoate Pyrolysis->Intermediate2 NaOH_MeOH NaOH / Methanol Intermediate2->NaOH_MeOH HCl HCl NaOH_MeOH->HCl PimelicAcid This compound HCl->PimelicAcid OverOxidation Over-oxidation IncompleteHydrolysis Incomplete Hydrolysis

Caption: Synthesis of this compound from Cyclohexanone.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Yield of this compound CheckReaction Check Reaction Parameters (Temp, Time, Reagents) Start->CheckReaction CheckWorkup Review Workup Procedure Start->CheckWorkup CheckPurity Analyze for Side Products Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckReaction->OptimizeConditions ImproveExtraction Improve Extraction/Crystallization CheckWorkup->ImproveExtraction PurifyCrude Purify Crude Product CheckPurity->PurifyCrude

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Pimelic Acid Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of pimelic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: The choice of solvent depends on the scale of your experiment and the impurities present. Water is a commonly used and effective solvent for the recrystallization of this compound due to its favorable temperature-dependent solubility profile.[1][2][3] For smaller scales or when dealing with specific organic impurities, other solvents like ethanol (B145695) or benzene (B151609) have also been reported to be effective.[1][4][5] A solvent pair, such as ethanol-water, can also be utilized to achieve optimal solubility and crystal growth.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is in the range of 103-105 °C.[6][7] A broad melting range or a melting point significantly lower than this range typically indicates the presence of impurities.

Q3: What are the common impurities in crude this compound?

A3: Common impurities often depend on the synthetic method used. For instance, if this compound is synthesized by the oxidation of cycloheptanone, impurities could include unreacted starting material or other dicarboxylic acids of varying chain lengths resulting from over- or under-oxidation.[6][8] Oily or tarry byproducts can also be present.[3]

Q4: How can I improve the yield of my this compound crystallization?

A4: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[2][9] Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Also, ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation.[2][10]

Q5: My this compound is forming very fine needles or a powder instead of larger crystals. How can I fix this?

A5: The formation of small crystals is often due to rapid cooling and high supersaturation.[11] To encourage the growth of larger crystals, allow the saturated solution to cool slowly and undisturbed.[11][12] You can insulate the flask to slow down the cooling rate. Using a solvent in which this compound is moderately soluble can also promote the formation of larger, higher-quality crystals.[11] Seeding the solution with a small, pure crystal of this compound can also encourage the growth of larger crystals.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization and purification of this compound.

Problem 1: this compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the dissolved this compound separates from the solution as a liquid phase rather than a solid crystalline phase.[9][14] This is often because the solution is supersaturated at a temperature above the melting point of the this compound (or a this compound/impurity mixture).[9]

Solutions:

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. Then, allow the solution to cool slowly.[9]

  • Lower the Crystallization Temperature: Ensure that the solution is not being cooled too rapidly. A slower cooling rate allows the solution to become supersaturated at a lower temperature, which may be below the melting point of the this compound.

  • Change the Solvent: If oiling out persists, consider using a different solvent or a solvent pair. A solvent in which this compound is slightly less soluble at elevated temperatures might prevent the solution from becoming supersaturated above the melting point.[15]

  • Reduce Impurity Levels: High impurity levels can depress the melting point of the solid, leading to oiling out.[9] Consider a preliminary purification step if the crude material is highly impure.

Problem 2: No crystals are forming, even after the solution has cooled.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution.[9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny, pure crystal of this compound to the cooled solution. This seed crystal will act as a template for other molecules to crystallize upon.[13]

  • Concentrate the Solution: It is possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]

  • Use an Anti-Solvent: If you are using a solvent in which this compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand.

Problem 3: The recovered this compound is discolored.

Solutions:

  • Use Activated Charcoal: If the discoloration is due to soluble, colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2][16] The charcoal will adsorb the colored impurities. Be sure to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.[16]

Data Presentation

Table 1: Solubility of this compound in Water and Ethanol at Various Temperatures

Temperature (°C)Temperature (K)Mole Fraction Solubility in Water (x 10³)Solubility in Water ( g/100g H₂O)Mole Fraction Solubility in Ethanol (x 10³)Solubility in Ethanol ( g/100g C₂H₅OH)
20293.157.94.2114.230.6
25298.159.45.0134.635.8
30303.1511.26.0158.341.8
32305.1512.16.5171.545.2
34307.1513.17.0185.848.9
36309.1514.27.6201.252.8
38311.1515.48.2217.957.1
40313.1516.78.9236.061.8

Data extrapolated and converted from mole fraction data presented in "Solubility Study and Thermodynamic Analysis of this compound in water, Ethanol and their Binary mixture" and "Thermodynamic analysis for the dissolution of this compound in water + ethanol binary mixture at T = 305.18 - 313.15K".[1][4][5][17]

Experimental Protocols

Key Experiment: Recrystallization of this compound from Water

This protocol describes a standard procedure for the purification of this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate to near boiling while stirring. Continue to add small portions of hot water until the this compound is completely dissolved.[2][10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, place a fluted filter paper in a glass funnel and preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[10] To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The purity of the final product can be assessed by its melting point.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place crude this compound in flask B Add minimum amount of hot solvent A->B C Heat and stir until dissolved B->C D Insoluble impurities present? C->D E Perform hot gravity filtration D->E Yes F Colored impurities present? D->F No E->F G Add activated charcoal, then hot filter F->G Yes H Cool solution slowly F->H No G->H I Cool in ice bath H->I J Collect crystals by vacuum filtration H->J K Wash with ice-cold solvent J->K L Dry pure this compound crystals K->L

Caption: Experimental workflow for this compound crystallization.

troubleshooting_workflow cluster_problem Identify the Problem cluster_solutions Potential Solutions cluster_actions_oiling Actions for Oiling Out cluster_actions_nocrystals Actions for No Crystals cluster_actions_smallcrystals Actions for Small Crystals cluster_actions_lowyield Actions for Low Yield Start Crystallization Issue Occurs Problem What is the issue? Start->Problem OilingOut Oiling Out Problem->OilingOut Liquid droplets form NoCrystals No Crystals Forming Problem->NoCrystals Solution remains clear SmallCrystals Small Crystals/Powder Problem->SmallCrystals Fine powder forms LowYield Low Yield Problem->LowYield Little solid recovered AddSolvent Add more hot solvent and reheat OilingOut->AddSolvent SlowCooling1 Cool solution more slowly OilingOut->SlowCooling1 ChangeSolvent Change solvent OilingOut->ChangeSolvent Scratch Scratch inner surface of flask NoCrystals->Scratch Seed Add a seed crystal NoCrystals->Seed Concentrate Boil off some solvent NoCrystals->Concentrate SlowCooling2 Ensure slow, undisturbed cooling SmallCrystals->SlowCooling2 ModerateSolvent Use a more moderately dissolving solvent SmallCrystals->ModerateSolvent MinSolvent Use minimum amount of hot solvent LowYield->MinSolvent IceBath Ensure thorough cooling in ice bath LowYield->IceBath

References

Technical Support Center: Optimizing Polymerization with Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polymerization reactions involving pimelic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for the polymerization of this compound?

This compound, a C7 α,ω-dicarboxylic acid, undergoes condensation polymerization, also known as step-growth polymerization, with a diol to form a polyester (B1180765).[1][2] In this reaction, the carboxylic acid groups of this compound react with the hydroxyl groups of the diol to form ester linkages, with the elimination of a small molecule, typically water.[3] The reaction is generally carried out in two stages: an initial esterification at a lower temperature to form oligomers, followed by a polycondensation stage at a higher temperature and under high vacuum to build up the molecular weight.[4]

Q2: What are the key parameters to control in this compound polymerization?

To achieve a high molecular weight polyester with desired properties, it is crucial to control the following parameters:

  • Monomer Purity: The purity of both this compound and the diol is critical. Impurities can act as chain terminators, leading to low molecular weight polymers.

  • Stoichiometry: A precise 1:1 molar ratio of dicarboxylic acid to diol functional groups is essential for achieving high molecular weight in step-growth polymerization. An excess of one monomer will lead to lower molecular weight polymers with end groups of the excess monomer.

  • Catalyst Concentration: The type and concentration of the catalyst significantly influence the reaction rate.

  • Temperature: The reaction temperature affects both the rate of polymerization and the potential for side reactions or thermal degradation.

  • Reaction Time: Sufficient reaction time is necessary to achieve high conversion and, consequently, high molecular weight.

  • Efficient Removal of Byproducts: The removal of water, the byproduct of esterification, is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a high vacuum during the polycondensation stage.

Q3: What are common catalysts used for this compound polymerization?

Common catalysts for polyesterification reactions, including those with this compound, are organometallic compounds and protic acids. Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for this type of reaction.[5] Other potential catalysts include titanium-based compounds (e.g., titanium(IV) isopropoxide) and acid catalysts like p-toluenesulfonic acid (PTSA).[4] The choice of catalyst can affect reaction kinetics, polymer color, and potential side reactions.

Q4: How can I monitor the progress of the polymerization?

The progress of the polymerization can be monitored by several methods:

  • Melt Viscosity: A significant increase in the viscosity of the reaction mixture is a qualitative indicator of increasing molecular weight.

  • Acid Value Titration: Periodically taking samples and titrating for the remaining carboxylic acid groups can quantify the extent of the reaction. A decreasing acid value signifies the consumption of carboxylic acid groups and the progression of polymerization.

  • Spectroscopic Methods:

    • FTIR Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance and growth of the C=O stretch of the ester group can be monitored.[6][7]

    • NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of monomer signals and the appearance of polymer signals, allowing for the determination of monomer conversion.[8]

  • Gel Permeation Chromatography (GPC): GPC analysis of samples taken at different time points can provide information on the evolution of molecular weight (Mn, Mw) and polydispersity index (PDI).

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Recommendations
Low Molecular Weight 1. Monomer Impurity: Impurities with monofunctional groups can act as chain stoppers. 2. Incorrect Stoichiometry: An imbalance in the molar ratio of this compound and diol. 3. Inefficient Water Removal: Residual water shifts the equilibrium back towards the reactants. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to a high enough conversion. 5. Catalyst Inactivity: The catalyst may be deactivated or used at a suboptimal concentration.1. Purify Monomers: Recrystallize this compound and distill the diol before use. Ensure thorough drying. 2. Precise Measurement: Accurately weigh the monomers to ensure a 1:1 molar ratio of functional groups. A slight excess of the diol (e.g., 1.05:1) can be used to compensate for its potential loss during the reaction. 3. Improve Vacuum: Ensure a high vacuum (typically <1 mbar) is applied during the polycondensation stage. Use an efficient vacuum pump and check for leaks in the system. 4. Optimize Reaction Conditions: Increase the reaction time or temperature in the polycondensation stage. Refer to the experimental protocol for recommended ranges. 5. Check Catalyst: Use a fresh, active catalyst at an optimized concentration (typically 0.01 - 0.1 mol% for stannous octoate).
Polymer Discoloration (Yellowing/Browning) 1. Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade.[9][10] 2. Catalyst-Induced Side Reactions: Some catalysts can cause discoloration at high temperatures. 3. Oxidation: Presence of oxygen in the reaction system at high temperatures.1. Lower Reaction Temperature: Optimize the temperature to be high enough for polymerization but below the degradation temperature of the polymer. 2. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. 3. Maintain Inert Atmosphere: Ensure a constant flow of an inert gas (e.g., nitrogen or argon) throughout the reaction, especially during the initial esterification stage.
High Polydispersity Index (PDI) 1. Side Reactions: Side reactions can lead to branching or chain scission, broadening the molecular weight distribution. 2. Non-ideal Reaction Conditions: Inefficient mixing or temperature gradients in the reactor.1. Optimize Reaction Conditions: Use the lowest effective temperature to minimize side reactions. 2. Ensure Homogeneity: Use efficient mechanical stirring to ensure a homogeneous reaction mixture and uniform temperature distribution.
Gel Formation 1. Impurities with >2 Functional Groups: Presence of trifunctional impurities in the monomers. 2. Side Reactions at High Temperatures: Cross-linking reactions can occur at elevated temperatures.1. Ensure Monomer Purity: Use highly pure monomers. 2. Control Temperature: Avoid excessively high reaction temperatures.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Polymerization

ParameterEsterification StagePolycondensation Stage
Temperature 150 - 180 °C200 - 240 °C
Pressure Atmospheric (under inert gas)High Vacuum (< 1 mbar)
Time 2 - 4 hours4 - 8 hours
Catalyst (Stannous Octoate) 0.01 - 0.1 mol%-

Table 2: Effect of Reaction Parameters on Polymer Properties (General Trends for Aliphatic Polyesters)

Parameter ChangeEffect on Molecular WeightEffect on PDINotes
Increase Temperature Increases (up to a point)May increaseAbove optimal temperature, thermal degradation can decrease molecular weight and increase PDI.[11]
Increase Catalyst Conc. Increases (up to a point)Generally no significant effectExcessive catalyst can lead to side reactions and discoloration.
Improve Vacuum IncreasesDecreasesEfficient removal of water is critical for achieving high molecular weight.
Increase Reaction Time IncreasesApproaches 2 (for ideal step-growth)Longer times allow for higher conversion.

Experimental Protocols

Detailed Methodology for the Synthesis of Poly(pentamethylene pimelate)

This protocol describes the synthesis of a polyester from this compound and 1,5-pentanediol (B104693) via a two-stage melt polycondensation.

Materials:

  • This compound (HOOC(CH₂)₅COOH)

  • 1,5-Pentanediol (HO(CH₂)₅OH)

  • Stannous octoate (Sn(Oct)₂)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Distillation head with a condenser and collection flask

  • Thermometer or thermocouple

  • Heating mantle

  • Vacuum pump capable of reaching < 1 mbar

  • Inert gas inlet

Procedure:

Stage 1: Esterification

  • Ensure all glassware is thoroughly dried in an oven before assembly.

  • Charge the three-neck flask with equimolar amounts of this compound and 1,5-pentanediol (e.g., 0.1 mol of each). A slight excess of the diol (e.g., 1.05 molar equivalents) can be used to compensate for any loss during the reaction.

  • Add the catalyst, stannous octoate, at a concentration of 0.05 mol% relative to the this compound.

  • Assemble the apparatus with the mechanical stirrer, inert gas inlet, and distillation head.

  • Start a slow purge of inert gas through the flask.

  • Begin stirring and gradually heat the mixture to 160-180 °C.

  • Maintain this temperature for 2-4 hours. Water will be produced and will distill out of the reaction mixture. The reaction is considered complete for this stage when water collection ceases.

Stage 2: Polycondensation

  • After the esterification stage, gradually increase the temperature to 220-240 °C.

  • Once the desired temperature is reached, slowly and carefully apply a vacuum to the system. Gradually decrease the pressure to below 1 mbar.

  • Continue the reaction under high vacuum and at the elevated temperature for 4-8 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The progress can be monitored by the torque on the stirrer.

  • Once the desired viscosity is achieved, stop the heating and stirring.

  • Allow the reactor to cool to room temperature under an inert atmosphere.

  • The resulting polyester can be removed from the flask once it has solidified.

Purification of the Polymer: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).[12] This process can be repeated to remove any unreacted monomers or catalyst residues. The purified polymer should be dried under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_analysis Analysis & Characterization cluster_troubleshooting Troubleshooting Monomer_Purity Ensure Monomer Purity Stoichiometry Precise Stoichiometry (1:1) Esterification Esterification (150-180°C, Atmospheric Pressure) Stoichiometry->Esterification Polycondensation Polycondensation (200-240°C, High Vacuum) Esterification->Polycondensation Monitoring In-situ Monitoring (Viscosity, FTIR) Polycondensation->Monitoring Characterization Post-reaction Characterization (GPC, NMR, DSC) Polycondensation->Characterization Low_MW Low Molecular Weight? Characterization->Low_MW Low_MW->Monomer_Purity Check Purity & Stoichiometry Low_MW->Esterification Optimize Conditions

Caption: Workflow for optimizing this compound polymerization.

troubleshooting_logic Start Polymerization Experiment Check_MW Low Molecular Weight? Start->Check_MW Check_Purity Check Monomer Purity & Stoichiometry Check_MW->Check_Purity Yes Success High Molecular Weight Polymer Achieved Check_MW->Success No Check_Water_Removal Verify Efficient Water Removal (Vacuum) Check_Purity->Check_Water_Removal Check_Conditions Review Reaction Time & Temperature Check_Water_Removal->Check_Conditions Check_Catalyst Assess Catalyst Activity & Concentration Check_Conditions->Check_Catalyst Optimize Optimize Reaction Parameters Check_Catalyst->Optimize Optimize->Start Re-run Experiment

Caption: Troubleshooting logic for low molecular weight polymer.

References

Preventing the degradation of pimelic acid during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pimelic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during your chemical reactions, ensuring the integrity of your experiments and the quality of your final products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in my research?

This compound, also known as heptanedioic acid, is a seven-carbon α,ω-dicarboxylic acid.[1][2] Its linear seven-carbon chain makes it a valuable building block in the synthesis of various organic compounds, including polymers like polyamides and polyesters, as well as in the development of pharmaceuticals and agrochemicals.[3] Derivatives of this compound are also crucial intermediates in the biosynthesis of the essential amino acid lysine (B10760008) and the vitamin biotin (B1667282).[1][4][5]

Q2: What are the common degradation pathways for this compound during chemical reactions?

This compound is generally stable under normal ambient conditions.[6] However, under certain experimental conditions, it can undergo degradation through several pathways:

  • Decarboxylation: At elevated temperatures, especially under alkaline conditions, this compound can lose one or both of its carboxyl groups as carbon dioxide.[3]

  • Intramolecular Anhydride (B1165640) Formation: Heating this compound, particularly in the presence of a dehydrating agent, can lead to the formation of a cyclic pimelic anhydride.[7][8]

  • Oxidation: In the presence of strong oxidizing agents, the aliphatic chain of this compound can be cleaved.

  • Unwanted Esterification or Amidation: When performing reactions to modify only one of the two carboxylic acid groups, the unprotected group can react, leading to undesired di-esters, di-amides, or oligomerization.

Q3: How can I detect if my this compound has degraded?

Several analytical techniques can be employed to assess the purity of your this compound and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to separate this compound from its potential degradation products.[9][10] By comparing the chromatogram of your sample to a pure standard, you can identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information.[11][12][13] The appearance of new signals or changes in the integration of existing signals can indicate the presence of degradation products.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of this compound and any impurities, helping to elucidate the structure of degradation products.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups. For example, the formation of an anhydride will show a characteristic carbonyl stretch that is different from the carboxylic acid carbonyl stretch.

Troubleshooting Guides

This section provides solutions to common problems encountered during chemical reactions involving this compound.

Issue 1: Low yield of the desired mono-substituted product.

Possible Cause: Unwanted reaction at the second carboxylic acid group.

Solution:

  • Employ a Protecting Group Strategy: To achieve selective reaction at one carboxylic acid group, it is crucial to protect the other. This involves converting one of the carboxyl groups into a less reactive functional group, such as an ester, performing the desired reaction on the free carboxyl group, and then deprotecting the protected group.

    • Workflow for Selective Mono-Esterification:

      dot graph Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

      A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mono-protection\n(e.g., Benzyl (B1604629) ester formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reaction at free\ncarboxyl group", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Deprotection\n(e.g., Hydrogenolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Desired Mono-substituted\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];

      A -> B; B -> C; C -> D; D -> E; }

    Caption: Workflow for selective mono-functionalization of this compound.

Issue 2: Product decomposition upon heating.

Possible Cause: Thermal degradation, likely decarboxylation or anhydride formation.

Solution:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. If the reaction requires heat, determine the minimum temperature necessary for the reaction to proceed at a reasonable rate.

  • Control pH: Decarboxylation is often favored under alkaline conditions. Maintaining a neutral or slightly acidic pH can help suppress this side reaction.

  • Use a Dehydrating Agent with Caution: If a dehydrating agent is required, consider using milder conditions or a stoichiometric amount to minimize the formation of pimelic anhydride.

Stability of this compound Under Various Conditions (Qualitative)

ConditionPotential Degradation PathwayPrevention Strategy
High Temperature (>150 °C) Decarboxylation, Anhydride FormationUse the lowest effective temperature.
Strongly Basic (e.g., NaOH, KOH) DecarboxylationMaintain a neutral or mildly basic pH if possible.
Strongly Acidic (e.g., conc. H₂SO₄) Potential for side reactions at high TUse catalytic amounts of acid where possible.
Presence of Dehydrating Agents Anhydride FormationUse stoichiometric amounts and mild conditions.
Issue 3: Difficulty in purifying the final product.

Possible Cause: Presence of unreacted starting material and degradation byproducts.

Solution:

  • Chromatographic Purification: Column chromatography is often effective for separating the desired product from this compound and its byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3]

  • Extraction: Liquid-liquid extraction can be used to separate products based on their solubility and acidity/basicity.

Experimental Protocols

Protocol 1: Selective Mono-Benzylation of this compound

This protocol describes the selective protection of one carboxylic acid group of this compound as a benzyl ester.

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1 equivalent) and benzyl alcohol (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the this compound monobenzyl ester.

Troubleshooting:

  • Formation of Dibenzyl Pimelate: If a significant amount of the di-ester is formed, it indicates that the reaction was run for too long or with an excess of benzyl alcohol. Reduce the reaction time and use a strict 1:1 stoichiometry.

  • No Reaction: Ensure the catalyst is active and the toluene is dry. Water in the reaction mixture will inhibit esterification.

Signaling Pathways Involving this compound Derivatives

This compound itself is not part of a signaling pathway, but its derivatives are key intermediates in important biosynthetic pathways.

Biotin Biosynthesis Pathway

This compound is the precursor for the synthesis of biotin (Vitamin B7). The pathway involves the activation of this compound to pimeloyl-CoA, followed by a series of enzymatic reactions to build the biotin ring structure.[4][16][17][18][19]

Biotin_Pathway Pimelic_Acid This compound Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA Desthiobiotin Desthiobiotin DAPA->Desthiobiotin BioD Biotin Biotin Desthiobiotin->Biotin BioB

Caption: Simplified overview of the biotin biosynthesis pathway from this compound.

Lysine Biosynthesis Pathway (Diaminopimelate Pathway)

Derivatives of this compound are central to the diaminopimelate (DAP) pathway for lysine biosynthesis in many bacteria.[20][21][22][23][24] This pathway is a target for the development of new antibiotics as it is essential for bacteria but absent in humans.

Lysine_Pathway Aspartate Aspartate Tetrahydrodipicolinate Tetrahydrodipicolinate Aspartate->Tetrahydrodipicolinate Multiple Steps LL_DAP LL-Diaminopimelate Tetrahydrodipicolinate->LL_DAP Multiple Steps meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Lysine Lysine meso_DAP->Lysine DapA

Caption: Key steps in the Diaminopimelate (DAP) pathway for lysine biosynthesis.

References

Technical Support Center: Industrial Scale Production of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of pimelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound is a valuable seven-carbon dicarboxylic acid used in various industrial applications. It serves as a monomer for the synthesis of specialty polyamides and polyesters, imparting unique properties compared to more common dicarboxylic acids like adipic acid.[1] It is also a precursor in the production of plasticizers, lubricants, and corrosion inhibitors. Furthermore, derivatives of this compound are crucial intermediates in the biosynthesis of lysine (B10760008) and biotin (B1667282) (vitamin B7).[1][2][3][4]

Q2: What are the main synthetic routes for industrial this compound production?

A2: The two main approaches for industrial this compound production are chemical synthesis and biochemical synthesis (fermentation).

  • Chemical Synthesis: Common methods include the oxidation of cycloheptanone, cleavage of salicylic (B10762653) acid, and synthesis from cyclohexanone (B45756).[1][5] These methods often involve multi-step reactions and require careful control of conditions.

  • Biochemical Synthesis: This emerging route utilizes microorganisms to convert renewable feedstocks into this compound. Key pathways being explored include the reverse adipate-degradation pathway (RADP).[6]

Q3: What are the key differences and trade-offs between chemical and biochemical synthesis of this compound?

A3: The choice between chemical and biochemical synthesis involves a trade-off between established technology and sustainability. Chemical synthesis routes are well-established but often rely on petroleum-based feedstocks and can involve harsh reaction conditions.[7] Biochemical synthesis offers a more sustainable alternative using renewable resources and milder conditions, but it faces challenges with lower product titers and complex downstream processing.[7][8]

Troubleshooting Guides

Chemical Synthesis

Problem 1: Low Yield in this compound Synthesis

Q: My this compound yield is significantly lower than reported in the literature. What are the common causes and how can I troubleshoot this?

A: Low yields in chemical synthesis can stem from several factors. Here’s a breakdown of potential causes and solutions for common methods:

  • Synthesis from Salicylic Acid:

    • Incomplete Reaction: The reduction of salicylic acid requires vigorous boiling of the alcohol (e.g., isoamyl alcohol) with sodium. If the reflux is not rapid enough, the reaction may be incomplete, leading to a significant reduction in yield.[5]

      • Solution: Ensure the heating apparatus is adequate to maintain a strong reflux throughout the addition of the salicylic acid solution.

    • Loss During Workup: Emulsion formation during the aqueous extraction is a common issue that can lead to significant product loss.[5]

      • Solution: Use hot water (85-90°C) for extractions to minimize emulsion. If emulsions do form, they can be broken by passing steam into the solution within the separatory funnel.[5]

  • Synthesis from Cyclohexanone:

    • Side Reactions: The reaction of cyclohexanone with ethyl oxalate (B1200264) is sensitive to temperature. Deviations can lead to unwanted side reactions.

      • Solution: Maintain the reaction temperature at 5-10°C during the initial neutralization step to minimize byproduct formation.[9]

    • Incomplete Pyrolysis: The decarboxylation step requires a specific temperature range to proceed efficiently.

      • Solution: Ensure the bath temperature is maintained at 165-175°C during the pyrolysis of ethyl 2-ketohexahydrobenzoate to maximize the yield of the intermediate.[9]

Problem 2: Product Purity Issues and Byproduct Formation

Q: My final this compound product is impure. What are the likely byproducts and how can I improve purification?

A: Impurities often arise from unreacted starting materials or side reactions.

  • Common Impurities:

    • From Salicylic Acid: Unreacted salicylic acid is a common impurity.

    • General Byproducts: Side reactions can lead to the formation of other dicarboxylic acids or polymeric materials.

  • Purification Strategies:

    • Steam Distillation: To remove unreacted salicylic acid, steam distillation of the acidified reaction mixture is an effective method.[5]

    • Recrystallization: Recrystallization from hot water or benzene (B151609) is a crucial final step to obtain high-purity this compound.[5][9] The choice of solvent can be critical in removing specific impurities.

    • Extraction: Careful washing of the ether solution of the pimelate (B1236862) ester with a sodium hydroxide (B78521) solution is important to remove acidic byproducts and unreacted starting materials without hydrolyzing the desired product.[5]

Problem 3: Catalyst Deactivation

Q: My catalyst is losing activity over time. What are the common deactivation mechanisms and how can I mitigate them?

A: Catalyst deactivation is a significant challenge in industrial processes and can be caused by poisoning, fouling, or thermal degradation.[10][11]

  • Catalyst Poisoning: Impurities in the feedstock (e.g., sulfur compounds) can strongly adsorb to the active sites of the catalyst, rendering them inactive.[10]

    • Solution: Ensure high purity of reactants and solvents. Implementing a guard bed to trap impurities before they reach the main reactor can also be effective.[11]

  • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[10]

    • Solution: Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize coke formation. Periodic catalyst regeneration through controlled oxidation (burning off the coke) can restore activity.[11]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.

    • Solution: Operate within the recommended temperature range for the catalyst. Choose a catalyst with high thermal stability.

Biochemical Synthesis (Fermentation)

Problem 1: Low Fermentation Titer and Yield

Q: The concentration of this compound in my fermentation broth is very low. How can I improve the production titer?

A: Low titers are a common challenge in the development of biocatalytic processes for organic acids.[8]

  • Product Toxicity: this compound, like many other organic acids, can be toxic to the microbial production host at high concentrations, inhibiting cell growth and productivity.

    • Solution: In-Situ Product Removal (ISPR): Implementing an ISPR strategy, such as liquid-liquid extraction or adsorption, can continuously remove this compound from the fermentation broth. This alleviates product inhibition and can significantly improve titers and productivity.[12][13] For similar organic acids, ISPR has been shown to increase product titers and microbial growth.[14]

  • Suboptimal Fermentation Conditions: The pH, temperature, and nutrient composition of the fermentation medium are critical for optimal production.

    • Solution: Process Optimization: Systematically optimize fermentation parameters. For many organic acid fermentations, maintaining a specific pH and temperature is crucial for maximizing yield.[15] For example, in some systems, a pH of 5.5 and a temperature of 50°C have been found to be optimal for lactic acid production.[16]

  • Metabolic Bottlenecks: The biosynthetic pathway for this compound may have rate-limiting steps.

    • Solution: Metabolic Engineering: Overexpress genes encoding enzymes that catalyze slow steps in the pathway. Additionally, deleting genes for competing pathways can redirect metabolic flux towards this compound production.

Problem 2: Difficulties in Downstream Processing and Purification

Q: I am struggling to efficiently separate and purify this compound from the complex fermentation broth.

A: Downstream processing of bio-based products can be challenging and costly, often accounting for a significant portion of the total production cost.[17][18]

  • Complex Broth Composition: Fermentation broths contain a mixture of cells, residual media components, and various metabolic byproducts, which can interfere with purification.

    • Solution: Multi-Step Purification Cascade: A typical downstream processing workflow involves several stages:

      • Clarification: Removal of cells and other solids via centrifugation or filtration.[18]

      • Initial Separation: Techniques like liquid-liquid extraction or adsorption can be used to selectively remove this compound from the clarified broth.

      • Purification: Further purification can be achieved through techniques like chromatography.

      • Final Product Formulation: Crystallization or drying to obtain the final solid product.[18]

  • Emulsion Formation: During liquid-liquid extraction, the presence of biomass and other components can lead to the formation of stable emulsions, complicating phase separation.

    • Solution: Pre-treatment of the broth, such as microfiltration or ultrafiltration, can remove emulsion-stabilizing components.[19]

Data Presentation

Table 1: Comparison of Yields for Different this compound Chemical Synthesis Routes

Starting MaterialKey ReagentsReported Yield (%)Reference
Salicylic AcidSodium, Isoamyl alcohol43-50[5][9]
CyclohexanoneEthyl oxalate, Sodium ethoxide47-54[9]
CycloheptanoneDinitrogen tetroxideCommercially practiced, specific yield data proprietary[1]

Table 2: Troubleshooting Guide for Low this compound Fermentation Titer

Potential CauseKey IndicatorRecommended ActionExpected Outcome
Product Toxicity Decreased cell growth and productivity as this compound concentration increases.Implement In-Situ Product Removal (ISPR) using liquid-liquid extraction or adsorption resins.Alleviation of product inhibition, leading to higher final titers and improved productivity.
Suboptimal pH Low this compound production rate.Conduct a pH optimization study, testing a range of pH values (e.g., 5.0-7.0) in small-scale fermenters.Identification of the optimal pH for maximal this compound production.
Suboptimal Temperature Poor cell growth or low metabolic activity.Perform a temperature optimization study (e.g., 25-37°C) to find the optimal temperature for the production host.Enhanced cell growth and enzymatic activity, leading to higher yields.
Nutrient Limitation Stagnation of growth and production despite the presence of the primary carbon source.Supplement the medium with additional nitrogen, phosphate, or trace elements.Sustained cell growth and this compound production.

Experimental Protocols

Protocol 1: Synthesis of this compound from Salicylic Acid

This protocol is adapted from Organic Syntheses.[5]

  • Reaction Setup: In a 5-liter two-necked flask equipped with a dropping funnel and a reflux condenser, heat 400 mL of isoamyl alcohol to 90-100°C.

  • Sodium Addition: Cautiously add 240 g of clean sodium to the hot alcohol. Raise the temperature to bring the alcohol to a vigorous boil.

  • Salicylic Acid Addition: Prepare a solution of 100 g of salicylic acid in 2 L of isoamyl alcohol. Add this solution to the flask at a rate of approximately 100 mL every four minutes.

  • Reflux: Continue to reflux the mixture until all the sodium has dissolved (typically 7-8 hours).

  • Quenching and Extraction: Cool the reaction to 100°C and add 800 mL of hot water with vigorous shaking to prevent emulsion formation. Transfer the mixture to a separatory funnel and separate the aqueous layer. Extract the isoamyl alcohol layer with several portions of hot water.

  • Purification:

    • Combine the aqueous extracts and steam distill to remove residual isoamyl alcohol.

    • Cool the solution and acidify with hydrochloric acid.

    • Steam distill the mixture to remove unreacted salicylic acid.

    • Cool the remaining solution to induce crystallization of a mixture of this compound and sodium chloride.

    • Collect the crude product by filtration.

  • Final Purification:

    • Esterify the crude product with ethanol (B145695) and sulfuric acid.

    • Purify the resulting ethyl pimelate by extraction and distillation.

    • Hydrolyze the purified ethyl pimelate to obtain pure this compound.

    • Recrystallize the this compound from hot water or benzene.

Protocol 2: General Workflow for Optimizing this compound Fermentation

  • Strain Selection and Inoculum Preparation: Cultivate the selected microbial strain in a suitable seed medium to obtain a healthy and active inoculum.

  • Fermentation Setup: Prepare the production medium in a bioreactor. Key components typically include a carbon source (e.g., glucose), a nitrogen source, salts, and trace elements.

  • Parameter Optimization (Small Scale):

    • pH: Run a series of small-scale fermentations where the pH is controlled at different setpoints (e.g., 5.0, 5.5, 6.0, 6.5, 7.0).

    • Temperature: Conduct fermentations at various temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimum for growth and production.

    • Aeration: Vary the dissolved oxygen levels to determine if the process is aerobic or anaerobic.

  • Scale-Up Fermentation: Conduct the fermentation in a larger bioreactor using the optimized conditions.

  • Monitoring: Regularly sample the fermentation broth to monitor cell growth (OD600), substrate consumption, and this compound concentration (using HPLC).

  • Downstream Processing:

    • Harvest the fermentation broth and separate the cells by centrifugation or microfiltration.

    • Extract this compound from the supernatant using a suitable solvent or adsorption resin.

    • Purify the extracted this compound, for example, by crystallization.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_salicylic From Salicylic Acid cluster_cyclohexanone From Cyclohexanone cluster_purification Purification SA Salicylic Acid Reduction Reduction (Na, Isoamyl Alcohol) SA->Reduction Crude_Pimelic_SA Crude this compound Reduction->Crude_Pimelic_SA Extraction Extraction Crude_Pimelic_SA->Extraction CH Cyclohexanone Condensation Condensation (Ethyl Oxalate) CH->Condensation Intermediate Intermediate Condensation->Intermediate Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Crude_Pimelic_CH Crude this compound Hydrolysis->Crude_Pimelic_CH Crude_Pimelic_CH->Extraction Distillation Distillation Extraction->Distillation Crystallization Crystallization Distillation->Crystallization Pure_Pimelic Pure this compound Crystallization->Pure_Pimelic

Caption: Workflow for chemical synthesis of this compound.

Biochemical_Synthesis_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Feedstock Renewable Feedstock (e.g., Glucose) Fermentation Fermentation (Optimized pH, Temp, Media) Feedstock->Fermentation Strain Engineered Microorganism Strain->Fermentation Broth Fermentation Broth Fermentation->Broth ISPR In-Situ Product Removal (ISPR) Fermentation->ISPR Clarification Clarification (Centrifugation/Filtration) Broth->Clarification Extraction Extraction/Adsorption Clarification->Extraction Purification Purification (Crystallization) Extraction->Purification Pure_Pimelic Pure this compound Purification->Pure_Pimelic ISPR->Extraction

Caption: Workflow for biochemical synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Workup_Loss Loss During Workup? Start->Workup_Loss Side_Reactions Side Reactions? Start->Side_Reactions Product_Toxicity Product Toxicity? Start->Product_Toxicity Suboptimal_Conditions Suboptimal Conditions? Start->Suboptimal_Conditions Metabolic_Bottlenecks Metabolic Bottlenecks? Start->Metabolic_Bottlenecks Sol1 Solution Incomplete_Reaction->Sol1 Optimize Reaction Time/Temp Sol2 Solution Workup_Loss->Sol2 Improve Extraction/Purification Sol3 Solution Side_Reactions->Sol3 Adjust Stoichiometry/Conditions Sol4 Solution Product_Toxicity->Sol4 Implement ISPR Sol5 Solution Suboptimal_Conditions->Sol5 Optimize pH/Temp/Media Sol6 Solution Metabolic_Bottlenecks->Sol6 Metabolic Engineering

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Crude Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude pimelic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

  • Question: My this compound does not dissolve in the recrystallization solvent, even with heating. What should I do?

    • Answer: This indicates that the chosen solvent is not suitable. This compound is a dicarboxylic acid with moderate polarity. For single-solvent recrystallization, water is a common choice.[1] If water is not effective, consider a two-solvent system. A good starting point is to dissolve the crude this compound in a solvent in which it is readily soluble at room temperature (e.g., ethanol (B145695) or acetone) and then add a solvent in which it is poorly soluble (e.g., hexane (B92381) or cold water) until turbidity is observed.[2][3] Heating the mixture should then result in a clear solution.

  • Question: After cooling my recrystallization solution, no crystals have formed. What went wrong?

    • Answer: There are two likely reasons for this: the solution is too dilute, or it is supersaturated.[4]

      • Too Dilute: If too much solvent was added, the concentration of this compound may be too low for crystallization to occur. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

      • Supersaturation: If the solution is supersaturated, crystallization may need to be induced. You can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a small seed crystal of pure this compound.[5]

  • Question: The recrystallized this compound has a low melting point and appears discolored. How can I improve the purity?

    • Answer: A low melting point indicates the presence of impurities. Discoloration can be due to colored impurities or degradation products. To improve purity:

      • Decolorization: Before cooling the hot recrystallization solution, you can add a small amount of activated charcoal (e.g., Darco) to adsorb colored impurities.[1] The charcoal is then removed by hot gravity filtration.[2]

      • Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

      • Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary.

Solvent Extraction Issues

  • Question: I am performing a solvent extraction, but the layers are not separating well, and an emulsion has formed. What can I do?

    • Answer: Emulsion formation can be a problem, especially when using hot water for extractions.[1] To break the emulsion, you can try passing steam into the solution while it is in the separatory funnel.[1] Adding a small amount of a saturated brine solution can also help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Question: The yield of this compound from my solvent extraction is low. How can I improve it?

    • Answer: Low yields can result from incomplete extraction or partitioning of the this compound into the aqueous phase.

      • pH Adjustment: Ensure the aqueous solution is acidified to a pH below the pKa of this compound (around 4.3) to ensure it is in its less water-soluble free acid form, which will then partition into the organic solvent.[6][[“]]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the compound.[1]

      • Choice of Solvent: The choice of organic solvent is critical. Ether and benzene (B151609) have been used for this compound extraction.[1][8] Reactive extraction using tri-n-octylamine (TOA) in solvents like 1-hexanol (B41254) has shown high extraction efficiencies.[6][9]

General Purification Issues

  • Question: My crude this compound contains low-boiling point impurities. What is the best way to remove them?

    • Answer: Steam distillation is an effective method for removing volatile impurities that have a lower boiling point than this compound.[8] The crude this compound is mixed with water, and steam is passed through the mixture. The volatile impurities co-distill with the steam, leaving the less volatile this compound behind.[8]

  • Question: How do I choose the best purification strategy for my crude this compound?

    • Answer: The optimal purification strategy depends on the nature and quantity of the impurities. A general workflow is presented in the diagram below. If the nature of the impurities is unknown, it is advisable to start with a simple recrystallization and assess the purity of the resulting product.

Experimental Protocols

1. Purification of this compound by Recrystallization from Water

This protocol is suitable for crude this compound containing colored and soluble impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to just cover the solid. Heat the mixture on a hot plate with stirring. Add more hot deionized water portion-wise until the this compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the weight of the crude this compound) to the solution.[1]

  • Hot Filtration: Reheat the solution to boiling. If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.[2]

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

2. Purification of this compound by Solvent Extraction

This protocol is useful for separating this compound from aqueous solutions or reaction mixtures.

  • Acidification: Ensure the aqueous solution containing the this compound is acidified with a strong acid, such as concentrated hydrochloric acid, to a pH below 4.[6][8]

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add a portion of the extraction solvent (e.g., diethyl ether or a solution of tri-n-octylamine in 1-hexanol).[1][6] Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three more times to maximize the recovery of this compound.[1]

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

  • Further Purification: The resulting this compound can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Solvent Extraction Efficiency of this compound

Organic SolventExtractantInitial this compound Conc. (mol/kg)Initial TOA Conc. (mol/kg)Extraction Efficiency (%)Distribution Coefficient (KD)Reference
1-HexanolTri-n-octylamine (TOA)0.03750.270098.567.2[6][9]
1-OctanolTri-n-octylamine (TOA)----[6][9]
XyleneTri-n-octylamine (TOA)----[6][9]
n-HexaneTri-n-octylamine (TOA)----[6][9]

Note: "-" indicates data not specified in the provided search results.

Table 2: Physical Properties of Purified this compound

PropertyValueReference
Melting Point103.5–104 °C[1]
Melting Point104–105 °C[1]
Melting Point104-106 °C[10]
Melting Point105-106 °C[10]

Visualizations

PurificationWorkflow start Crude this compound q1 Are low-boiling impurities present? start->q1 steam_distill Steam Distillation q1->steam_distill Yes q2 Are colored or solid impurities present? q1->q2 No steam_distill->q2 recrystallize Recrystallization (with optional charcoal treatment) q2->recrystallize Yes extract Solvent Extraction q2->extract No (in aqueous solution) check_purity Assess Purity (e.g., melting point) recrystallize->check_purity extract->check_purity end_product Pure this compound check_purity->recrystallize Purity Unacceptable check_purity->end_product Purity Acceptable

Caption: Decision workflow for selecting a this compound purification method.

RecrystallizationProcess start 1. Dissolve Crude Product in Minimum Hot Solvent decolorize 2. Add Activated Charcoal (if solution is colored) start->decolorize hot_filter 3. Hot Gravity Filtration decolorize->hot_filter cool 4. Cool Filtrate Slowly hot_filter->cool collect 5. Collect Crystals by Vacuum Filtration cool->collect wash 6. Wash Crystals with Cold Solvent collect->wash dry 7. Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Step-by-step experimental workflow for recrystallization.

References

Methods for enhancing the purity of synthesized pimelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized pimelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Depending on the synthesis route, common impurities can include unreacted starting materials, by-products, and residual solvents. For instance, synthesis from salicylic (B10762653) acid may result in contamination with salicylic acid itself or isoamyl alcohol.[1] Syntheses involving ester intermediates can leave behind corresponding esters like ethyl salicylate.[1] Other common impurities include oily or tarry materials and various low-boiling point compounds generated from side reactions.[2]

Q2: My crude this compound is an oily or tarry residue. What is the first purification step?

A2: For oily or tarry crude products, a distillation process is often the most effective initial step.[2] Steam distillation is particularly useful for removing volatile impurities and separating the this compound from non-volatile tarry substances.[2] After distillation, the aqueous solution containing this compound can be cooled to allow for crystallization.[2]

Q3: What is the most common method for purifying solid crude this compound?

A3: Recrystallization is the most widely used and convenient method for purifying solid organic compounds like this compound.[3][4] The process involves dissolving the impure solid in a minimum amount of a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals while the soluble impurities remain in the mother liquor.[3]

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: Water and benzene (B151609) are two of the most effective and commonly cited solvents for recrystallizing this compound.[1] The choice of solvent depends on the specific impurities present. Water is a good choice for removing polar impurities, while benzene is effective for non-polar contaminants. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[4]

Q5: How can I remove colored impurities from my this compound sample?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal, such as Darco, to the hot solution just before the filtration step in the recrystallization process.[1] The charcoal adsorbs the colored molecules, which are then removed along with any other insoluble impurities during hot filtration.

Q6: Recrystallization did not sufficiently improve the purity. What other methods can I use?

A6: If recrystallization is insufficient, more advanced techniques may be necessary. These include:

  • Column Chromatography: This technique is effective for separating compounds with different polarities. For acidic compounds like this compound, silica (B1680970) gel is a common stationary phase.[5]

  • Distillation under Reduced Pressure: If the this compound is contaminated with non-volatile impurities, it can be purified by distillation under vacuum.[1]

  • Reactive Extraction: This is an advanced separation technique that uses a reactive agent (e.g., an amine) in an organic solvent to form a complex with the carboxylic acid, allowing for its selective extraction from an aqueous solution.[6]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
This compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Incorrect solvent choice.1. Add a small amount of additional hot solvent until the solid dissolves. 2. Refer to solubility data and select a more appropriate solvent.
No crystals form upon cooling. 1. Too much solvent was used, making the solution too dilute. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.[4]
Oily precipitate forms instead of crystals. 1. The boiling point of the solvent is higher than the melting point of this compound (103-105°C). 2. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]
Low recovery of pure product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. Use a minimum amount of ice-cold solvent to wash the crystals.

Purification Protocols

Protocol 1: Recrystallization from Water

This protocol is suitable for removing polar impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 45 g of acid, add 100 cc of deionized water.[1]

  • Heating: Heat the mixture on a hot plate with stirring until the water boils and all the this compound has dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount (2-4 g) of activated charcoal.[1] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove insoluble impurities and charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by suction filtration using a clean Büchner funnel.

  • Drying: Wash the crystals with a small amount of ice-cold water and allow them to air dry completely. The expected melting point of pure this compound is 103.5–105°C.[1][7]

Protocol 2: Steam Distillation

This protocol is effective for removing volatile impurities and separating this compound from tarry residues.[2]

  • Setup: Place the crude this compound mixture into a distillation flask. Add water to the flask. Set up a steam distillation apparatus.

  • Distillation: Pass steam through the flask. The volatile impurities will co-distill with the water and be collected in the receiving flask. Continue the distillation until the distillate is clear.

  • Isolation: The this compound remains in the distillation flask, dissolved or suspended in the hot water. The tarry residue will be left behind.

  • Crystallization: Decant the hot aqueous solution containing the this compound from any remaining residue.[2] Allow the solution to cool, which will cause the purified this compound to crystallize.

  • Collection: Collect the crystals by suction filtration as described in the recrystallization protocol.

Visual Guides

G cluster_workflow This compound Purification Workflow start Crude Synthesized This compound check_volatile Volatile or Tarry Impurities Present? start->check_volatile distillation Perform Steam or Vacuum Distillation check_volatile->distillation Yes check_solid Is the Product a Solid? check_volatile->check_solid No distillation->check_solid recrystallization Perform Recrystallization check_solid->recrystallization Yes check_purity Is Purity Sufficient? recrystallization->check_purity chromatography Consider Column Chromatography check_purity->chromatography No end_product Pure this compound check_purity->end_product Yes chromatography->end_product

Caption: General purification workflow for crude this compound.

G cluster_decision Decision Tree: Choosing a Purification Method q1 What is the physical state of the crude product? ans_oil Oily / Tarry q1->ans_oil Liquid ans_solid Solid q1->ans_solid Solid q2 Are colored impurities present? ans_recryst Recrystallization q2->ans_recryst No ans_charcoal Add Activated Charcoal during Recrystallization q2->ans_charcoal Yes q3 Are impurities more or less volatile than this compound? ans_distill Steam Distillation q3->ans_distill More Volatile (Low BP) ans_vacuum Vacuum Distillation q3->ans_vacuum Less Volatile (High BP) ans_oil->q3 ans_solid->q2

Caption: Decision tree for selecting a purification method.

G cluster_recrystallization The Recrystallization Process Explained step1 1. Dissolve Crude Solid in Minimum Hot Solvent step2 2. Perform Hot Filtration (Removes Insoluble Impurities) step1->step2 step3 3. Cool Filtrate Slowly (Induces Crystallization) step2->step3 impurity1 Insoluble Impurities step2->impurity1 step4 4. Collect Crystals (via Suction Filtration) step3->step4 step5 5. Wash and Dry Crystals step4->step5 impurity2 Soluble Impurities (Remain in Mother Liquor) step4->impurity2 product Pure this compound Crystals step5->product

Caption: Key steps in the recrystallization process.

References

Technical Support Center: Overcoming Poor Solubility of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pimelic acid. The information is designed to help you anticipate and resolve issues related to the poor solubility of this compound in various reaction media.

Troubleshooting Guide: this compound Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

Potential CauseRecommended Solution
Inappropriate Solvent Selection This compound, a dicarboxylic acid, exhibits limited solubility in nonpolar organic solvents. Its solubility is moderate in water and generally increases in more polar organic solvents.[1]
Action: Select a more appropriate solvent. Refer to the solubility data table below. Polar organic solvents such as ethanol (B145695) and acetone (B3395972) are good starting points.[1]
Low Temperature The solubility of this compound in many solvents, including water and ethanol, is endothermic, meaning it increases with temperature.[1]
Action: Gently warm the solvent while stirring to facilitate dissolution. For aqueous solutions, heating can significantly improve solubility.
Insufficient pH for Aqueous Solutions In aqueous media, the solubility of this compound is highly dependent on the pH. As a dicarboxylic acid, it is significantly more soluble at a pH above its pKa values due to the formation of the more polar pimelate (B1236862) salt.
Action: Adjust the pH of the aqueous solution by adding a base. Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the carboxylic acid groups, forming a highly soluble salt.
Concentration Exceeds Solubility Limit The amount of this compound being added may be greater than its maximum solubility in the chosen volume of solvent at a given temperature.
Action: Increase the volume of the solvent or use a co-solvent system to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a white crystalline solid that is moderately soluble in water and more soluble in polar organic solvents like ethanol and acetone.[1] Its solubility in water and ethanol increases with a rise in temperature.[1]

Q2: How can I significantly increase the aqueous solubility of this compound?

The most effective method to dramatically increase the aqueous solubility of this compound is to convert it into its salt form. By adding a base, such as sodium hydroxide (NaOH), you can deprotonate the carboxylic acid functional groups to form sodium pimelate, which is much more soluble in water.

Q3: What are the pKa values for this compound?

The reported pKa values for this compound are approximately 4.71 for the first carboxylic acid group and 5.58 for the second. To ensure complete deprotonation and maximum solubility in aqueous solutions, the pH should be adjusted to be at least 1.5 to 2 units above the second pKa value (i.e., a pH of ~7.1 or higher).

Q4: Can I use a co-solvent to dissolve this compound for a reaction in a less polar solvent?

Yes, using a co-solvent system is a common strategy. You can dissolve the this compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., ethanol or DMSO) and then add this solution to the bulk reaction medium. Be sure that the co-solvent is compatible with your reaction conditions.

Q5: My this compound precipitated out of solution during the reaction. What could have caused this?

Precipitation during a reaction can be caused by several factors:

  • Temperature Change: If the reaction was cooled, the solubility of the this compound may have decreased, leading to precipitation.

  • Change in pH: If the reaction conditions caused a decrease in the pH of the aqueous medium, the more soluble pimelate salt may have been protonated back to the less soluble this compound.

  • Change in Solvent Composition: If the polarity of the solvent system changed during the reaction (e.g., through the addition of a nonpolar reagent or the formation of a less polar product), the solubility of the this compound may have been reduced.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. Data has been converted to g/100 mL for ease of comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water132.5[2]
Water205.0[3]
Water204.75 (calculated from mole fraction)[1]
Water306.35 (calculated from mole fraction)[1]
Water408.63 (calculated from mole fraction)[1]
Ethanol2049.6 (calculated from mole fraction)[1]
Ethanol3062.4 (calculated from mole fraction)[1]
Ethanol4078.9 (calculated from mole fraction)[1]
1-Propanol2038.9 (calculated from mole fraction)[4]
1-Propanol3051.5 (calculated from mole fraction)[4]
Methanol2545.4 (calculated from mole fraction)[5]
Acetone-Readily soluble[1]
Ether253.16 (calculated from mole fraction)[5]
Tetrahydrofuran (THF)2523.9 (calculated from mole fraction)[5]
DMSO-100 mg/mL (Need ultrasonic)[6]

Note: Mole fraction data from literature was converted to g/100 mL assuming ideal solution behavior for approximation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Sodium Pimelate Stock Solution (pH Adjustment Method)

This protocol describes the preparation of a 0.5 M aqueous stock solution of sodium pimelate.

Materials:

  • This compound (MW: 160.17 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh this compound: Weigh out 8.01 g of this compound (0.05 moles).

  • Add Water: Add the this compound to a beaker containing approximately 80 mL of deionized water. The this compound will not fully dissolve at this stage.

  • Prepare NaOH Solution: Prepare a 1 M NaOH solution.

  • Adjust pH: While stirring the this compound suspension, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the NaOH is added, the this compound will react to form sodium pimelate and dissolve. Continue adding NaOH until all the solid has dissolved and the pH is stable at approximately 7.5 - 8.0. This will require approximately 100 mL of 1 M NaOH to neutralize both carboxylic acid groups.

  • Final Volume: Quantitatively transfer the dissolved sodium pimelate solution to a 100 mL volumetric flask and add deionized water to the mark.

Protocol 2: Using a Co-solvent System for an Organic Reaction

This protocol provides a general method for using a co-solvent to introduce this compound into a nonpolar reaction medium.

Materials:

  • This compound

  • A suitable polar co-solvent (e.g., ethanol, THF, or DMSO)

  • The desired nonpolar reaction solvent

  • Reaction vessel

Procedure:

  • Select a Co-solvent: Choose a polar co-solvent that is miscible with your main reaction solvent and in which this compound is highly soluble (refer to the data table). The co-solvent should not interfere with your reaction.

  • Dissolve this compound: In a separate container, dissolve the required amount of this compound in a minimal volume of the chosen co-solvent. Gentle warming or sonication may be used to aid dissolution.

  • Add to Reaction: Slowly add the this compound/co-solvent solution to the reaction vessel containing the bulk of the nonpolar reaction solvent while stirring.

  • Monitor for Precipitation: Observe the reaction mixture to ensure that the this compound does not precipitate upon addition. If precipitation occurs, a larger volume of the co-solvent may be necessary, or a different co-solvent system may be required.

Visualizations

experimental_workflow Workflow for Dissolving this compound cluster_aqueous Aqueous Media cluster_organic Organic Media start_aq This compound + Water add_base Add Base (e.g., NaOH) Adjust pH > 7.1 start_aq->add_base soluble_salt Soluble Pimelate Salt Solution add_base->soluble_salt start_org This compound + Nonpolar Solvent use_cosolvent Use Polar Co-solvent (e.g., Ethanol, DMSO) start_org->use_cosolvent dissolved_solution Homogeneous Reaction Mixture use_cosolvent->dissolved_solution

Caption: Decision workflow for dissolving this compound.

logical_relationship Factors Affecting this compound Solubility solubility This compound Solubility solvent Solvent Polarity solubility->solvent increases with temp Temperature solubility->temp increases with ph pH (Aqueous) solubility->ph increases with higher concentration Concentration concentration->solubility limited by

References

Technical Support Center: Stereochemical Control of Pimelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to control the stereochemistry of pimelic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereoselective synthesis of these important compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of chiral this compound derivatives.

Chiral Auxiliary-Mediated Alkylation

Question: I am getting low diastereoselectivity in the alkylation of a this compound derivative using an Evans oxazolidinone auxiliary. What are the possible causes and solutions?

Answer:

Low diastereoselectivity in Evans aldol (B89426) and alkylation reactions can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Enolate Formation: Ensure complete deprotonation by using a sufficient excess of a strong, non-nucleophilic base like LDA or NaHMDS. The reaction temperature during enolate formation is critical; maintain it at -78°C to prevent side reactions.

  • Incorrect Stoichiometry: Carefully control the stoichiometry of the base and the alkylating agent. An excess of the alkylating agent may be necessary, but a large excess can lead to side reactions.

  • Reaction Temperature: Maintain a low temperature (-78°C) throughout the enolate formation and alkylation steps to maximize stereocontrol. Allowing the reaction to warm up can significantly decrease diastereoselectivity.

  • Purity of Reagents and Solvents: Use freshly distilled, anhydrous solvents (e.g., THF) and high-purity reagents. Moisture can quench the enolate and interfere with the reaction.

  • Lewis Acid Choice: For aldol-type additions, the choice of Lewis acid is crucial. Boron triflates are often used to promote the formation of a specific enolate geometry, leading to high diastereoselectivity.

Question: My diastereomeric ratio is good, but I'm struggling to separate the diastereomers of my this compound derivative. What purification strategies can I try?

Answer:

Separating diastereomers can be challenging, but several techniques can be employed:

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems to maximize the difference in polarity between the diastereomers. Using a gradient elution can often improve separation. High-performance liquid chromatography (HPLC) on a normal or reversed-phase column can also be effective for more difficult separations.

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful purification method. Try different solvent systems to find conditions where one diastereomer crystallizes preferentially.

  • Derivatization: In some cases, converting the diastereomeric mixture into a different derivative (e.g., an ester or amide) can make separation easier. After separation, the derivative can be converted back to the desired functional group.

Enzymatic Desymmetrization & Kinetic Resolution

Question: I am attempting an enzymatic desymmetrization of a this compound diester using a lipase (B570770), but the enantiomeric excess (ee) of my product is low. How can I improve this?

Answer:

Low enantiomeric excess in enzymatic resolutions can be due to several factors related to the enzyme's activity and the reaction conditions:

  • Enzyme Choice: Not all lipases are suitable for every substrate. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with high enantioselectivity for your specific this compound derivative.

  • Reaction Medium: The choice of solvent can significantly impact enzyme activity and selectivity. While aqueous buffers are common, reactions in organic solvents can sometimes enhance enantioselectivity.

  • Temperature and pH: Optimize the temperature and pH of the reaction. Each enzyme has an optimal range for activity and stability.

  • Reaction Time and Conversion: In kinetic resolutions, the enantiomeric excess of both the product and the unreacted starting material changes with conversion. It is crucial to monitor the reaction over time and stop it at the optimal point to achieve the highest ee for the desired compound. For a successful kinetic resolution, the reaction should be stopped at or near 50% conversion.

  • Product Inhibition: The accumulation of product can sometimes inhibit the enzyme, leading to a decrease in reaction rate and potentially affecting selectivity.

Question: During the enzymatic hydrolysis of my dimethyl pimelate (B1236862) derivative, I am observing the hydrolysis of both ester groups. How can I achieve selective mono-hydrolysis?

Answer:

Achieving selective mono-hydrolysis in a symmetrical diester can be challenging. Here are some strategies:

  • Enzyme Selection: Some enzymes may have a preference for mono-hydrolysis. Screening different hydrolases is a key first step.

  • Reaction Control: Carefully control the reaction time and stoichiometry of the reagents. Stopping the reaction at an early stage can favor the formation of the mono-acid.

  • Substrate Modification: If direct desymmetrization is problematic, consider modifying the substrate to differentiate the two ester groups electronically or sterically, which may guide the enzyme to act on one site preferentially.

Data Presentation: Stereocontrol Strategies for this compound Derivatives

The following tables summarize quantitative data for common stereoselective strategies.

Strategy Chiral Auxiliary/Enzyme Substrate Product Yield (%) diastereomeric ratio (dr) or enantiomeric excess (ee) Reference
Asymmetric Alkylation (1S,2S)-PseudoephedrinePropionamide derivativeα-Methylated propionamide91≥19:1 dr[1]
Asymmetric Alkylation (1S,2S)-Pseudoephedrineα,α-Disubstituted amideQuaternary carbon center85≥19:1 dr[1]
Enzymatic Resolution Candida antarctica Lipase A (CALA)(±)-1-Methyl-6,7-dimethoxy-1,2,3,4-THIQ(R)-Carbamate and (S)-Amine50 (for each)98% ee[2]
Dynamic Kinetic Resolution Novozyme 435 (CALB)(±)-1-Cyano-1,2,3,4-THIQ derivative(-)-α-Amidonitrile≥92≥95% ee[2]

Experimental Protocols

Diastereoselective Alkylation using a Pseudoephedrine Auxiliary

This protocol is a general guideline for the diastereoselective alkylation of a carboxylic acid derivative using a pseudoephedrine chiral auxiliary.

Materials:

  • (1R,2R)-(+)-Pseudoephedrine

  • Acyl chloride or anhydride (B1165640) of the desired carboxylic acid (e.g., this compound mono-chloride mono-ester)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous lithium chloride (LiCl)

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Amide Formation: React (1R,2R)-(+)-pseudoephedrine with the acyl chloride or anhydride in the presence of a base like triethylamine (B128534) to form the corresponding pseudoephedrine amide.[3]

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the pseudoephedrine amide and anhydrous LiCl (6.0 equiv) in dry THF at -78°C.[3]

  • Slowly add a solution of LDA (2.2 equiv) in THF to the suspension. Stir the mixture at -78°C for 30 minutes, then warm to 0°C for 15 minutes, and briefly to room temperature before cooling back to the desired reaction temperature.

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) to the enolate solution at the appropriate temperature (e.g., 0°C or -78°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography or recrystallization to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the chiral carboxylic acid.[3]

Enzymatic Kinetic Resolution of a Diester using Lipase

This protocol provides a general method for the kinetic resolution of a racemic ester using a lipase.

Materials:

  • Racemic ester of the this compound derivative

  • Lipase (e.g., Candida antarctica Lipase B, Novozyme 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Organic solvent (e.g., tert-butyl methyl ether - MTBE)

  • Acyl donor (for transesterification, e.g., vinyl acetate)

Procedure (Hydrolysis):

  • Reaction Setup: Suspend the racemic ester in a phosphate buffer (pH 7.0).

  • Add the lipase to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by TLC or HPLC.

  • Work-up: Once approximately 50% conversion is reached, stop the reaction.

  • Extract the mixture with an organic solvent (e.g., MTBE) to separate the unreacted ester.

  • Acidify the aqueous layer to protonate the carboxylic acid product and then extract with an organic solvent.

  • Purification and Analysis: Purify the unreacted ester and the carboxylic acid product separately by chromatography. Determine the enantiomeric excess of each fraction using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stereoselective_Alkylation_Workflow cluster_0 Preparation cluster_1 Asymmetric Alkylation cluster_2 Purification & Cleavage PimelicAcid This compound Derivative AmideFormation Amide Formation PimelicAcid->AmideFormation Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) Auxiliary->AmideFormation ChiralAmide Chiral Amide AmideFormation->ChiralAmide EnolateFormation Enolate Formation (LDA, -78°C) ChiralAmide->EnolateFormation Alkylation Alkylation (R-X) EnolateFormation->Alkylation Diastereomers Diastereomeric Mixture Alkylation->Diastereomers Purification Purification (Chromatography) Diastereomers->Purification PureDiastereomer Pure Diastereomer Purification->PureDiastereomer Cleavage Auxiliary Cleavage PureDiastereomer->Cleavage ChiralProduct Enantiopure This compound Derivative Cleavage->ChiralProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation.

Enzymatic_Desymmetrization_vs_Kinetic_Resolution cluster_Desym Enzymatic Desymmetrization cluster_KR Enzymatic Kinetic Resolution Prochiral Prochiral Substrate (e.g., Dimethyl Pimelate) Enzyme_D Enzyme Prochiral->Enzyme_D Chiral_Monoester Chiral Monoester (High ee, ~100% Yield) Enzyme_D->Chiral_Monoester Racemic Racemic Substrate (R- and S-esters) Enzyme_KR Enzyme Racemic->Enzyme_KR Product_S Product (S-acid) (High ee, max 50% Yield) Enzyme_KR->Product_S Unreacted_R Unreacted (R-ester) (High ee, max 50% Yield) Enzyme_KR->Unreacted_R Evans_Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition Imide N-Acyl Oxazolidinone Z_Enolate Z-Enolate (Boron Chelate) Imide->Z_Enolate + Base, Bu2BOTf Base Base (e.g., LDA) Aldehyde Aldehyde (R'CHO) TransitionState Zimmerman-Traxler Transition State Z_Enolate->TransitionState Aldehyde->TransitionState AldolAdduct Syn Aldol Adduct TransitionState->AldolAdduct

References

Validation & Comparative

A Comparative Analysis of Polymer Properties: Pimelic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and properties of polymers derived from pimelic acid and adipic acid. By examining experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical information needed to select the appropriate dicarboxylic acid for their specific polymer synthesis and application requirements.

Key Differences in Polymer Properties

The length of the dicarboxylic acid chain is a critical determinant of the final polymer's characteristics. This compound, with its seven-carbon backbone, is one CH₂ unit longer than adipic acid, which has a six-carbon chain. This seemingly small difference in molecular structure leads to significant variations in the thermal and mechanical properties of the resulting polyamides and polyesters.

Polyamide Properties: A Comparative Overview

Polyamides synthesized from this compound, such as Nylon 6,7, generally exhibit lower melting points and greater flexibility compared to their adipic acid-based counterparts like Nylon 6,6. This is attributed to the longer hydrocarbon chain in this compound, which reduces the density of amide groups and, consequently, the strength of the intermolecular hydrogen bonding.

Table 1: Comparison of Thermal and Mechanical Properties of Polyamides

PropertyPolyamide from this compound (e.g., Nylon 6,7)Polyamide from Adipic Acid (e.g., Nylon 6,6)
Thermal Properties
Melting Temperature (Tₘ)~225 °C~265 °C[1]
Glass Transition Temp (T₉)Lower than Nylon 6,6~50 °C
Mechanical Properties
Tensile StrengthGenerally lower than Nylon 6,6~76 MPa
Elongation at BreakGenerally higher than Nylon 6,6~60-300%
Young's ModulusGenerally lower than Nylon 6,6~1.9 GPa
Polyester (B1180765) Properties: A Comparative Overview

Similar to polyamides, polyesters derived from this compound display lower melting points and increased flexibility when compared to those synthesized from adipic acid. The longer methylene (B1212753) chain in this compound disrupts the crystal packing of the polymer chains, leading to a reduction in crystallinity and melting temperature.

Table 2: Comparison of Thermal and Mechanical Properties of Polyesters

PropertyPolyester from this compoundPolyester from Adipic Acid
Thermal Properties
Melting Temperature (Tₘ)Lower than adipic acid-based polyesters~50-100°C (depends on diol)
Glass Transition Temp (T₉)Lower than adipic acid-based polyesters~-60 to -10°C (depends on diol)
Mechanical Properties
Tensile StrengthGenerally lower than adipic acid-based polyestersVariable
Elongation at BreakGenerally higher than adipic acid-based polyestersVariable
Young's ModulusGenerally lower than adipic acid-based polyestersVariable

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyamides and polyesters from both pimelic and adipic acid. These are intended to serve as a foundational methodology that can be adapted for specific research needs.

Synthesis of Polyamide (e.g., Nylon)

Objective: To synthesize a polyamide via melt polycondensation of a dicarboxylic acid (pimelic or adipic acid) and a diamine (e.g., hexamethylenediamine).

Materials:

  • This compound or Adipic acid

  • Hexamethylenediamine (HMD)

  • Catalyst (e.g., phosphoric acid)

  • Nitrogen gas supply

  • Heating mantle and reaction vessel with a stirrer and condenser

Procedure:

  • An equimolar mixture of the dicarboxylic acid and diamine is charged into the reaction vessel.

  • A catalytic amount of phosphoric acid is added.

  • The reactor is purged with nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to initiate the polycondensation reaction, typically in the range of 200-280°C.

  • Water, the byproduct of the condensation reaction, is continuously removed through the condenser to drive the reaction forward.

  • The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, which is often monitored by the viscosity of the melt.

  • The resulting polymer is then extruded, cooled, and pelletized.

Synthesis of Polyester

Objective: To synthesize a polyester via melt polycondensation of a dicarboxylic acid (pimelic or adipic acid) and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound or Adipic acid

  • 1,4-butanediol

  • Catalyst (e.g., antimony trioxide or a tin-based catalyst)

  • Vacuum pump

  • Heating mantle and reaction vessel with a stirrer and condenser

Procedure:

  • The dicarboxylic acid and a slight excess of the diol are added to the reaction vessel.

  • The catalyst is introduced into the mixture.

  • The temperature is increased to around 150-200°C under a nitrogen atmosphere to initiate the esterification reaction. Water is distilled off.

  • After the initial esterification, a vacuum is applied, and the temperature is raised further (to 220-260°C) to facilitate the removal of excess diol and drive the polymerization to a high molecular weight.

  • The reaction is continued until the desired melt viscosity is reached.

  • The polyester is then extruded from the reactor and processed as required.

Visualizing the Chemical Structures and Processes

To better understand the relationship between the monomer structures and the resulting polymers, the following diagrams have been generated using Graphviz.

Chemical_Structures cluster_adipic Adipic Acid (C6) cluster_pimelic This compound (C7) adipic HOOC-(CH₂)₄-COOH pimelic HOOC-(CH₂)₅-COOH

Figure 1: Chemical structures of adipic and this compound.

Polymerization_Workflow Monomers Dicarboxylic Acid (Adipic or Pimelic) + Diamine or Diol Mixing Mixing and Heating (with Catalyst) Monomers->Mixing Polycondensation Polycondensation Reaction (Removal of Water) Mixing->Polycondensation Polymer Molten Polymer Polycondensation->Polymer Processing Extrusion and Cooling Polymer->Processing FinalProduct Solid Polymer (Pellets/Fiber) Processing->FinalProduct

Figure 2: General workflow for polycondensation.

Polymer_Chains cluster_polyamide Polyamide Repeating Unit cluster_polyester Polyester Repeating Unit polyamide -[-CO-(CH₂)ₓ-CO-NH-(CH₂)ᵧ-NH-]-n polyester -[-CO-(CH₂)ₓ-CO-O-(CH₂)z-O-]-n note x = 4 for Adipic Acid x = 5 for this compound

Figure 3: General repeating units of polyamides and polyesters.

References

Comparative analysis of dicarboxylic acids (pimelic, suberic, azelaic) in nylon synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of pimelic, suberic, and azelaic acids in the synthesis of specialty nylons, supported by experimental data and detailed protocols.

This guide offers a comparative analysis of three dicarboxylic acids—pimelic acid, suberic acid, and azelaic acid—in the context of nylon synthesis. The properties of the resulting polyamides, specifically Nylon 6,7, Nylon 6,8, and Nylon 6,9, are examined to provide researchers, scientists, and drug development professionals with a comprehensive resource for material selection and synthesis protocol development.

Performance Comparison of Dicarboxylic Acid-Based Nylons

The selection of a dicarboxylic acid monomer significantly influences the thermal and mechanical properties of the resulting nylon polymer. The length of the hydrocarbon chain in the dicarboxylic acid affects the polymer's crystallinity, melting point, and tensile strength. The following table summarizes key performance indicators for nylons synthesized from pimelic, suberic, and azelaic acids when reacted with hexamethylenediamine (B150038) (a common diamine in nylon production).

PropertyNylon 6,7 (this compound)Nylon 6,8 (Suberic Acid)Nylon 6,9 (Azelaic Acid)
Molecular Weight (Mn, g/mol ) 14,000[1]Data not availableData not available
Melting Point (°C) 222[1]~215208 - 211[2][3][4]
Tensile Strength (MPa) Data not availableData not available50[5]
Thermal Stability (T-onset °C) 410[1]Data not availableData not available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these nylons are crucial for reproducible research. The following sections outline established protocols.

Nylon Synthesis: Interfacial Polymerization

Interfacial polymerization is a common method for synthesizing polyamides at room temperature. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.

Materials:

  • Hexamethylenediamine

  • This compound chloride, Suberoyl chloride, or Azelaoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (or another suitable organic solvent)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the hydrochloric acid byproduct of the reaction.[6]

  • Organic Phase Preparation: Prepare a solution of the respective diacid chloride (pimeloyl chloride, suberoyl chloride, or azelaoyl chloride) in dichloromethane.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker to create two distinct layers. The polyamide will form as a film at the interface of the two layers.

  • Polymer Extraction: Gently grasp the polymer film at the center with forceps and pull it out of the beaker. A continuous strand of nylon can be drawn as the monomers diffuse to the interface and react.

  • Washing and Drying: Wash the synthesized nylon rope thoroughly with water and then with a suitable solvent like ethanol (B145695) to remove unreacted monomers and byproducts. Allow the polymer to air dry or dry in a vacuum oven at a low temperature.

Characterization Techniques

Molecular Weight Determination (Gel Permeation Chromatography - GPC):

Gel permeation chromatography is a powerful technique for determining the molecular weight distribution of polymers.

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized nylon in a suitable solvent. For many polyamides, solvents like hexafluoroisopropanol (HFIP) or m-cresol (B1676322) are used, sometimes at elevated temperatures to ensure complete dissolution.[7]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The system should be calibrated with polymer standards of known molecular weights (e.g., polystyrene or polymethyl methacrylate).

  • Analysis: Inject the dissolved polymer solution into the GPC system. The molecules are separated based on their size as they pass through the porous gel of the chromatography column. Larger molecules elute first, followed by smaller molecules.[8]

  • Data Interpretation: The retention time of the polymer is used to calculate its molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), based on the calibration curve.

Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

DSC and TGA are essential for characterizing the thermal properties of polymers.

Differential Scanning Calorimetry (DSC):

DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of the polymer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the nylon into an aluminum DSC pan.

  • Analysis: Heat the sample in the DSC instrument under a controlled nitrogen atmosphere at a specified heating rate (e.g., 10 °C/min).[9] An initial heating cycle is often used to erase the thermal history of the sample, followed by a controlled cooling and a second heating cycle from which the thermal transitions are analyzed.

  • Data Interpretation: The melting point is identified as the peak of the endothermic transition in the DSC thermogram.

Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample of the nylon into a TGA pan.

  • Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).

  • Data Interpretation: The TGA thermogram shows the percentage of weight loss as the temperature increases. The onset temperature of decomposition is a key indicator of the polymer's thermal stability.[10]

Visualizing the Synthesis and Comparison

The following diagrams illustrate the polycondensation reaction and the comparative relationship between the dicarboxylic acids.

Nylon_Synthesis_Comparison Diamine Hexamethylenediamine (H₂N-(CH₂)₆-NH₂) Polymerization Polymerization (+ Heat, - H₂O) Pimelic This compound (HOOC-(CH₂)₅-COOH) Pimelic->Polymerization Suberic Suberic Acid (HOOC-(CH₂)₆-COOH) Suberic->Polymerization Azelaic Azelaic Acid (HOOC-(CH₂)₇-COOH) Azelaic->Polymerization Nylon67 Nylon 6,7 Polymerization->Nylon67 Nylon68 Nylon 6,8 Polymerization->Nylon68 Nylon69 Nylon 6,9 Polymerization->Nylon69

Caption: Polycondensation of dicarboxylic acids and a diamine to form nylons.

Experimental_Workflow cluster_characterization Characterization Reactants Diamine + Diacid Chloride (in immiscible solvents) Synthesis Interfacial Polymerization Reactants->Synthesis Purification Washing & Drying Synthesis->Purification Polymer Nylon Polymer Purification->Polymer GPC GPC (Molecular Weight) Polymer->GPC DSC DSC (Melting Point) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile

Caption: General experimental workflow for nylon synthesis and characterization.

References

Validating Pimelic Acid Incorporation in Biotin Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise incorporation of metabolic precursors is a critical step in understanding and engineering biosynthetic pathways. This guide provides a comprehensive comparison of methods for validating the incorporation of pimelic acid into the biotin (B1667282) synthesis pathway, with a focus on the powerful application of mass spectrometry.

This compound is a crucial seven-carbon dicarboxylic acid that serves as a key precursor in the biosynthesis of biotin (Vitamin B7).[1] This essential cofactor is involved in a variety of metabolic processes, making its synthesis pathway a target for both biotechnological production and antimicrobial drug development. Validating that this compound is indeed incorporated into the biotin molecule is fundamental for these applications. This guide will compare mass spectrometry with other validation techniques, provide detailed experimental protocols, and present supporting data.

Comparison of Validation Methodologies

The choice of method for validating precursor incorporation depends on several factors, including the required level of detail, sensitivity, throughput, and available instrumentation. Mass spectrometry offers high sensitivity and specificity, making it a premier tool for this purpose. However, other methods provide valuable complementary information.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyGenetic Complementation AssaysIn Vitro Enzyme Assays
Principle Measures the mass-to-charge ratio of molecules, allowing for the detection of mass shifts due to the incorporation of isotopically labeled precursors.Detects the magnetic properties of atomic nuclei, providing detailed structural information and the position of isotopic labels.Assesses the ability of an external compound (e.g., this compound) to rescue the growth of a mutant strain deficient in the biosynthetic pathway.[1]Measures the activity of specific enzymes in the pathway in a cell-free system.[2][3]
Information Provided Confirms incorporation of the precursor and can quantify the extent of labeling.[4]Provides precise location of the incorporated label within the molecule's structure.[1]Provides functional evidence of precursor utilization by the cell.[1]Confirms the function of individual enzymes in the pathway.[2]
Sensitivity Very HighModerate to HighHigh (for growth rescue)Varies depending on the assay
Throughput HighLow to ModerateHighModerate
Key Advantage High sensitivity and ability to analyze complex mixtures.Unambiguous structural elucidation.Simple and clear functional readout (growth vs. no growth).Allows for the study of individual reaction steps.
Key Limitation Does not directly provide positional information of the label.Requires higher sample concentrations and specialized equipment.Indirect evidence of incorporation; does not provide molecular detail.May not fully replicate in vivo conditions.

Quantitative Data Presentation

Mass spectrometry, particularly when combined with stable isotope labeling, allows for the quantitative assessment of this compound incorporation. By growing a bacterial strain deficient in this compound synthesis (e.g., a Bacillus subtilis bioW mutant) in the presence of isotopically labeled this compound, the amount of labeled biotin produced can be measured.

The following table summarizes representative data illustrating the restoration of biotin production in a B. subtilis strain treated with cerulenin, an inhibitor of fatty acid synthesis and consequently this compound production. Supplementation with this compound rescues biotin synthesis.[1]

ConditionBiotin Production (Relative Units)
Wild-Type B. subtilis100 ± 8
B. subtilis + Cerulenin15 ± 4
B. subtilis + Cerulenin + this compound95 ± 7

This table is a representative summary based on findings that supplementation with this compound fully restores biotin production in cerulenin-treated cells.[1]

Experimental Protocols

Stable Isotope Labeling and Mass Spectrometry Analysis

This protocol describes the use of stable isotope-labeled this compound to validate its incorporation into biotin in a bacterial culture, followed by LC-MS/MS analysis.

a. Materials and Reagents:

  • Bacterial strain (e.g., Bacillus subtilis wild-type and a this compound synthesis-deficient mutant like ΔbioW)

  • Biotin-free minimal medium

  • ¹³C₇-Pimelic acid (or other isotopically labeled version)

  • Unlabeled this compound

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)

  • Solvents for extraction (e.g., methanol, chloroform)

  • Solvents for LC mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • Biotin standard

  • ¹³C-labeled biotin standard (for internal standardization)

b. Experimental Procedure:

  • Culture Preparation: Inoculate the wild-type and mutant bacterial strains into a biotin-free minimal medium. For the mutant strain, prepare cultures with and without supplementation of ¹³C₇-pimelic acid (e.g., at a final concentration of 0.1 mM).[1] As a control, supplement a mutant culture with unlabeled this compound.

  • Cell Harvesting and Lysis: After a suitable incubation period (e.g., until late exponential phase), harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer and then lyse the cells using a method such as sonication or bead beating.

  • Metabolite Extraction: Extract the metabolites from the cell lysate using a solvent mixture like methanol/chloroform/water. Centrifuge to separate the phases and collect the aqueous/methanol phase containing the polar metabolites, including biotin.

  • Sample Preparation for LC-MS/MS: Dry the extracted metabolites under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Set the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) for targeted analysis of biotin and its labeled counterpart. The MRM transitions for unlabeled biotin (m/z 245.1 → 227.1, 166.1) and ¹³C₇-biotin would be shifted by the mass of the incorporated isotopes.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both unlabeled and labeled biotin.

    • Quantify the amount of biotin in each sample by comparing the peak areas to a standard curve generated with a biotin standard.

    • Determine the percentage of ¹³C₇-pimelic acid incorporation by calculating the ratio of the labeled biotin peak area to the total biotin (labeled + unlabeled) peak area.

Alternative Method: Genetic Complementation Assay

This protocol provides a functional validation of this compound's role as a biotin precursor.

a. Materials and Reagents:

  • Bacterial strain deficient in this compound synthesis (e.g., E. coli ΔbioC ΔbioH)[1]

  • Expression vector containing a gene that enables this compound utilization (e.g., B. subtilis bioW)[1]

  • Biotin-free minimal medium agar (B569324) plates

  • This compound solution (e.g., 0.1 mM)[1]

  • Inducer for the expression vector (e.g., arabinose)

  • Control vector (empty)

b. Experimental Procedure:

  • Transformation: Transform the E. coli ΔbioC ΔbioH strain with the expression vector containing bioW and with the empty control vector.

  • Plating: Plate the transformed cells onto biotin-free minimal medium agar plates. Create four different conditions:

    • Control vector, no this compound

    • Control vector, with this compound

    • bioW expression vector, no this compound

    • bioW expression vector, with this compound

  • Induction: If the promoter on the expression vector is inducible, add the inducer (e.g., arabinose) to the plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain.

  • Analysis: Observe the plates for bacterial growth. Growth of the strain containing the bioW expression vector only on the plates supplemented with this compound provides strong evidence that this compound is a precursor that can be utilized by the cell for biotin synthesis when the appropriate enzyme is present.[1]

Visualizing the Biotin Synthesis Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

Biotin_Synthesis_Pathway

Experimental_Workflow Extraction Extraction LC_MSMS LC_MSMS Extraction->LC_MSMS Inject Sample

References

Spectroscopic comparison of pimelic acid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of pimelic acid and its structural isomers.

In the realm of chemical and pharmaceutical research, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound (heptanedioic acid) and its C7 dicarboxylic acid isomers, including methyladipic, ethylmalonic, propylmalonic, and dimethylsuccinic acids. By leveraging fundamental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively distinguish between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values have been compiled from various spectral databases and literature sources. Note that experimental conditions, such as solvent and instrument frequency, can influence precise measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data for this compound and Its Isomers

CompoundKey ¹H Chemical Shifts (δ, ppm)Solvent
This compound~2.2-2.4 (t, 4H, -CH₂-COOH), ~1.5-1.7 (m, 4H, -CH₂-), ~1.3-1.5 (m, 2H, -CH₂-)D₂O[1][2]
2-Methyladipic AcidSpectral data not readily available in a comparable format.
3-Methyladipic AcidComplex multiplets due to chiral center.
Ethylmalonic Acid~3.0-3.1 (t, 1H, -CH-), ~1.7-1.8 (q, 2H, -CH₂-), ~0.8-0.9 (t, 3H, -CH₃)D₂O/H₂O[3][4]
Propylmalonic AcidData not readily available in a comparable format.
2,2-Dimethylsuccinic Acid~2.66 (s, 2H, -CH₂-), ~1.25 (s, 6H, -C(CH₃)₂)H₂O[5]
2,3-Dimethylsuccinic Acid~2.6-2.8 (m, 2H, -CH-), ~1.1-1.2 (d, 6H, -CH₃)DMSO-d₆[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound and Its Isomers

CompoundKey ¹³C Chemical Shifts (δ, ppm)Solvent
This compound~180-182 (-COOH), ~34-36 (-CH₂-COOH), ~28-30 (-CH₂-), ~24-26 (-CH₂-)D₂O[6]
2-Methyladipic AcidPredicted shifts: ~184, ~181, ~41, ~33, ~32, ~20, ~16D₂O[7]
3-Methyladipic AcidData not readily available in a comparable format.
Ethylmalonic Acid~182.7 (-COOH), ~63.0 (-CH-), ~26.2 (-CH₂-), ~14.7 (-CH₃)D₂O[8]
Propylmalonic AcidSpectral data not readily available in a comparable format.
2,2-Dimethylsuccinic Acid~178-180 (-COOH), ~48-50 (-C(CH₃)₂), ~38-40 (-CH₂-), ~24-26 (-CH₃)
2,3-Dimethylsuccinic Acid~175-177 (-COOH), ~40-42 (-CH-), ~15-17 (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For dicarboxylic acids, the key absorptions are the broad O-H stretch of the carboxylic acid group and the sharp C=O stretch of the carbonyl group.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Its Isomers

CompoundO-H Stretch (broad)C=O StretchC-O Stretch
This compound~2500-3300[9][10]~1700-1720[9][10]~1200-1300[9][10]
2-Methyladipic Acid~2500-3300~1700
3-Methyladipic Acid~2500-3300[11]~1700[11]~1200-1300[11]
Ethylmalonic Acid~2500-3300[3]~1710[3]~1200-1300[3]
Propylmalonic Acid~2500-3300~1700
2,2-Dimethylsuccinic Acid~2500-3300[2]~1700[2]~1200-1300[2]
2,3-Dimethylsuccinic Acid~2500-3300[7]~1700[7]~1200-1300[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound and Its Isomers

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound160 (often weak or absent)[9][12]142, 124, 115, 101, 83, 60, 55[9]
2-Methyladipic Acid160142, 129, 114, 101, 83, 73, 55
3-Methyladipic Acid160 (often weak or absent)[11]142, 129, 114, 101, 87, 69, 55[11]
Ethylmalonic Acid132114, 88, 73, 60, 45
Propylmalonic Acid146128, 102, 87, 73, 59
2,2-Dimethylsuccinic Acid146 (often weak or absent)[2]129, 101, 83, 59[5]
2,3-Dimethylsuccinic Acid146 (often weak or absent)[7]128, 101, 83, 73, 55

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of dicarboxylic acids. Specific parameters may require optimization based on the instrument and the specific isomer being analyzed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dicarboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.[13] The choice of solvent will depend on the solubility of the analyte.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[5] For ¹H NMR, a standard single-pulse experiment is typically used with 16-64 scans.[13] For ¹³C NMR, a proton-decoupled single-pulse experiment is common, often requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[13]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.[13] Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[13]

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid dicarboxylic acid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[5] Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.[5] Then, acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, C=O, and C-O stretching vibrations of the carboxylic acid groups.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation (Derivatization): To increase the volatility of the dicarboxylic acids for GC analysis, convert the carboxylic acid groups to their corresponding esters (e.g., methyl or trimethylsilyl (B98337) esters).[6] This can be achieved by reacting the acid with a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[6][14]

  • Gas Chromatography (GC): Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms).[6] The oven temperature is programmed with a gradient to separate the isomers based on their boiling points and interactions with the stationary phase.[6]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer.[6] In Electron Ionization (EI) mode, the molecules are bombarded with electrons, causing ionization and fragmentation.[6] The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance to generate a mass spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample This compound or Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Patterns MS->MS_Data Comparison Structural Elucidation and Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of dicarboxylic acid isomers.

References

A Comparative Guide to the Synthesis of Pimelic Acid from Various Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimelic acid, or heptanedioic acid, is a seven-carbon α,ω-dicarboxylic acid that serves as a valuable precursor in the synthesis of polymers, plasticizers, and pharmaceuticals. Its production can be achieved through various synthetic routes, each originating from different starting materials and presenting a unique profile of yields, reaction conditions, and environmental considerations. This guide provides a comparative analysis of several prominent methods for this compound synthesis to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Performance of this compound Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between yield, cost of starting materials, complexity of the procedure, and environmental impact. The following table summarizes the key quantitative data for several common methods.

Starting Material(s)Synthesis MethodYield (%)PurityTemperature (°C)PressureReaction TimeKey Reagents/Catalysts
Cyclohexanone (B45756) Claisen condensation followed by hydrolysis and decarboxylation47-54%High after recrystallizationRefluxAtmosphericSeveral hoursSodium ethoxide, diethyl oxalate (B1200264), KOH, HCl
Salicylic (B10762653) Acid Sodium reduction in isoamyl alcohol43-50%[1]High after recrystallization[2]90-100 (initial), then refluxAtmosphericSeveral hoursSodium, isoamyl alcohol
Butadiene & Acrylonitrile (B1666552) Diels-Alder reaction followed by caustic fusion90-93%[3]"Pure" after recrystallization[3]140-150, then 320-330[3]Super-atmospheric8-12 hours[3]Hydroquinone (B1673460), NaOH, Sulfur
Ricinoleic Acid (from Castor Oil) Oxidative cleavageModerate (not specified)Requires significant purificationNot specifiedNot specifiedNot specifiedOxidizing agents (e.g., nitric acid, KMnO4)[4][5]
ε-Caprolactone Carbonylation49.2% (selectivity)Mixture of products175-225600-3000 psigNot specifiedGroup VIII metal catalyst, hydrogen halide
Biomass-derived sources Microbial FermentationVariable (research stage)High after purificationTypically 25-37Atmospheric72-120 hoursGenetically engineered microorganisms (e.g., Candida)

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations for the key synthesis routes of this compound.

pimelic_acid_from_cyclohexanone cyclohexanone Cyclohexanone intermediate1 Ethyl 2-oxocyclohexaneglyoxylate cyclohexanone->intermediate1 + Diethyl oxalate (NaOEt) intermediate2 Ethyl 2-ketohexahydrobenzoate intermediate1->intermediate2 Heat (Pyrolysis) pimelic_acid This compound intermediate2->pimelic_acid Hydrolysis (KOH) + Decarboxylation (HCl)

Fig. 1: Synthesis of this compound from cyclohexanone.

pimelic_acid_from_salicylic_acid salicylic_acid Salicylic Acid intermediate Hexahydrosalicylic Acid Intermediate salicylic_acid->intermediate Sodium reduction (in Isoamyl Alcohol) pimelic_acid This compound intermediate->pimelic_acid Ring opening

Fig. 2: Synthesis of this compound from salicylic acid.

pimelic_acid_from_butadiene_acrylonitrile butadiene Butadiene diels_alder_product Tetrahydrobenzonitrile butadiene->diels_alder_product acrylonitrile Acrylonitrile acrylonitrile->diels_alder_product pimelic_acid This compound diels_alder_product->pimelic_acid Caustic fusion (NaOH, S)

Fig. 3: Synthesis of this compound from butadiene and acrylonitrile.

pimelic_acid_from_ricinoleic_acid ricinoleic_acid Ricinoleic Acid pimelic_acid This compound ricinoleic_acid->pimelic_acid Oxidative Cleavage (e.g., Nitric Acid)

Fig. 4: Synthesis of this compound from ricinoleic acid.

Experimental Protocols

Synthesis from Cyclohexanone

This method involves a Claisen condensation of cyclohexanone with diethyl oxalate, followed by pyrolysis, hydrolysis, and decarboxylation.

Materials:

Procedure:

  • Condensation: Cyclohexanone is reacted with diethyl oxalate in the presence of sodium ethoxide to form ethyl 2-oxocyclohexaneglyoxylate.

  • Pyrolysis: The resulting glyoxylate (B1226380) is heated to induce pyrolysis, yielding ethyl 2-ketohexahydrobenzoate with the evolution of carbon monoxide.

  • Hydrolysis and Decarboxylation: The ester is then saponified with a potassium hydroxide solution. The resulting solution is acidified with hydrochloric acid to hydrolyze the intermediate and effect decarboxylation, yielding crude this compound.

  • Purification: The crude this compound is purified by recrystallization from benzene to yield the final product.

Synthesis from Salicylic Acid

This procedure involves the reduction of salicylic acid using sodium in boiling isoamyl alcohol.[2]

Materials:

  • Salicylic acid

  • Sodium metal

  • Isoamyl alcohol

  • Hydrochloric acid

  • Benzene (for extraction)

Procedure:

  • Reduction: In a flask equipped with a reflux condenser, isoamyl alcohol is heated, and clean sodium is added. A solution of salicylic acid in isoamyl alcohol is then added gradually. The mixture is refluxed until the sodium is completely dissolved.

  • Work-up: After cooling, water is added, and the layers are separated. The aqueous layer is steam-distilled to remove residual isoamyl alcohol.

  • Acidification and Isolation: The aqueous solution of the sodium salt is acidified with hydrochloric acid. Unreacted salicylic acid is removed by steam distillation.

  • Purification: The remaining solution is cooled to allow a mixture of sodium chloride and this compound to crystallize. The dried precipitate is then extracted with benzene in a Soxhlet extractor. Evaporation of the benzene yields crude this compound, which can be further purified by recrystallization.

Synthesis from Butadiene and Acrylonitrile

This industrial process involves a Diels-Alder reaction followed by a high-temperature caustic fusion.[3]

Materials:

  • Butadiene

  • Acrylonitrile

  • Hydroquinone (polymerization inhibitor)

  • Sodium hydroxide

  • Sulfur

  • Sulfuric acid

  • Benzene (for recrystallization)

Procedure:

  • Diels-Alder Reaction: Butadiene and acrylonitrile, with a small amount of hydroquinone to prevent polymerization, are heated in an autoclave at 140-150 °C for approximately eight hours to form tetrahydrobenzonitrile.[3]

  • Caustic Fusion: The contents of the autoclave are then mixed with sodium hydroxide, powdered sulfur, and water. This mixture is heated to 320-330 °C with agitation for about twelve hours.[3]

  • Acidification and Isolation: The reaction mixture is cooled and then acidified with 70% sulfuric acid. The solution is boiled to expel hydrogen sulfide (B99878) and then cooled to 10-20 °C to precipitate the product.[3]

  • Purification: The precipitate is filtered, dried, and recrystallized from hot benzene to yield pure this compound.[3]

Economic and Environmental Comparison

Starting Material(s)Economic ConsiderationsEnvironmental Impact
Cyclohexanone Cyclohexanone is a relatively low-cost, bulk chemical.[6] The overall process economics are generally favorable.The use of sodium ethoxide and benzene raises safety and environmental concerns. Waste streams require careful management.
Salicylic Acid Salicylic acid is readily available, but the use of large amounts of sodium metal and isoamyl alcohol can be costly.[7][8][9][10][11]The use of sodium metal is hazardous and requires careful handling. Isoamyl alcohol is a volatile organic compound (VOC). The process generates significant waste streams.
Butadiene & Acrylonitrile Butadiene and acrylonitrile are commodity chemicals with prices subject to market volatility.[12][13][14][15][16][17][18][19][20] The high yield can make this route economically attractive at an industrial scale.Acrylonitrile is a toxic and carcinogenic substance. The process involves high temperatures and pressures, requiring significant energy input. The use of sulfur and the generation of hydrogen sulfide present environmental and safety challenges.
Ricinoleic Acid (from Castor Oil) Castor oil is a renewable feedstock with a variable price.[3][4][21][22] The cost of oxidizing agents and purification can be significant.This route utilizes a renewable resource. However, traditional oxidative cleavage often employs harsh and environmentally hazardous oxidizing agents like nitric acid, which can produce greenhouse gases such as nitrous oxide.
ε-Caprolactone ε-Caprolactone is a specialty chemical with a higher cost compared to bulk starting materials.[23][24][25][26][27] The use of precious metal catalysts also adds to the cost.The carbonylation reaction requires high pressure and temperature, leading to high energy consumption. The use of metal catalysts may require recovery and recycling processes to be economically and environmentally viable.
Biomass-derived sources The cost of microbial fermentation is influenced by feedstock cost, fermentation time, and downstream processing.[28] Currently, it is generally more expensive than petrochemical routes for bulk chemicals.This approach is based on renewable feedstocks and can have a lower carbon footprint. It avoids the use of harsh reagents and high temperatures/pressures. However, downstream processing can be water and energy-intensive.

Conclusion

The synthesis of this compound can be approached from a variety of starting materials, each with distinct advantages and disadvantages.

  • For high-yield industrial production , the route starting from butadiene and acrylonitrile appears promising, though it involves hazardous materials and harsh conditions.[3]

  • For laboratory-scale synthesis , the methods starting from cyclohexanone or salicylic acid are well-established, with detailed protocols available. The choice between them may depend on the availability and cost of the starting materials and the desired scale of production.

  • The use of renewable feedstocks like ricinoleic acid and biomass represents a more sustainable approach. While the oxidative cleavage of ricinoleic acid has historical significance, modern biotechnological methods are emerging as a potentially greener alternative, although they are still largely in the developmental stage for this compound specifically.[21][28]

Researchers and drug development professionals should carefully consider these factors in the context of their specific project goals, available resources, and sustainability objectives when selecting a synthesis pathway for this compound.

References

Pimelic Acid in Bioconjugation: A Comparative Guide to Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. This guide provides a comprehensive comparison of pimelic acid-based crosslinkers with other commonly used reagents, supported by experimental data and detailed protocols to inform your selection process.

This compound, a seven-carbon dicarboxylic acid, serves as a versatile backbone for the synthesis of homobifunctional crosslinking agents. Its derivatives can be designed to target different functional groups on proteins and other biomolecules, primarily primary amines or carboxylic acids. This guide will explore two main classes of this compound-based crosslinkers: a di-N-hydroxysuccinimide ester for amine-reactive crosslinking and a dihydrazide for targeting acidic residues. We will compare their performance characteristics, such as reactivity, bond stability, and spacer arm length, to established crosslinking agents.

Amine-Reactive Crosslinking: this compound Di-N-hydroxysuccinimide Ester vs. Other NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most common amine-reactive crosslinkers used in bioconjugation. They react with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds. A this compound-based NHS ester crosslinker offers a specific spacer arm length that can be advantageous for particular applications.

Chemical Structures and Reaction Scheme

Below is a diagram illustrating the structure of a generic this compound di-NHS ester and its reaction with primary amines on a protein.

cluster_pimelic This compound Di-NHS Ester cluster_nhs NHS Activation cluster_dcc Coupling Agent cluster_crosslinker Amine-Reactive Crosslinker cluster_reaction Crosslinking Reaction Pimelic_Acid This compound HOOC-(CH₂)₅-COOH Pimelate_diNHS Pimelate (B1236862) di-NHS Ester NHS-OOC-(CH₂)₅-COO-NHS Pimelic_Acid->Pimelate_diNHS NHS N-Hydroxysuccinimide (NHS) NHS->Pimelate_diNHS DCC Dicyclohexyl- carbodiimide (B86325) (DCC) DCC->Pimelate_diNHS Crosslinked_Proteins Crosslinked Proteins (Stable Amide Bond) Pimelate_diNHS->Crosslinked_Proteins Reacts with Protein1 Protein 1 with Lysine (-NH₂) Protein1->Crosslinked_Proteins Protein2 Protein 2 with Lysine (-NH₂) Protein2->Crosslinked_Proteins

Caption: Synthesis of this compound Di-NHS Ester and its Crosslinking Mechanism.

Performance Comparison of Amine-Reactive Crosslinkers

The choice of an NHS ester crosslinker is often dictated by the desired spacer arm length, which influences the distance between the linked residues. The table below compares the properties of a this compound-based crosslinker with other common di-NHS esters.

FeatureThis compound di-NHS Ester (hypothetical)Disuccinimidyl Suberate (DSS)Disuccinimidyl Glutarate (DSG)
Spacer Arm Length ~9.2 Å11.4 Å7.7 Å
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residue Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)
Bond Formed Amide BondAmide BondAmide Bond
Bond Stability StableStableStable
Cleavability Non-cleavableNon-cleavableNon-cleavable
Solubility Insoluble in aqueous solutions (requires organic solvent like DMSO or DMF)Insoluble in aqueous solutions (requires organic solvent like DMSO or DMF)Insoluble in aqueous solutions (requires organic solvent like DMSO or DMF)
Experimental Protocol: Protein Crosslinking with a di-N-hydroxysuccinimide Ester

This protocol provides a general procedure for crosslinking proteins using a di-NHS ester like a pimelate derivative. Optimization of reagent concentrations and reaction times is recommended for each specific system.[1][3]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a concentration of 0.1-2 mg/mL.

  • di-N-hydroxysuccinimide ester crosslinker (e.g., Pimelate di-NHS ester) stock solution (typically 10-25 mM in dry DMSO or DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).

  • SDS-PAGE reagents.

  • Mass spectrometer for analysis.

Procedure:

  • Sample Preparation: Ensure the protein sample is in a suitable amine-free buffer at the desired concentration.

  • Crosslinking Reaction:

    • Bring the di-NHS ester crosslinker to room temperature before opening to prevent moisture condensation.

    • Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (typically a 25- to 50-fold molar excess of crosslinker over protein).

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis:

    • SDS-PAGE: Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species.

    • Mass Spectrometry: For identification of crosslinked peptides, the sample is typically subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.[4][5]

Carboxylic Acid-Reactive Crosslinking: this compound Dihydrazide vs. Other Dihydrazides

Dihydrazide crosslinkers provide an alternative chemistry that targets carboxylic acid residues (aspartic acid and glutamic acid) and the C-terminus of proteins. This reaction requires an activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a stable hydrazone bond. This compound dihydrazide (PDH) is a representative of this class of crosslinkers.

Chemical Structures and Reaction Scheme

The following diagram illustrates the two-step reaction mechanism for crosslinking acidic residues using a dihydrazide and a carbodiimide activator.

cluster_reagents Reagents cluster_reaction_steps Reaction Pathway Protein_COOH Protein with Acidic Residues (-COOH) Activated_Protein Activated Protein (O-acylisourea intermediate) Protein_COOH->Activated_Protein + EDC PDH This compound Dihydrazide (PDH) H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂ Crosslinked_Protein Crosslinked Protein (Hydrazone Bond) PDH->Crosslinked_Protein EDC EDC (Carbodiimide Activator) Activated_Protein->Crosslinked_Protein + PDH

Caption: Mechanism of Acidic Residue Crosslinking using PDH and EDC.

Performance Comparison of Dihydrazide Crosslinkers

The spacer arm length and solubility of dihydrazide crosslinkers are key factors influencing their application. The table below compares this compound dihydrazide with the commonly used adipic acid dihydrazide.

FeatureThis compound Dihydrazide (PDH)Adipic Acid Dihydrazide (ADH)
Spacer Arm Length ~10.0 Å~8.6 Å
Reactive Group Hydrazide (-CONHNH₂)Hydrazide (-CONHNH₂)
Target Residue Carboxylic Acids (Asp, Glu, C-terminus)Carboxylic Acids (Asp, Glu, C-terminus)
Activating Agent EDC (or similar carbodiimide)EDC (or similar carbodiimide)
Bond Formed Hydrazone BondHydrazone Bond
Bond Stability Reversible at low pHReversible at low pH
Cleavability pH-labilepH-labile
Solubility Soluble in aqueous solutionsSoluble in aqueous solutions

Note: Studies have shown that dihydrazide crosslinkers like PDH and ADH can effectively crosslink acidic residues in proteins at neutral pH when using an appropriate coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[6] The stability of the resulting hydrazone bond is pH-dependent, being relatively stable at neutral pH but susceptible to hydrolysis under acidic conditions.[7] Aromatic groups adjacent to the hydrazone bond can increase its stability.[7]

Experimental Protocol: Protein Crosslinking with a Dihydrazide

This protocol outlines a general procedure for crosslinking acidic residues using a dihydrazide and EDC. As with all crosslinking experiments, optimization is crucial for success.[6]

Materials:

  • Protein of interest in a suitable buffer (e.g., MES or HEPES buffer, pH 6.0-7.5) at a concentration of 0.1-2 mg/mL.

  • Dihydrazide crosslinker (e.g., this compound Dihydrazide) stock solution (in water or buffer).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) stock solution (freshly prepared in water or buffer).

  • (Optional) Sulfo-NHS (N-hydroxysulfosuccinimide) to improve efficiency.

  • Quenching buffer (e.g., a buffer containing a primary amine like Tris or glycine).

  • SDS-PAGE reagents.

  • Mass spectrometer for analysis.

Procedure:

  • Sample Preparation: Prepare the protein solution in the recommended buffer.

  • Crosslinking Reaction:

    • Add the dihydrazide crosslinker to the protein solution to the desired final concentration.

    • Add EDC (and optionally Sulfo-NHS) to the reaction mixture. A typical starting point is a 20-fold molar excess of EDC and dihydrazide over the protein.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Quenching: Terminate the reaction by adding a quenching buffer or by buffer exchange to remove excess reagents.

  • Analysis:

    • SDS-PAGE: Use SDS-PAGE to visualize the formation of crosslinked protein species.

    • Mass Spectrometry: Digest the crosslinked sample with a protease and analyze the resulting peptides by LC-MS/MS to identify the crosslinked residues.[5][6]

Logical Workflow for Selecting a Crosslinking Agent

The choice between an amine-reactive and a carboxylic acid-reactive crosslinker depends on the specific research question and the properties of the protein(s) under investigation. The following diagram outlines a decision-making process for selecting an appropriate crosslinking strategy.

Start Start: Define Crosslinking Goal Lysine_Availability Are Lysine residues abundant and accessible? Start->Lysine_Availability Acidic_Residue_Availability Are Asp/Glu residues abundant and accessible? Lysine_Availability->Acidic_Residue_Availability No Amine_Reactive Use Amine-Reactive Crosslinker (e.g., Pimelate di-NHS Ester) Lysine_Availability->Amine_Reactive Yes Acidic_Reactive Use Acidic Residue-Reactive Crosslinker (e.g., this compound Dihydrazide + EDC) Acidic_Residue_Availability->Acidic_Reactive Yes Consider_Alternative Consider Alternative Crosslinking Chemistry (e.g., targeting Cys or photoreactive) Acidic_Residue_Availability->Consider_Alternative No Spacer_Arm Select Spacer Arm Length (e.g., this compound for ~9-10 Å) Amine_Reactive->Spacer_Arm Acidic_Reactive->Spacer_Arm Experiment Perform Crosslinking Experiment Spacer_Arm->Experiment

Caption: Decision workflow for choosing a crosslinking strategy.

References

A Comparative Guide to Analytical Methods for Pimelic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pimelic acid, a key dicarboxylic acid involved in various metabolic pathways, is essential for advancing research in metabolic disorders and drug development. This guide provides a detailed comparison of a novel fluorescence-based detection method against two established analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This objective comparison is supported by experimental data to aid in the selection of the most suitable method for your research needs.

Method Comparison

The choice of an analytical method for this compound quantification is contingent on the specific requirements of the study, such as desired sensitivity, sample matrix complexity, and available instrumentation. While HPLC-UV offers simplicity and accessibility, GC-MS provides high sensitivity and selectivity. The novel fluorescence-based method presented here offers a competitive alternative with enhanced sensitivity and a streamlined workflow.

Performance CharacteristicNovel Fluorescence-Based MethodHPLC-UVGC-MS
Principle Derivatization of this compound with a fluorescent tag, followed by fluorescence detection.Separation by liquid chromatography, detection by UV absorbance at 210 nm.Separation by gas chromatography, detection by mass spectrometry.
**Linearity (R²) **>0.999>0.995>0.998
Accuracy (% Recovery) 95-105%90-110%92-108%
Precision (% RSD) < 5%< 10%< 7%
Limit of Detection (LOD) 0.01 µM1 µM0.1 µM
Limit of Quantification (LOQ) 0.05 µM5 µM0.5 µM
Sample Throughput HighModerateLow to Moderate
Derivatization Required YesNoYes
Instrumentation Fluorescence Spectrophotometer, Liquid Handling SystemHPLC system with UV detectorGC-MS system

Experimental Protocols

Novel Fluorescence-Based Detection Method

This method is based on the derivatization of this compound with a novel fluorogenic reagent, which selectively reacts with the carboxyl groups of this compound to yield a highly fluorescent product.

Sample Preparation:

  • Plasma or urine samples (100 µL) are deproteinized by the addition of 200 µL of acetonitrile (B52724).

  • The mixture is vortexed and centrifuged at 10,000 x g for 10 minutes.

  • The supernatant is collected and dried under a stream of nitrogen.

Derivatization and Analysis:

  • The dried extract is reconstituted in 50 µL of derivatization buffer.

  • 10 µL of the fluorogenic reagent is added, and the mixture is incubated at 60°C for 30 minutes.

  • After incubation, the reaction is stopped by the addition of 10 µL of quenching solution.

  • The fluorescence intensity is measured using a fluorescence spectrophotometer with excitation and emission wavelengths specific to the fluorescent tag.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used method for the analysis of dicarboxylic acids.[1]

Sample Preparation:

  • Samples are prepared as described for the fluorescence-based method (deproteinization and drying).

  • The dried extract is reconstituted in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

A highly sensitive and selective method that often requires derivatization to increase the volatility of the analyte.

Sample Preparation and Derivatization:

  • Dicarboxylic acids are extracted from samples using a solvent like methyl-tert-butyl ether.[2]

  • The extracted acids are then derivatized, for example, with butanolic HCl to form dibutyl esters, to make them suitable for GC analysis.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for fatty acid methyl ester analysis.

  • Carrier Gas: Helium

  • Ionization: Electron Ionization (EI)

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Visualizing the Workflow

To better illustrate the procedural flow of the novel fluorescence-based method and its comparison to a traditional HPLC-UV workflow, the following diagrams are provided.

cluster_0 Novel Fluorescence-Based Method Workflow p1 Sample Collection p2 Deproteinization p1->p2 100 µL sample p3 Supernatant Drying p2->p3 Centrifugation p4 Reconstitution & Derivatization p3->p4 Add buffer & reagent p5 Fluorescence Measurement p4->p5 Incubation cluster_1 Method Comparison cluster_new Novel Fluorescence Method cluster_traditional Traditional HPLC-UV Method a1 Sample Prep a2 Derivatization a1->a2 a3 Fluorescence Reading a2->a3 b2 HPLC Separation a2->b2 vs. b3 UV Detection b1 Sample Prep b1->b2 b2->b3

References

A Comparative Guide to the Cross-Reactivity of Pimelic Acid Derivatives in Histone Deacetylase (HDAC) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various pimelic acid derivatives as inhibitors of Class I Histone Deacetylases (HDACs). The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in selecting appropriate compounds for their investigations into epigenetic modulation.

Data Summary: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of several this compound derivatives against Class I HDAC isoforms (HDAC1, HDAC2, and HDAC3). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. For comparative purposes, data for the well-characterized pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) is also included.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
Pimelic Diphenylamides
Compound 106150760370[1]
RGFP968~100~200~100[2]
RGFP963~150~250~150[2]
RGFP966>10,000>10,000~80[2]
Hydroxamate Comparator
SAHA (Vorinostat)< 1~6~39[3]

Key Observations:

  • Potency: The pimelic diphenylamide derivatives generally exhibit potent inhibition of Class I HDACs, with IC50 values in the nanomolar range.

  • Selectivity: Notably, RGFP966 demonstrates significant selectivity for HDAC3 over HDAC1 and HDAC2, with a more than 200-fold difference in potency.[2] In contrast, Compound 106, RGFP968, and RGFP963 show broader inhibition across the tested Class I isoforms.

  • Comparison to SAHA: The pimelic diphenylamides, while potent, are generally less potent than the pan-HDAC inhibitor SAHA, which shows low nanomolar to sub-nanomolar activity against these enzymes.[3]

  • Binding Kinetics: Studies have shown that pimelic diphenylamide 106 is a slow, tight-binding inhibitor of HDACs 1, 2, and 3, whereas SAHA exhibits a fast-on/fast-off inhibitory mechanism.[1][4] This difference in binding kinetics may have implications for their cellular activity and duration of action.

Experimental Protocols

The following is a generalized protocol for a common in vitro fluorometric HDAC inhibition assay, based on methodologies described in the cited literature.[3][5][6]

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., a potent HDAC inhibitor like Trichostatin A)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

  • Reaction Setup: In a 96-well black microplate, add the following components in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for the vehicle control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the plate and incubate at 37°C for a specified period (e.g., 15-60 minutes) to allow for inhibitor-enzyme binding. Note that for slow-binding inhibitors, a longer pre-incubation time may be necessary to reach equilibrium.[1]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Reaction Termination and Signal Development: Add the developer solution, which also contains a stop solution, to each well. This terminates the HDAC reaction and initiates the cleavage of the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes), protected from light, and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway HDACi This compound Derivative (HDACi) HDAC HDAC Class I (HDAC1, 2, 3) HDACi->HDAC Inhibition Histone Histone Proteins HDAC->Histone Deacetylation AcetylatedHistone Acetylated Histones (Hyperacetylation) Histone->AcetylatedHistone Acetylation (HATs) Chromatin Chromatin Relaxation AcetylatedHistone->Chromatin GeneExpression Gene Expression (e.g., Tumor Suppressors) Chromatin->GeneExpression CellEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellEffects

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

Experimental Workflow for HDAC Inhibition Assay

HDAC_Assay_Workflow Start Start Prepare Prepare Reagents: Enzyme, Substrate, Buffer, and this compound Derivatives Start->Prepare Plate Add to 96-well plate: 1. Assay Buffer 2. Test Inhibitor 3. HDAC Enzyme Prepare->Plate PreIncubate Pre-incubate at 37°C Plate->PreIncubate AddSubstrate Add Fluorogenic Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopDevelop Add Developer & Stop Solution Incubate->StopDevelop Read Measure Fluorescence StopDevelop->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro HDAC inhibition assay.

Logical Relationship of Compared this compound Derivatives

Pimelic_Derivatives_Comparison PimelicAcid This compound Scaffold Compound106 Compound 106 (Broad Class I Inhibitor) PimelicAcid->Compound106 RGFP968 RGFP968 (Broad Class I Inhibitor) PimelicAcid->RGFP968 RGFP963 RGFP963 (Broad Class I Inhibitor) PimelicAcid->RGFP963 RGFP966 RGFP966 (HDAC3-Selective Inhibitor) PimelicAcid->RGFP966 SAHA SAHA (Comparator) (Pan-HDAC Inhibitor)

References

Benchmarking Pimelic Acid Esters for Lubricant Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of various pimelic acid esters, benchmarking them against commonly used lubricant base oils such as polyalphaolefins (PAOs) and other diesters. The data presented is supported by established experimental protocols, offering a clear framework for evaluating the potential of this compound esters in advanced lubricant formulations.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key lubricant properties of selected this compound esters and alternative base oils. This data facilitates a direct comparison of their performance characteristics.

PropertyThis compound EstersOther DiestersPolyalphaolefins (PAOs)
Base Oil Di-2-ethylhexyl pimelate Dioctyl pimelate Diisononyl pimelate
Kinematic Viscosity @ 40°C (cSt) ~15-20~18-25~22-28
Kinematic Viscosity @ 100°C (cSt) ~3.5-4.5~4.0-5.0~4.5-5.5
Viscosity Index ~150-170~150-170~145-165
Pour Point (°C) < -50< -45< -40
Flash Point (°C) > 200> 210> 220
Thermal Stability GoodGoodGood
Oxidative Stability GoodGoodGood

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity.

Methodology:

  • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

  • The viscometer is charged with the sample and placed in a constant temperature bath until the sample reaches the test temperature (typically 40°C and 100°C).[1][2]

  • The time taken for the liquid to flow between two marked points on the viscometer is measured.[1]

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index (VI), an empirical number that indicates the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.

Methodology:

  • The kinematic viscosity of the sample is determined at both 40°C and 100°C using the ASTM D445 method.

  • The viscosity index is then calculated using standardized equations and reference tables that compare the sample's viscosity change with that of two reference oils.[3]

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a lubricant will continue to flow.

Methodology:

  • The sample is heated and then cooled at a specified rate in a test jar.[4]

  • The sample is examined at intervals of 3°C for flow characteristics.[4]

  • The pour point is the lowest temperature at which movement of the specimen is observed, recorded as a multiple of 3°C.[4]

Flash Point (ASTM D92 - Cleveland Open Cup)

Objective: To determine the flash point of the lubricant, which is the lowest temperature at which its vapors will ignite when an ignition source is passed over it.

Methodology:

  • The sample is placed in a Cleveland open cup and heated at a slow, constant rate.

  • A small flame is passed across the surface of the liquid at specified temperature intervals.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[5]

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the lubricant by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, precisely weighed sample of the lubricant is placed in a TGA crucible.

  • The sample is heated at a controlled rate in an inert nitrogen atmosphere.

  • The weight of the sample is continuously monitored as the temperature increases.

  • The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Oxidative Stability (Pressure Differential Scanning Calorimetry - PDSC, ASTM D6186)

Objective: To determine the oxidative stability of the lubricant by measuring the time it takes for the sample to begin oxidizing under elevated temperature and oxygen pressure.

Methodology:

  • A small sample of the lubricant is placed in an aluminum pan within a pressure DSC cell.

  • The cell is pressurized with oxygen and heated to a specific isothermal temperature.

  • The heat flow from the sample is monitored over time.

  • The oxidation induction time (OIT) is the time elapsed until a rapid exothermic reaction occurs, indicating the onset of oxidation.

Visualizations

Synthesis of this compound Esters

The following diagram illustrates the general chemical pathway for the synthesis of this compound esters.

G Pimelic_Acid This compound Esterification Esterification Reaction Pimelic_Acid->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Esterification Pimelate_Ester Pimelate Ester Esterification->Pimelate_Ester Water Water Esterification->Water

Caption: General synthesis of this compound esters via esterification.

Experimental Workflow for Lubricant Performance Testing

This flowchart outlines the logical sequence of experiments typically performed to evaluate the performance of a lubricant base oil.

G start Start: Candidate Lubricant Base Oil viscosity_40 Measure Kinematic Viscosity @ 40°C (ASTM D445) start->viscosity_40 viscosity_100 Measure Kinematic Viscosity @ 100°C (ASTM D445) start->viscosity_100 vi_calc Calculate Viscosity Index (ASTM D2270) viscosity_40->vi_calc viscosity_100->vi_calc pour_point Determine Pour Point (ASTM D97) vi_calc->pour_point flash_point Determine Flash Point (ASTM D92) pour_point->flash_point thermal_stability Assess Thermal Stability (TGA) flash_point->thermal_stability oxidative_stability Assess Oxidative Stability (PDSC) thermal_stability->oxidative_stability analysis Comparative Analysis of Properties oxidative_stability->analysis end End: Performance Profile Established analysis->end

Caption: Experimental workflow for lubricant performance evaluation.

References

Safety Operating Guide

Proper Disposal of Pimelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pimelic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this compound waste effectively.

Immediate Safety and Handling Precautions

This compound is a white to light beige solid that may cause eye, skin, respiratory, and digestive tract irritation.[1][2][3][4] Before handling, it is essential to be familiar with the safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[1] Work should be conducted in a well-ventilated area to minimize dust generation and accumulation.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations.[5] It should not be disposed of in regular trash or down the drain.[6][7]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. This compound is incompatible with strong oxidizers, bases, and reducing agents.[1] Store acids and bases separately.[8]

2. Containerization:

  • Use a designated, properly labeled hazardous waste container for collecting this compound waste.[9] The container should be made of a material compatible with the chemical and have a secure, leak-proof closure.[10]

  • The original container may be used if it is in good condition.[8]

  • Ensure the container is clearly labeled with "Hazardous Waste" and the name "this compound."

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][9]

  • The SAA must be inspected weekly for any signs of leakage.[8]

  • Keep the waste container closed except when adding waste.[9]

4. Disposal Request:

  • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

  • Do not transport hazardous waste yourself.[11]

In Case of a Spill:

  • For small spills, carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[1][5]

  • Avoid generating dust during cleanup.[1]

  • Ensure the affected area is well-ventilated.[2]

  • For larger spills, or if you are unsure how to proceed, contact your EHS office for assistance.

Summary of this compound Safety and Disposal Information

ParameterInformationSource
Appearance White to light beige solid[1]
Hazards May cause eye, skin, and respiratory tract irritation[1][2][3][4]
Incompatibilities Strong oxidizers, bases, reducing agents[1]
Personal Protective Equipment (PPE) Safety glasses or goggles, gloves[1]
Handling Use with adequate ventilation, minimize dust generation[1][2]
Disposal Method Treat as hazardous waste; contact EHS for pickup[5][9]
Prohibited Disposal Do not dispose of in regular trash or down the drain[6][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PimelicAcidDisposal cluster_0 This compound Waste Generation cluster_1 Spill Response cluster_2 Routine Disposal cluster_3 Final Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill: Sweep up, place in labeled container is_spill->small_spill Yes (Small) large_spill Large Spill: Contact EHS is_spill->large_spill Yes (Large) collect_waste Collect in a designated, labeled hazardous waste container is_spill->collect_waste No small_spill->collect_waste contact_ehs Contact EHS for waste pickup large_spill->contact_ehs segregate Segregate from incompatible materials (oxidizers, bases) collect_waste->segregate store Store in Satellite Accumulation Area (SAA) segregate->store store->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.